molecular formula C22H25N5O4 B15614792 AM-2394

AM-2394

Katalognummer: B15614792
Molekulargewicht: 423.5 g/mol
InChI-Schlüssel: QUISANLDBDCMPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AM-2394 is a useful research compound. Its molecular formula is C22H25N5O4 and its molecular weight is 423.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[5-[6-(2-hydroxy-2-methylpropoxy)pyridin-3-yl]-4-(5-methylpyridin-3-yl)oxypyridin-2-yl]-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-14-7-16(11-24-9-14)31-18-8-19(27-21(28)23-4)25-12-17(18)15-5-6-20(26-10-15)30-13-22(2,3)29/h5-12,29H,13H2,1-4H3,(H2,23,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUISANLDBDCMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)OC2=CC(=NC=C2C3=CN=C(C=C3)OCC(C)(C)O)NC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AM-2394: A Technical Deep Dive into its Mechanism of Action on Glucokinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AM-2394, a potent allosteric activator of glucokinase (GK). The information is compiled from publicly available research, focusing on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Core Mechanism of Action: Allosteric Activation

This compound functions as a glucokinase activator (GKA) by binding to an allosteric site on the glucokinase enzyme. This binding event induces a conformational change in the enzyme, leading to enhanced catalytic activity. Unlike the natural substrate, glucose, which binds at the active site, this compound modulates the enzyme's function from a distinct location. This allosteric activation results in two primary effects:

  • Increased Affinity for Glucose: this compound significantly enhances the binding affinity of glucokinase for its substrate, glucose. This is evidenced by a decrease in the S0.5 value (the substrate concentration at which the enzyme reaches half of its maximal velocity), meaning less glucose is required to achieve a given rate of phosphorylation.

  • Increased Maximal Velocity (Vmax): this compound also increases the maximum rate of the glucose phosphorylation reaction catalyzed by glucokinase.

The culmination of these effects is a more efficient conversion of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis and glycogen (B147801) synthesis. In the context of type 2 diabetes, this enhanced glucose metabolism in pancreatic β-cells and hepatocytes is expected to lead to improved glucose homeostasis.

Signaling Pathway of Glucokinase Activation

The following diagram illustrates the allosteric activation of glucokinase by this compound.

glucokinase_activation cluster_inactive Inactive State cluster_active Active State GK_inactive Glucokinase (Inactive) GK_active Glucokinase (Active) GK_inactive->GK_active Conformational change G6P Glucose-6-Phosphate GK_active->G6P Phosphorylation ADP ADP GK_active->ADP Glucose Glucose Glucose->GK_inactive Binds to active site AM2394 This compound AM2394->GK_active Binds to allosteric site ATP ATP ATP->GK_active GKA_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrates, Enzyme, this compound) serial_dilutions Create Serial Dilutions (this compound or Glucose) prep_reagents->serial_dilutions plate_setup Set up 96-well plate with reagents and compound dilutions serial_dilutions->plate_setup initiate_reaction Initiate reaction with ATP plate_setup->initiate_reaction read_plate Measure absorbance at 340 nm (kinetic read) initiate_reaction->read_plate calc_velocity Calculate initial reaction velocities read_plate->calc_velocity plot_data Plot data and perform non-linear regression calc_velocity->plot_data determine_params Determine EC50, S0.5, Vmax plot_data->determine_params

AM-2394: A Potent Glucokinase Activator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

AM-2394 is a novel, structurally distinct small molecule activator of glucokinase (GK), a critical enzyme in glucose homeostasis. Its potent activity and favorable pharmacokinetic profile make it a significant tool for research into metabolic diseases, particularly type 2 diabetes. This guide provides a comprehensive overview of the quantitative pharmacology of this compound, detailed experimental methodologies for its characterization, and a visualization of its mechanism of action within the relevant signaling pathway.

Quantitative Data Summary

The potency of this compound as a glucokinase activator has been determined through in vitro enzymatic assays. The key quantitative metric, the half-maximal effective concentration (EC50), is summarized below.

CompoundTargetEC50 (nM)Assay ConditionReference
This compoundGlucokinase (GK)605 mM glucose[1][2][3][4][5][6][7]

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric activator of glucokinase.[6] Glucokinase, primarily expressed in pancreatic β-cells and hepatocytes, plays a pivotal role as a glucose sensor.[6] It catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis. By binding to an allosteric site on the glucokinase enzyme, this compound increases its affinity for glucose by approximately 10-fold.[1][2][5][6][7] This enhancement of glucokinase activity leads to increased glucose metabolism in pancreatic β-cells, which in turn promotes insulin (B600854) secretion. In hepatocytes, activated glucokinase increases glucose uptake and glycogen (B147801) synthesis.

The following diagram illustrates the signaling pathway influenced by this compound.

G Glucokinase Activation Pathway by this compound cluster_0 Extracellular Space cluster_1 Pancreatic β-cell / Hepatocyte Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport Glucose_int Intracellular Glucose GLUT2->Glucose_int GK Glucokinase (GK) Glucose_int->GK Substrate G6P Glucose-6-Phosphate GK->G6P Phosphorylation AM2394 This compound AM2394->GK Allosteric Activation Glycolysis Glycolysis G6P->Glycolysis Glycogen_synthesis Glycogen Synthesis (Hepatocyte) G6P->Glycogen_synthesis ATP Increased ATP/ADP Ratio Glycolysis->ATP K_channel KATP Channel Closure ATP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Secretion (Pancreatic β-cell) Ca_influx->Insulin_secretion

Caption: this compound allosterically activates glucokinase, enhancing glucose metabolism and downstream insulin secretion.

Experimental Protocols

The determination of the EC50 value for this compound was conducted using a specific in vitro enzymatic assay as described in the primary literature.[6]

Glucokinase Activation Assay

  • Objective: To determine the EC50 of a glucokinase activator (GKA) in the presence of a fixed glucose concentration.

  • Materials:

    • Recombinant human glucokinase

    • ATP

    • Glucose (5 mM final concentration)

    • Coupling enzymes (e.g., glucose-6-phosphate dehydrogenase)

    • NADP+

    • Test compound (this compound)

    • Assay buffer (details typically proprietary to the research group but would generally consist of a buffered solution at physiological pH with necessary cofactors like MgCl2)

    • 96- or 384-well microplates

    • Microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • A solution of the test compound (this compound) is serially diluted to create a range of concentrations.

    • The enzymatic reaction is initiated by adding a mixture of glucokinase, ATP, and glucose to the wells of the microplate containing the different concentrations of this compound. The final glucose concentration is fixed at 5 mM.

    • The reaction also contains a coupling system where the product of the glucokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase to reduce NADP+ to NADPH.

    • The rate of NADPH production is monitored by measuring the increase in absorbance at 340 nm over time using a microplate reader.

    • The rate of reaction is plotted against the concentration of this compound.

    • The EC50 value is determined by fitting the concentration-response curve to a four-parameter logistic equation. The EC50 represents the concentration of this compound that produces 50% of the maximal activation of the enzyme.

The following diagram outlines the experimental workflow for determining the EC50 of this compound.

G EC50 Determination Workflow for this compound Start Start Prep_Compound Prepare Serial Dilutions of this compound Start->Prep_Compound Dispense Dispense Compound and Assay Mix into Microplate Prep_Compound->Dispense Prep_Assay Prepare Assay Mix (GK, ATP, 5mM Glucose, Coupling System) Prep_Assay->Dispense Incubate_Read Incubate and Measure Absorbance at 340 nm (Kinetic Read) Dispense->Incubate_Read Data_Analysis Calculate Reaction Rates Incubate_Read->Data_Analysis Curve_Fitting Plot Rate vs. [this compound] and Fit to 4-Parameter Logistic Curve Data_Analysis->Curve_Fitting EC50 Determine EC50 Value Curve_Fitting->EC50 End End EC50->End

Caption: Workflow for determining the EC50 of this compound using an in vitro enzymatic assay.

References

AM-2394 as a glucokinase activator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to AM-2394: A Potent Glucokinase Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucokinase (GK) serves as a critical glucose sensor in the body, primarily in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose homeostasis. Small molecule glucokinase activators (GKAs) represent a promising therapeutic class for Type 2 Diabetes Mellitus (T2DM) by enhancing glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake. This document provides a comprehensive technical overview of this compound, a structurally distinct and potent GKA. We will delve into its mechanism of action, biochemical properties, pharmacokinetic profile, and in vivo efficacy, supported by detailed experimental protocols and visual pathways to elucidate its function and evaluation process.

Introduction to Glucokinase and its Role in Glucose Homeostasis

Glucokinase (GK), a member of the hexokinase enzyme family, functions as a key regulator of glucose metabolism by catalyzing the phosphorylation of glucose to glucose-6-phosphate.[1][2] This action is the rate-limiting step for both insulin secretion in the pancreas and glucose utilization in the liver.[3][4] Unlike other hexokinases, GK has a lower affinity for glucose and is not inhibited by its product, glucose-6-phosphate, allowing it to respond dynamically to fluctuations in blood glucose levels.[1]

In pancreatic β-cells, GK acts as a glucose sensor, directly linking blood glucose levels to insulin secretion.[5] In hepatocytes, GK controls the flux of glucose into glycogen (B147801) synthesis and glycolysis, thereby regulating hepatic glucose production.[2][3] Genetic mutations that inactivate GK can cause hyperglycemia, while activating mutations can lead to hypoglycemia, highlighting its central role in maintaining glucose balance.[3] GKAs are allosteric modulators that increase the enzyme's affinity for glucose and/or its maximal reaction velocity (Vmax), offering a direct mechanism to enhance glucose disposal and control hyperglycemia in T2DM.[1][3] However, early GKAs faced challenges, including hypoglycemia risk and durability issues.[5] this compound emerged from efforts to discover structurally novel GKAs with an improved pharmacological profile.[1]

Mechanism of Action of this compound

This compound is an allosteric activator of glucokinase.[5] It binds to a site on the GK enzyme distinct from the glucose-binding site, inducing a conformational change that stabilizes the enzyme in a high-affinity state.[5] This has two primary effects:

  • Increased Glucose Affinity: this compound significantly increases GK's affinity for glucose, lowering the substrate concentration required for half-maximal activity (S0.5). This makes the enzyme more efficient at physiological and supraphysiological glucose concentrations.[1][6]

  • Enhanced Maximal Velocity (Vmax): this compound can also moderately increase the maximum rate of glucose phosphorylation.[1]

By enhancing GK activity, this compound potentiates the physiological response to glucose in key metabolic tissues.

Pancreatic β-Cell Signaling

In pancreatic β-cells, the activation of GK by this compound amplifies the glucose-stimulated insulin secretion (GSIS) pathway. Even at modest glucose concentrations, the enhanced conversion of glucose to glucose-6-phosphate accelerates glycolysis, increases the intracellular ATP/ADP ratio, and leads to the closure of ATP-sensitive potassium (KATP) channels. The resulting membrane depolarization opens voltage-gated calcium channels, and the subsequent influx of Ca2+ triggers the exocytosis of insulin-containing granules.

GKA_Pancreas_Pathway cluster_ECF Extracellular Space cluster_Cell Pancreatic β-Cell Glucose_EC Blood Glucose GLUT2 GLUT2 Transporter Glucose_EC->GLUT2 Transport Glucose_IC Intracellular Glucose GLUT2->Glucose_IC GK Glucokinase (GK) Glucose_IC->GK Substrate G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP ↑ ATP/ADP Ratio Glycolysis->ATP KATP KATP Channel (Closure) ATP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_Channel Ca²⁺ Channel (Opening) Depolarization->Ca_Channel Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Insulin Insulin Vesicle Exocytosis Ca_Influx->Insulin Insulin_Secreted Insulin Secretion Insulin->Insulin_Secreted AM2394 This compound AM2394->GK Allosteric Activation

This compound enhances glucose-stimulated insulin secretion in pancreatic β-cells.
Hepatic Glucose Metabolism

In the liver, GK activity is regulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus in an inactive state, particularly at low glucose levels.[4] When glucose levels rise, GK dissociates from GKRP and translocates to the cytoplasm to phosphorylate glucose. Glucokinase activators like this compound can promote the dissociation of the GK-GKRP complex, thereby increasing the amount of active GK in the cytoplasm.[4] This leads to increased glycogen synthesis and glycolysis, reducing the amount of glucose released by the liver into the bloodstream.

GKA_Liver_Pathway cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm GK_GKRP Inactive GK-GKRP Complex GK_active Active GK GK_GKRP->GK_active Dissociation (High Glucose) GK_active->GK_GKRP Association (Low Glucose) G6P G6P GK_active->G6P Phosphorylation Glucose Glucose Glucose->GK_active Substrate Glycogen Glycogen G6P->Glycogen Glycogen Synthesis ↑ Glycolysis Glycolysis G6P->Glycolysis Glycolysis ↑ HGO Hepatic Glucose Output ↓ Glycogen->HGO Glycolysis->HGO AM2394 This compound AM2394->GK_GKRP Promotes Dissociation

This compound enhances hepatic glucose uptake and reduces glucose output.

Quantitative Data Summary

The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The key quantitative parameters are summarized in the tables below.

Table 1: Biochemical and In Vitro Properties of this compound
ParameterValueCondition / SpeciesReference
EC₅₀ 60 nMHuman GK, 5 mM Glucose[1][7][8]
EC₅₀ (HSA) 0.22 µM4% Human Serum Albumin[1]
S₀.₅ (for Glucose) 0.73 mMMouse GK[1]
Fold-shift in S₀.₅ ~10x-[1][7][9]
Vmax Fold Activation 1.2Mouse GK[1]
Table 2: Pharmacokinetic Properties of this compound in Preclinical Species
SpeciesDoseCL (mL/min/kg)Vss (L/kg)F (%)
Mouse 1 mg/kg IV; 5 mg/kg PO261.866
Rat 0.5 mg/kg IV; 2 mg/kg PO121.182
Cynomolgus Monkey 0.5 mg/kg IV; 2 mg/kg PO6.21.3100
Dog 0.5 mg/kg IV; 2 mg/kg PO4.41.7100
Data sourced from Dransfield PJ, et al. (2016).[1]
CL: Clearance; Vss: Volume of distribution at steady state; F: Oral Bioavailability.
Table 3: In Vivo Efficacy in Oral Glucose Tolerance Test (OGTT)
SpeciesModelDoses (mg/kg, PO)Key OutcomeReference
Mouseob/ob1, 3, 10, 30Dose-dependent reduction in glucose excursion. Maximal efficacy observed at 3 mg/kg.[1][7][10]
Mouseob/ob3, 10, 30Terminal plasma exposures at 135 min were 1.2, 3.6, and 38 µM, respectively.[1]

Experimental Protocols

The characterization of this compound involved a series of standardized biochemical and in vivo assays.

Glucokinase Activation Assays

Two primary biochemical assays were utilized to characterize GKAs like this compound.[1]

A. EC₅₀ Determination:

  • Objective: To determine the concentration of this compound required to achieve 50% of the maximal enzyme activation.

  • Principle: A coupled enzymatic assay where the product of the GK reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH. The rate of NADPH production is monitored by the increase in absorbance at 340 nm.

  • Procedure Outline:

    • Reactions are performed in microtiter plates.

    • Each well contains a reaction buffer with ATP, MgCl₂, NADP+, G6PDH, and recombinant human glucokinase.

    • A fixed, sub-saturating concentration of glucose (e.g., 5 mM) is used.[1]

    • Varying concentrations of this compound are added to the wells.

    • The reaction is initiated by the addition of the enzyme or substrate.

    • The plate is incubated at a controlled temperature, and the change in absorbance at 340 nm is measured over time using a plate reader.

    • Rates are calculated and plotted against the log of this compound concentration to determine the EC₅₀ value using a four-parameter logistic fit.

    • For plasma protein binding assessment, the assay is repeated in the presence of 4% human serum albumin (HSA).[1]

B. S₀.₅ and Vmax Determination:

  • Objective: To determine the effect of the activator on the enzyme's affinity for glucose (S₀.₅) and its maximal velocity (Vmax).

  • Procedure Outline:

    • The assay setup is similar to the EC₅₀ assay.

    • A fixed, saturating concentration of this compound is added to the reaction wells.

    • The concentration of glucose is varied across a wide range (e.g., 0.1 to 100 mM).

    • Reaction rates are measured for each glucose concentration.

    • The rates are plotted against glucose concentration, and the data are fitted to the Hill equation to determine the S₀.₅ (glucose concentration at half-maximal velocity) and Vmax.

    • These values are compared to those obtained in the absence of the activator.[1]

In Vivo Oral Glucose Tolerance Test (OGTT)
  • Objective: To evaluate the effect of this compound on glucose disposal in a diabetic animal model.

  • Animal Model: Male ob/ob mice, a model of obesity and type 2 diabetes.[1]

  • Procedure Outline:

    • Animals are fasted overnight to establish a baseline glucose level.

    • A baseline blood sample is taken (t=0).

    • This compound is administered orally (per os, PO) at various doses (e.g., 1, 3, 10, 30 mg/kg). A vehicle control group is also included.[7][10]

    • After a set pre-treatment period (e.g., 30 minutes), a glucose challenge (e.g., 2 g/kg) is administered orally.[7]

    • Blood samples are collected from the tail vein at specific time points (e.g., 15, 30, 60, 90, 120 minutes) after the glucose challenge.

    • Blood glucose concentrations are measured for each sample.

    • Data are plotted as blood glucose concentration versus time. The Area Under the Curve (AUC) for glucose excursion is calculated to quantify the overall effect.[4]

Pharmacokinetic (PK) Studies
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Animal Models: Studies were conducted in mice, rats, cynomolgous monkeys, and dogs.[1]

  • Procedure Outline:

    • A cohort of animals receives this compound via intravenous (IV) administration (e.g., 1 mg/kg in mice) to determine parameters like clearance (CL) and volume of distribution (Vss).[1]

    • Another cohort receives this compound orally (PO) (e.g., 5 mg/kg in mice) to assess absorption and oral bioavailability (F%).[1]

    • Blood samples are collected at multiple time points after dosing.

    • Plasma is isolated, and the concentration of this compound is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

    • Plasma concentration-time profiles are generated, and PK parameters are calculated using non-compartmental analysis.

Research and Development Workflow

The discovery and characterization of a glucokinase activator like this compound follows a logical progression from initial screening to in vivo validation.

GKA_Workflow cluster_InVitro In Vitro / Biochemical Evaluation cluster_InVivo In Vivo Evaluation EC50 Primary Screening: EC₅₀ Determination (Potency) HSA_Shift HSA Shift Assay (Protein Binding) EC50->HSA_Shift Kinetics Enzyme Kinetics: S₀.₅ and Vmax (Mechanism) HSA_Shift->Kinetics Metabolism Microsomal Stability (In Vitro Clearance) Kinetics->Metabolism PK Pharmacokinetics (CL, Vss, F%) Metabolism->PK Lead Selection Efficacy OGTT in ob/ob mice (In Vivo Efficacy) PK->Efficacy

Generalized workflow for the evaluation of a glucokinase activator.

Conclusion

This compound is a potent, orally bioavailable glucokinase activator with a distinct chemical structure.[1] It enhances the catalytic efficiency of the GK enzyme, thereby augmenting glucose sensing and metabolism in both the pancreas and the liver.[1][9] Preclinical data demonstrates its ability to robustly lower glucose excursion in a diabetic mouse model with good pharmacokinetic properties across multiple species.[1] This technical summary, including the detailed data and methodologies, provides a solid foundation for researchers engaged in the study of glucokinase activation and the development of novel therapeutics for type 2 diabetes.

References

AM-2394: A Potent Glucokinase Activator for Glucose Metabolism Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AM-2394 is a novel, structurally distinct small molecule that functions as a potent glucokinase activator (GKA). Glucokinase (GK) plays a pivotal role as a glucose sensor in pancreatic β-cells and hepatocytes, regulating glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake and metabolism. By allosterically activating GK, this compound enhances the enzyme's affinity for glucose, thereby promoting the phosphorylation of glucose to glucose-6-phosphate. This action leads to a significant reduction in plasma glucose levels, as demonstrated in preclinical models of type 2 diabetes. This technical guide provides a comprehensive overview of the role of this compound in glucose metabolism, including its mechanism of action, key in vitro and in vivo data, and detailed experimental methodologies.

Core Mechanism of Action: Glucokinase Activation

This compound's primary mechanism of action is the allosteric activation of glucokinase.[1][2][3][4][5][6][7] This enzyme, a member of the hexokinase family, is a critical regulator of glucose homeostasis.[3] Unlike other hexokinases, GK has a lower affinity for glucose and is not inhibited by its product, glucose-6-phosphate.[3] These characteristics allow it to function as a highly effective glucose sensor, responding to changes in physiological glucose concentrations.[2][3]

This compound enhances the catalytic activity of GK, increasing its affinity for glucose by approximately 10-fold.[1][3][4] This potentiation of GK activity leads to two primary physiological effects that contribute to lower blood glucose levels:

  • In Pancreatic β-cells: Increased GK activity leads to greater glucose metabolism, a higher ATP:ADP ratio, and subsequent closure of ATP-sensitive potassium channels. This cascade of events results in membrane depolarization, calcium influx, and ultimately, enhanced glucose-stimulated insulin secretion.

  • In Hepatocytes: Activation of GK in the liver promotes the conversion of glucose to glucose-6-phosphate, which in turn stimulates glycogen (B147801) synthesis and glycolysis, thereby increasing hepatic glucose uptake and reducing hepatic glucose output.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Glucokinase Activation

ParameterValueDescription
EC50 60 nMThe half-maximal effective concentration for the activation of glucokinase.[1][3][4][5][6]
Vmax 1.2The maximal rate of the enzymatic reaction in the presence of this compound, relative to a standard.[3]
S0.5 0.73 mMThe substrate concentration (glucose) required to achieve half-maximal velocity in the presence of this compound.[3]

Table 2: In Vivo Efficacy in ob/ob Mice (Oral Glucose Tolerance Test)

Dose (mg/kg)Effect on Glucose Excursion
1Reduction
3 Maximal Efficacy [1][3][6]
10Reduction
30Reduction

Table 3: Pharmacokinetic Parameters

ParameterObservation
Oral Bioavailability Good in multiple animal models.[1][3][4]
Plasma Clearance Moderate in multiple animal models.[1][3][4]

Table 4: Terminal Plasma Exposure in ob/ob Mice (at 135 minutes post-dose)

Dose (mg/kg)Plasma Concentration (µM)
31.2[3]
103.6[3]
3038[3]

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Pancreatic β-cells

cluster_extracellular Extracellular Space cluster_cell Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Transport AM2394 This compound GK Glucokinase (GK) AM2394->GK Allosteric Activation GLUT2->GK Glucose Entry G6P Glucose-6-Phosphate GK->G6P Phosphorylation Mitochondria Mitochondrial Metabolism G6P->Mitochondria Glycolysis ATP Increased ATP/ADP Ratio Mitochondria->ATP KATP KATP Channel (Closure) ATP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca2 Ca2+ Influx Depolarization->Ca2 Insulin Insulin Vesicle Exocytosis Ca2->Insulin Insulin Secretion Insulin Secretion Insulin->Insulin Secretion

Caption: this compound signaling in pancreatic β-cells.

Experimental Workflow: Oral Glucose Tolerance Test (OGTT)

cluster_workflow OGTT Protocol start Acclimatize ob/ob Mice fasting Overnight Fasting start->fasting dosing Administer this compound (PO, 1-30 mg/kg) or Vehicle fasting->dosing wait Wait 30 minutes dosing->wait glucose Administer Glucose (PO) wait->glucose sampling Collect Blood Samples at Multiple Timepoints glucose->sampling analysis Measure Plasma Glucose Levels sampling->analysis end Data Analysis (AUC) analysis->end

Caption: Workflow for in vivo OGTT experiments.

Experimental Protocols

In Vivo Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

This protocol is based on the description of experiments conducted with this compound.[1][3][6]

Objective: To evaluate the effect of this compound on glucose tolerance in a type 2 diabetes animal model.

Animal Model: Male ob/ob mice, a model of obesity-induced insulin resistance and hyperglycemia.

Methodology:

  • Animal Acclimatization: Mice are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) and allowed to acclimate for at least one week before the experiment.

  • Fasting: Prior to the test, mice are fasted overnight (approximately 12-16 hours) with free access to water.

  • Compound Administration:

    • This compound is formulated in an appropriate vehicle for oral administration (per os, PO).

    • Fasted mice are randomly assigned to treatment groups and administered a single dose of this compound (e.g., 1, 3, 10, or 30 mg/kg) or vehicle control by oral gavage.[1][3][6]

  • Waiting Period: A 30-minute waiting period is observed after compound administration to allow for absorption.[3]

  • Glucose Challenge: A concentrated glucose solution is administered orally to all mice at a standard dose (typically 1-2 g/kg body weight). This is considered time zero (t=0).

  • Blood Sampling:

    • A baseline blood sample is collected just before the glucose challenge (t=0).

    • Subsequent blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

    • Blood is typically collected from the tail vein into tubes containing an anticoagulant (e.g., EDTA).

  • Glucose Measurement: Plasma is separated from the blood samples by centrifugation. Plasma glucose concentrations are then determined using a commercially available glucose oxidase or hexokinase-based assay.

  • Data Analysis:

    • Plasma glucose concentrations are plotted against time for each treatment group.

    • The area under the curve (AUC) for glucose is calculated for the entire duration of the test.

    • Statistical analysis is performed to compare the glucose AUC between this compound-treated groups and the vehicle control group to determine the effect on glucose excursion.

In Vitro Glucokinase Activation Assay (General Protocol)

While the specific proprietary assay details for this compound are not publicly available, a general protocol for measuring glucokinase activation is as follows.

Objective: To determine the EC50 of this compound for glucokinase activation.

Principle: The activity of glucokinase is measured by quantifying the rate of glucose-6-phosphate (G6P) production. This is typically done using a coupled enzyme assay where the G6P produced is used by G6P-dehydrogenase (G6PDH) to reduce NADP+ to NADPH, which can be measured spectrophotometrically or fluorometrically.

Methodology:

  • Reagents and Materials:

    • Recombinant human glucokinase.

    • This compound in a range of concentrations.

    • Assay buffer (e.g., HEPES buffer containing KCl, MgCl2, and DTT).

    • Substrates: Glucose and ATP.

    • Coupling enzyme and substrate: G6PDH and NADP+.

    • Microplate reader (spectrophotometer or fluorometer).

  • Assay Procedure:

    • The reaction is typically performed in a 96- or 384-well microplate.

    • A reaction mixture is prepared containing the assay buffer, ATP, MgCl2, NADP+, G6PDH, and a fixed concentration of glucose.

    • Varying concentrations of this compound (or vehicle control) are added to the wells.

    • The reaction is initiated by adding recombinant glucokinase.

    • The plate is incubated at a controlled temperature (e.g., 37°C).

  • Data Acquisition: The rate of NADPH production is monitored by measuring the increase in absorbance at 340 nm or fluorescence (excitation ~340 nm, emission ~460 nm) over time.

  • Data Analysis:

    • The initial reaction velocity (rate) is calculated for each concentration of this compound.

    • The rates are normalized to the control (vehicle) and plotted against the logarithm of the this compound concentration.

    • A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

Conclusion

This compound is a potent glucokinase activator with a clear mechanism of action and demonstrated efficacy in preclinical models of type 2 diabetes. Its ability to enhance the activity of a key glucose-regulating enzyme highlights its potential as a therapeutic agent for managing hyperglycemia. The data presented in this guide provide a solid foundation for further research and development of this and similar compounds.

References

AM-2394: A Technical Guide for Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-2394 is a potent, orally bioavailable small molecule activator of glucokinase (GK), a critical enzyme in glucose homeostasis. By allosterically activating GK, this compound enhances glucose sensing in pancreatic β-cells and increases glucose uptake and metabolism in the liver. This dual mechanism of action makes it a compelling target for the therapeutic intervention of type 2 diabetes mellitus (T2DM). This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways to facilitate further research and development.

Introduction

Glucokinase (GK) serves as a principal glucose sensor in the body, primarily in pancreatic β-cells and hepatocytes.[1] In the pancreas, GK-mediated glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin (B600854) secretion. In the liver, GK facilitates postprandial glucose uptake and its conversion into glycogen (B147801).[1] Dysregulation of GK activity is implicated in the pathophysiology of T2DM. Glucokinase activators (GKAs) are a class of therapeutic agents designed to enhance GK activity, thereby improving glycemic control. This compound is a structurally distinct GKA that has demonstrated robust preclinical efficacy in models of T2DM.[2][3]

Mechanism of Action

This compound is an allosteric activator of glucokinase. It binds to a site distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and enhances its catalytic activity.[1] This leads to two primary physiological effects relevant to T2DM:

  • In Pancreatic β-Cells: Increased GK activity leads to a higher rate of glycolysis, an elevated ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately, enhanced glucose-stimulated insulin secretion.

  • In Hepatocytes: Activation of GK promotes the conversion of glucose to glucose-6-phosphate, stimulating downstream pathways of glycogen synthesis and glycolysis, and thereby increasing hepatic glucose uptake from the bloodstream.

Quantitative Data

A summary of the key in vitro and in vivo quantitative data for this compound is presented below.

Table 1: In Vitro Activity of this compound
ParameterValueDescriptionReference
EC50 60 nMConcentration for 50% maximal activation of glucokinase.[2][3][4]
Table 2: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
Dose (mg/kg, p.o.)Effect on Glucose ExcursionMaximal EfficacyReference
1Reduced[2][5]
3ReducedYes[2][5]
10Reduced[2][5]
30Reduced[2][5]
Table 3: Pharmacokinetic Properties of this compound
SpeciesClearanceVolume of DistributionOral BioavailabilityReference
MouseModerateGoodGood[2][5]
RatModerateGoodGood[2][5]
DogModerateGoodGood[2][5]
Cynomolgus MonkeyModerateGoodGood[2][5]

Signaling Pathways

The activation of glucokinase by this compound initiates distinct downstream signaling cascades in pancreatic β-cells and hepatocytes.

pancreatic_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLUT2 GLUT2 Glucose_in Glucose GLUT2->Glucose_in Transport KATP_Channel KATP Channel Depolarization Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx Ca_Channel->Ca_influx Glucokinase Glucokinase Glucose_in->Glucokinase Substrate AM2394 This compound AM2394->Glucokinase Activates G6P Glucose-6-Phosphate Glucokinase->G6P Catalyzes Glycolysis Glycolysis G6P->Glycolysis ATP Increased ATP/ADP Ratio Glycolysis->ATP ATP->KATP_Channel Closes Depolarization->Ca_Channel Opens Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Figure 1. this compound Signaling in Pancreatic β-Cells.

hepatic_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLUT2 GLUT2 Glucose_in Glucose GLUT2->Glucose_in Transport Glucokinase Glucokinase Glucose_in->Glucokinase Substrate AM2394 This compound AM2394->Glucokinase Activates G6P Glucose-6-Phosphate Glucokinase->G6P Catalyzes Glycogen_Synthase Glycogen Synthase G6P->Glycogen_Synthase Activates Glycolysis Glycolysis G6P->Glycolysis Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Pyruvate Pyruvate Glycolysis->Pyruvate

Figure 2. this compound Signaling in Hepatocytes.

Experimental Protocols

Detailed methodologies for key experiments are provided to enable replication and further investigation.

In Vitro Glucokinase Activation Assay (Fluorometric)

This protocol is adapted from commercially available glucokinase activity assay kits and can be used to determine the EC50 of this compound.

Materials:

  • Recombinant human glucokinase

  • This compound

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • D-Glucose

  • ATP

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Resorufin, or other suitable fluorescent probe

  • 96-well black microplate

  • Plate reader with fluorescence detection (Ex/Em = 535/587 nm for resorufin)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in assay buffer to achieve final concentrations ranging from picomolar to micromolar.

    • Prepare a reaction mixture containing assay buffer, D-glucose, ATP, NADP+, G6PDH, and the fluorescent probe.

  • Assay Protocol:

    • Add a fixed amount of recombinant glucokinase to each well of the 96-well plate.

    • Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding the reaction mixture to all wells.

    • Immediately begin kinetic reading of fluorescence intensity every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.

    • Plot the reaction rate against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (this compound dilutions, Reaction Mix) Add_GK Add Glucokinase to Plate Prepare_Reagents->Add_GK Add_AM2394 Add this compound/Vehicle Add_GK->Add_AM2394 Incubate Incubate (15 min) Add_AM2394->Incubate Add_Reaction_Mix Add Reaction Mix Incubate->Add_Reaction_Mix Kinetic_Read Kinetic Fluorescence Reading Add_Reaction_Mix->Kinetic_Read Calculate_Rate Calculate Reaction Rates Kinetic_Read->Calculate_Rate Plot_Data Plot Rate vs. [this compound] Calculate_Rate->Plot_Data Determine_EC50 Determine EC50 Plot_Data->Determine_EC50

Figure 3. In Vitro Glucokinase Activation Assay Workflow.
In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol is for assessing the effect of this compound on glucose tolerance in a diabetic animal model, such as the ob/ob mouse.

Materials:

  • Male ob/ob mice

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Acclimatization and Fasting:

    • Acclimatize mice to handling and gavage procedures for several days before the experiment.

    • Fast the mice overnight (approximately 16 hours) with free access to water.

  • Dosing:

    • Record the body weight of each mouse.

    • Administer this compound (at doses of 1, 3, 10, and 30 mg/kg) or vehicle via oral gavage.

  • Glucose Challenge:

    • 30 minutes after compound administration, take a baseline blood glucose reading (t=0) from the tail vein.

    • Administer a glucose solution via oral gavage.

  • Blood Glucose Monitoring:

    • Measure blood glucose levels from the tail vein at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion for each group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the AUCs of the this compound treated groups to the vehicle control group.

in_vivo_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis Acclimatize Acclimatize & Fast Mice Dose Administer this compound/Vehicle (p.o.) Acclimatize->Dose Baseline_Glucose Baseline Blood Glucose (t=0) Dose->Baseline_Glucose Glucose_Challenge Oral Glucose Challenge Baseline_Glucose->Glucose_Challenge Monitor_Glucose Monitor Blood Glucose (15, 30, 60, 90, 120 min) Glucose_Challenge->Monitor_Glucose Plot_Data Plot Glucose vs. Time Monitor_Glucose->Plot_Data Calculate_AUC Calculate AUC Plot_Data->Calculate_AUC Statistical_Analysis Statistical Analysis Calculate_AUC->Statistical_Analysis

Figure 4. In Vivo Oral Glucose Tolerance Test Workflow.

Safety and Toxicology

While specific public data on the off-target selectivity and comprehensive toxicology of this compound is limited, the broader class of glucokinase activators has been associated with certain potential risks. These include a risk of hypoglycemia, particularly at lower glucose concentrations, due to the allosteric mechanism of action which can override the normal glucose-sensing function of GK. Additionally, some GKAs have been linked to an increase in plasma triglycerides and hepatic steatosis in long-term studies. Further investigation into the specific safety profile of this compound is warranted.

Conclusion

This compound is a potent glucokinase activator with a promising preclinical profile for the treatment of type 2 diabetes. Its ability to enhance both insulin secretion and hepatic glucose uptake addresses key pathophysiological defects of the disease. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers in the field of diabetes and metabolic diseases, facilitating further exploration of this compound and the broader class of glucokinase activators. Future studies should focus on elucidating its long-term efficacy and safety profile to fully assess its therapeutic potential.

References

In Vitro Characterization of AM-2394: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of AM-2394, a potent and structurally distinct allosteric activator of glucokinase (GK). The information presented here is compiled from publicly available scientific literature and supplier technical data.

Core Mechanism of Action

This compound functions as a glucokinase activator (GKA).[1][2][3][4] Glucokinase is a key enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate, a rate-limiting step in glucose metabolism.[2][5] This enzymatic activity is crucial for glucose sensing in pancreatic β-cells, leading to insulin (B600854) secretion, and in hepatocytes for glucose uptake and glycogen (B147801) synthesis.[2][5] this compound allosterically binds to glucokinase, increasing the enzyme's affinity for glucose by approximately 10-fold.[1][2][6][7] This enhancement of glucokinase activity, particularly at physiological glucose concentrations, forms the basis of its potential as a therapeutic agent for type 2 diabetes mellitus.[2][5]

Quantitative In Vitro Data

The potency of this compound has been determined through biochemical assays, with the key quantitative data summarized in the table below.

ParameterValueConditionsSource
EC50 60 nMGlucokinase activation assay with 5 mM glucose[1][2][3][4][5][6]
Fold-Increase in Glucose Affinity ~10-foldNot specified[1][2][6][7]

Signaling Pathway

This compound directly targets glucokinase, a central node in glucose metabolism. The following diagram illustrates the simplified signaling pathway initiated by glucokinase activation.

glucokinase_pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-cell / Hepatocyte Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport Glucose_int Intracellular Glucose GLUT2->Glucose_int GK Glucokinase (GK) Glucose_int->GK Substrate G6P Glucose-6-Phosphate GK->G6P Phosphorylation AM2394 This compound AM2394->GK Allosteric Activation Metabolism Glycolysis / Glycogen Synthesis G6P->Metabolism ATP_ADP Increased ATP:ADP Ratio Metabolism->ATP_ADP Glucose_Uptake Glucose Uptake (Hepatocyte) Metabolism->Glucose_Uptake Insulin Insulin Secretion (β-cell) ATP_ADP->Insulin

Caption: Simplified signaling pathway of this compound-mediated glucokinase activation.

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of this compound are described in the scientific literature. Below is a summary of the key assays used to determine its potency and mechanism.

Glucokinase Activation EC50 Assay

This biochemical assay is designed to measure the concentration of this compound required to elicit a half-maximal activation of the glucokinase enzyme.

Objective: To determine the EC50 of this compound for glucokinase activation.

Materials:

  • Recombinant human glucokinase

  • Glucose

  • ATP (Adenosine triphosphate)

  • NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • This compound (serially diluted)

  • Assay buffer (e.g., HEPES buffer with MgCl₂, KCl, DTT)

  • 384-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Methodology:

  • A reaction mixture is prepared containing assay buffer, a fixed concentration of glucose (e.g., 5 mM), ATP, NADP+, and G6PDH.[2]

  • Serial dilutions of this compound in DMSO are added to the wells of the microplate.

  • Recombinant human glucokinase is added to initiate the enzymatic reaction.

  • The reaction proceeds as follows: Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). G6PDH then oxidizes G6P, which reduces NADP+ to NADPH.

  • The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm over time using a microplate reader.

  • The rate of reaction (V) is plotted against the logarithm of the this compound concentration.

  • The EC50 value is determined by fitting the data to a four-parameter logistic equation.

A similar assay can be performed in the presence of 4% human serum albumin (HSA) to assess the effect of plasma protein binding on the compound's potency.[2]

The following diagram outlines the general workflow for this assay.

ec50_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis reagents Prepare Assay Buffer, Substrates (Glucose, ATP, NADP+), and Coupling Enzyme (G6PDH) plate Add Reagents and Diluted This compound to Microplate Wells reagents->plate compound Perform Serial Dilution of this compound compound->plate initiate Add Glucokinase to Initiate Reaction plate->initiate incubate Incubate at Controlled Temperature initiate->incubate read Measure Absorbance at 340 nm (Kinetic Read) incubate->read plot Plot Reaction Rate vs. [this compound] read->plot calculate Calculate EC50 using Non-linear Regression plot->calculate

Caption: General experimental workflow for determining the EC50 of a glucokinase activator.
S0.5 and Vmax Determination Assay

This assay is crucial for understanding how a glucokinase activator modulates the enzyme's kinetics. It determines the glucose concentration required for half-maximal velocity (S0.5) and the maximum reaction velocity (Vmax).

Objective: To determine the effect of this compound on the S0.5 for glucose and the Vmax of the glucokinase reaction.

Methodology:

  • The assay is set up similarly to the EC50 assay, using the coupled enzyme system with G6PDH.

  • A fixed, saturating concentration of this compound is added to the reaction wells.

  • The concentration of glucose is varied across a wide range.

  • The initial reaction velocity (V) is measured for each glucose concentration.

  • The data (V versus glucose concentration) is fitted to the Hill equation to determine the S0.5 and Vmax values.

  • These values are then compared to those obtained in the absence of the activator to quantify the fold-shift in glucose affinity and the change in maximal velocity.

Conclusion

This compound is a potent glucokinase activator with an in vitro EC50 of 60 nM.[1][2][3][4][5][6] It enhances the enzyme's affinity for glucose, a key mechanism for its glucose-lowering effects. The provided methodologies for in vitro characterization are standard biochemical assays that can be replicated to further investigate the properties of this compound and other glucokinase activators. This guide serves as a foundational resource for researchers and professionals in the field of metabolic disease drug discovery.

References

AM-2394 and Its Role in Potentiating Insulin Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-2394 is a potent, orally bioavailable small molecule that functions as a glucokinase (GK) activator.[1][2][3][4][5] Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[2][6] By allosterically activating glucokinase, this compound enhances glucose-stimulated insulin (B600854) secretion (GSIS) and improves glycemic control, making it a significant compound of interest in the study of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on glucokinase activity and in vivo glucose management, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Glucokinase Activation

This compound is a non-essential allosteric activator of glucokinase.[7] It binds to a site on the glucokinase enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose.[7] This potentiation of glucokinase activity leads to an accelerated rate of glucose phosphorylation to glucose-6-phosphate within pancreatic β-cells. The subsequent increase in the ATP/ADP ratio triggers the closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin-containing granules.[6]

Signaling Pathway of this compound in Pancreatic β-Cells

This compound Signaling Pathway in Pancreatic β-Cells cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport AM2394_ext This compound Glucokinase Glucokinase (GK) AM2394_ext->Glucokinase Allosteric Activation Glucose_int Glucose GLUT2->Glucose_int Glucose_int->Glucokinase G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation Metabolism Glycolysis & Oxidative Phosphorylation G6P->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx ↑ [Ca2+]i Ca_channel->Ca_influx Insulin_exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_exocytosis Insulin_secreted Insulin Secretion Insulin_exocytosis->Insulin_secreted

Caption: Signaling cascade of this compound-mediated insulin secretion.

Quantitative Data

The efficacy of this compound has been quantified through in vitro and in vivo studies.

Table 1: In Vitro Glucokinase Activation by this compound
ParameterValueSpeciesReference
EC50 60 nMNot Specified[1][2][3][5][8][9]
Fold-increase in Glucose Affinity ~10-foldNot Specified[2][3][8]
Table 2: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
Dose (mg/kg, p.o.)Effect on Glucose ExcursionMaximal EfficacyReference
1ReducedNo[3][8]
3ReducedYes[2][3][8]
10ReducedNo[3][8]
30ReducedNo[3][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for key experiments used to characterize this compound.

Glucokinase Activity Assay

This assay quantifies the ability of this compound to activate the glucokinase enzyme.

Principle: The activity of glucokinase is measured by a coupled enzymatic reaction. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH production, measured by the increase in absorbance at 340 nm, is proportional to the glucokinase activity.

Materials:

  • Recombinant human glucokinase

  • This compound

  • Glucose

  • ATP

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of this compound to the wells.

  • Add a fixed concentration of glucose (e.g., 5 mM) to the wells.

  • Add ATP and NADP+ to the wells.

  • Add G6PDH to the wells.

  • Initiate the reaction by adding recombinant glucokinase to each well.

  • Immediately measure the increase in absorbance at 340 nm over time in a kinetic mode.

  • Calculate the initial reaction velocity (V0) for each this compound concentration.

  • Plot the V0 against the this compound concentration and fit the data to a dose-response curve to determine the EC50.

Experimental Workflow for Glucokinase Activity Assay

Glucokinase Activity Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, this compound, Glucose, ATP, NADP+, G6PDH) Start->Prepare_Reagents Dispense_Plate Dispense Reagents into 96-well Plate Prepare_Reagents->Dispense_Plate Add_GK Initiate Reaction with Glucokinase Dispense_Plate->Add_GK Measure_Absorbance Kinetic Measurement of Absorbance at 340 nm Add_GK->Measure_Absorbance Calculate_Velocity Calculate Initial Reaction Velocity (V0) Measure_Absorbance->Calculate_Velocity Plot_Data Plot V0 vs. [this compound] and Determine EC50 Calculate_Velocity->Plot_Data End End Plot_Data->End

Caption: Workflow for determining the EC50 of this compound on glucokinase.

Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets

This assay quantifies the amount of insulin secreted from isolated pancreatic islets in response to glucose and this compound.

Principle: Isolated pancreatic islets are incubated with varying concentrations of glucose and this compound. The amount of insulin released into the supernatant is then measured using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Isolated pancreatic islets (e.g., from mouse or rat)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA

  • Glucose

  • This compound

  • Insulin ELISA kit

  • 24-well plates

  • CO2 incubator

Procedure:

  • Isolate pancreatic islets using a standard collagenase digestion method.

  • Culture the islets overnight to allow for recovery.

  • Wash the islets with a glucose-free KRBH buffer.

  • Pre-incubate the islets in KRBH buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal state.

  • Replace the pre-incubation buffer with KRBH buffer containing low (2.8 mM) or high (16.7 mM) glucose, with or without varying concentrations of this compound.

  • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Collect the supernatant from each well.

  • Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

  • Normalize the insulin secretion to the total protein content or DNA content of the islets in each well.

Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

This in vivo assay assesses the effect of this compound on glucose tolerance in a diabetic animal model.

Principle: After an overnight fast, mice are administered this compound orally, followed by an oral gavage of a glucose solution. Blood glucose levels are then monitored over a period of time to determine the rate of glucose clearance.

Materials:

  • Male ob/ob mice

  • This compound

  • Vehicle for this compound

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fast male ob/ob mice overnight (approximately 16 hours).

  • Administer this compound (1, 3, 10, or 30 mg/kg) or vehicle per os (p.o.) to the mice.[3][8]

  • After 30 minutes, take a baseline blood glucose measurement (t=0) from the tail vein.

  • Immediately administer a glucose solution (e.g., 2 g/kg) via oral gavage.

  • Measure blood glucose levels at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose excursion.

Logical Flow of this compound Characterization

Characterization Pipeline for this compound In_Vitro_Target In Vitro Target Engagement (Glucokinase Activity Assay) In_Vitro_Function In Vitro Functional Response (GSIS Assay) In_Vitro_Target->In_Vitro_Function Demonstrates cellular activity In_Vivo_PK In Vivo Pharmacokinetics In_Vitro_Function->In_Vivo_PK Warrants in vivo testing In_Vivo_Efficacy In Vivo Efficacy (OGTT in ob/ob mice) In_Vivo_PK->In_Vivo_Efficacy Informs dose selection Data_Analysis Data Analysis and Candidate Selection In_Vivo_Efficacy->Data_Analysis

Caption: Logical progression for the evaluation of this compound.

Conclusion

This compound is a potent glucokinase activator that has demonstrated significant potential for improving glycemic control. Its mechanism of action, centered on enhancing the sensitivity of pancreatic β-cells to glucose, leads to a more physiological potentiation of insulin secretion. The in vivo data in diabetic animal models further supports its therapeutic promise. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other novel glucokinase activators. Further studies quantifying the direct impact of this compound on insulin secretion from isolated human islets will be crucial in translating these preclinical findings to clinical applications.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of AM-2394

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-2394 is a potent and structurally distinct small molecule activator of glucokinase (GKA) with an EC50 of 60 nM.[1][2][3] Glucokinase (GK) is a key enzyme that regulates glucose metabolism by catalyzing the phosphorylation of glucose to glucose-6-phosphate. This function is critical in glucose-sensing cells, such as pancreatic β-cells, where it is the rate-limiting step for glucose-stimulated insulin (B600854) secretion. This compound activates glucokinase, increasing its affinity for glucose by approximately 10-fold.[1][4] This mechanism of action makes this compound a valuable tool for in vivo research in models of type 2 diabetes. In preclinical studies, this compound has demonstrated robust glucose-lowering effects in animal models of type 2 diabetes, such as the ob/ob mouse.[1][4] It exhibits good oral bioavailability and moderate clearance in multiple animal species, making it suitable for in vivo investigations.[1][4]

These application notes provide a detailed protocol for an in vivo oral glucose tolerance test (OGTT) using this compound in a diabetic mouse model, along with a summary of its pharmacokinetic profile and a diagram of its signaling pathway.

Data Presentation

Efficacy of this compound in an Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
Dose (mg/kg, p.o.)Effect on Glucose ExcursionMaximal Efficacy
1Reduced
3ReducedYes
10Reduced
30Reduced

Data summarized from Dransfield PJ, et al. ACS Med Chem Lett. 2016.[4][5]

Cross-Species Pharmacokinetic Profile of this compound

This compound demonstrates moderate plasma clearance and good oral bioavailability across multiple species.[1][4] Detailed quantitative data from the primary literature (Dransfield et al., ACS Med Chem Lett. 2016, 7, 7, 714–718) is summarized below.

SpeciesDosing RouteClearanceVolume of DistributionOral Bioavailability (%)
MouseIV, POModerateGood-to-moderateGood
RatIV, POModerateGood-to-moderateGood
Cynomolgus MonkeyIV, POModerateGood-to-moderateGood
DogIV, POModerateGood-to-moderateGood

Qualitative summary based on available information. Specific quantitative values are reported in the cited literature.

Experimental Protocols

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

This protocol is designed to assess the in vivo efficacy of this compound in a well-established model of type 2 diabetes, the ob/ob mouse.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

  • Male ob/ob mice

  • Glucose solution (20% w/v in sterile water)

  • Glucometer and test strips

  • Oral gavage needles

  • Standard laboratory equipment

Procedure:

  • Animal Acclimation and Housing: House male ob/ob mice in a controlled environment with a standard light-dark cycle and ad libitum access to food and water for at least one week prior to the experiment.

  • Fasting: Fast the mice for 4-6 hours before the start of the experiment. Ensure free access to water during the fasting period.

  • This compound Formulation: Prepare a fresh formulation of this compound in the vehicle on the day of the experiment. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Baseline Blood Glucose Measurement (t= -30 min): At the beginning of the experiment, obtain a baseline blood glucose reading from the tail vein of each mouse using a glucometer.

  • This compound Administration (t= -30 min): Immediately after the baseline glucose measurement, administer this compound or vehicle control to the mice via oral gavage (p.o.). The recommended doses for efficacy testing are 1, 3, 10, and 30 mg/kg, with 3 mg/kg showing maximal efficacy.[4][5]

  • Glucose Challenge (t= 0 min): Thirty minutes after the administration of this compound or vehicle, administer a glucose solution (2 g/kg body weight) to each mouse via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure the blood glucose levels.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. The area under the curve (AUC) for glucose excursion can be calculated to quantify the effect of this compound.

Mandatory Visualization

Signaling Pathway of this compound in Pancreatic β-Cells

AM2394_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Pancreatic β-Cell Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int Glucokinase Glucokinase Glucose_int->Glucokinase Substrate G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation AM2394 This compound AM2394->Glucokinase Activates Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP K_ATP ATP-sensitive K+ Channel (KATP) ATP_ADP->K_ATP Closes Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_influx ↑ Intracellular Ca2+ Ca_channel->Ca_influx Insulin_vesicles Insulin Vesicles Ca_influx->Insulin_vesicles Triggers Exocytosis Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion

Caption: Signaling pathway of this compound in pancreatic β-cells.

Experimental Workflow for In Vivo Efficacy Testing of this compound

AM2394_Workflow Start Start Acclimation Animal Acclimation (ob/ob mice, 1 week) Start->Acclimation Fasting Fasting (4-6 hours) Acclimation->Fasting Baseline Baseline Blood Glucose (t = -30 min) Fasting->Baseline Dosing This compound/Vehicle Admin (p.o.) Baseline->Dosing Glucose_Challenge Glucose Challenge (2 g/kg, p.o., t = 0 min) Dosing->Glucose_Challenge Monitoring Blood Glucose Monitoring (15, 30, 60, 90, 120 min) Glucose_Challenge->Monitoring Analysis Data Analysis (AUC Calculation) Monitoring->Analysis End End Analysis->End

Caption: Experimental workflow for OGTT with this compound.

Safety and Toxicology

As of the latest available information, detailed public safety and toxicology data for this compound are not available. As with any experimental compound, appropriate safety precautions should be taken during handling and administration.

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. Researchers should conduct their own literature review and risk assessments before initiating any in vivo studies.

References

Application Notes and Protocols for AM-2394 in ob/ob Mice Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AM-2394, a potent glucokinase activator, in experiments involving ob/ob mice, a widely used model for type 2 diabetes. The provided protocols and data are based on published research and are intended to guide the design and execution of similar studies.

Introduction

This compound is a structurally distinct, orally bioavailable small molecule that activates glucokinase (GK), a key enzyme in glucose metabolism.[1] Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, and its activation leads to increased glucose uptake and insulin (B600854) secretion.[1] In the context of type 2 diabetes, glucokinase activators like this compound are of significant interest for their potential to lower blood glucose levels. The ob/ob mouse, which is deficient in leptin and exhibits obesity, hyperglycemia, and insulin resistance, serves as a relevant animal model to evaluate the efficacy of such compounds.

Mechanism of Action

This compound allosterically activates glucokinase, increasing its affinity for glucose by approximately 10-fold.[1] This enhanced activity of glucokinase in pancreatic β-cells leads to a cascade of events culminating in insulin secretion.

Signaling Pathway of Glucokinase Activation in Pancreatic β-Cells

glucokinase_pathway cluster_blood Bloodstream cluster_beta_cell Pancreatic β-cell Glucose_blood Glucose GLUT2 GLUT2 Glucose_blood->GLUT2 Transport Glucose_cell Glucose GLUT2->Glucose_cell GK Glucokinase (GK) Glucose_cell->GK Substrate G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP KATP KATP Channel (Closes) ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-gated Ca2+ Channel (Opens) Depolarization->Ca_channel Ca_influx ↑ [Ca2+]i Ca_channel->Ca_influx Insulin_vesicles Insulin Vesicles Ca_influx->Insulin_vesicles Triggers Exocytosis Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion AM2394 This compound AM2394->GK Activates

Caption: Glucokinase activation pathway in pancreatic β-cells.

Quantitative Data

The following tables summarize the key quantitative data for this compound from studies in mice.

Table 1: In Vitro Activity of this compound
ParameterValueReference
TargetGlucokinase (GK)[1]
EC₅₀60 nM[1]
Table 2: Dosage of this compound in ob/ob Mice for Oral Glucose Tolerance Test (OGTT)
Dose (mg/kg)Route of AdministrationEfficacy in Reducing Glucose ExcursionNotesReference
1Per Os (PO)Reduction Observed[1]
3Per Os (PO)Maximal Efficacy Robust reduction in plasma glucose.[1]
10Per Os (PO)Reduction Observed[1]
30Per Os (PO)Reduction Observed[1]
Table 3: Pharmacokinetic Properties of this compound in Mice
ParameterIV Dose (1 mg/kg)PO Dose (5 mg/kg)Reference
Clearance (CL)Moderate-[1]
Volume of Distribution (Vd)Moderate-[1]
Oral Bioavailability (F)-Good[1]

Note: Specific numerical values for pharmacokinetic parameters in ob/ob mice are not detailed in the primary publication, but the compound is described as having moderate clearance and good oral bioavailability in multiple animal models.[1]

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

This protocol is a standard procedure to assess glucose tolerance in response to an oral glucose challenge after administration of this compound.

Materials:

  • Male ob/ob mice

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose, 1% Tween 80, pH 2 with methanesulfonic acid)

  • D-glucose solution (20% in sterile water)

  • Oral gavage needles

  • Glucometer and glucose test strips

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

Procedure:

  • Animal Acclimation: Acclimate the ob/ob mice to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the mice for 5-6 hours before the experiment with free access to water.

  • Baseline Blood Glucose: At time t = -30 min, obtain a baseline blood sample from the tail vein and measure the blood glucose concentration using a glucometer.

  • This compound Administration: Immediately after the baseline blood sample is taken, administer this compound (dissolved in the appropriate vehicle) or the vehicle alone to the mice via oral gavage. The volume of administration should be based on the individual mouse's body weight.

  • Glucose Challenge: At time t = 0 min (30 minutes after this compound administration), administer a 2 g/kg body weight bolus of 20% D-glucose solution via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein at various time points after the glucose challenge, typically at 15, 30, 60, 90, and 120 minutes.

  • Glucose Measurement: Measure the blood glucose concentration for each sample immediately using a glucometer.

  • Data Analysis: Plot the blood glucose concentration over time for each treatment group. The area under the curve (AUC) for glucose excursion can be calculated to quantify the effect of this compound.

Experimental Workflow for OGTT

ogtt_workflow start Start acclimation Acclimate ob/ob Mice (≥ 1 week) start->acclimation fasting Fast Mice (5-6 hours) acclimation->fasting baseline_glucose Measure Baseline Blood Glucose (t = -30 min) fasting->baseline_glucose drug_admin Administer this compound or Vehicle (Oral Gavage) baseline_glucose->drug_admin glucose_challenge Oral Glucose Challenge (2 g/kg, t = 0 min) drug_admin->glucose_challenge blood_sampling Collect Blood Samples (15, 30, 60, 90, 120 min) glucose_challenge->blood_sampling glucose_measurement Measure Blood Glucose blood_sampling->glucose_measurement data_analysis Analyze Data (Plot curves, Calculate AUC) blood_sampling->data_analysis glucose_measurement->blood_sampling For each time point end End data_analysis->end

Caption: Experimental workflow for an Oral Glucose Tolerance Test.

References

Application Note: Preparation of AM-2394 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-2394 is a potent and structurally distinct allosteric activator of glucokinase (GK), a critical enzyme in glucose metabolism.[1][2][3][4][5][6] Accurate and consistent preparation of stock solutions is paramount for reliable experimental outcomes in pharmacological and metabolic studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.

Compound Information and Properties

This compound activates glucokinase with an EC50 value of 60 nM, enhancing the enzyme's affinity for glucose by approximately 10-fold.[1][2][6] This activation is crucial for stimulating glucose uptake and insulin (B600854) secretion, making this compound a valuable tool for research in type 2 diabetes and other metabolic disorders.[3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₂₂H₂₅N₅O₄[1]
Molecular Weight 423.47 g/mol [1][4]
CAS Number 1442684-77-6[1][4]
Appearance White to off-white solid powder[2]
Purity ≥98%[7]
Solubility in DMSO ≥30 mg/mL (70.84 mM)[1][7][8]
EC₅₀ (Glucokinase) 60 nM[1][2][4][5][6][7]

Materials and Equipment

Materials
  • This compound powder (CAS: 1442684-77-6)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO), newly opened. Note: Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of this compound.[2][4][8]

  • Sterile, amber or opaque polypropylene (B1209903) or glass vials for storage.

Equipment
  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Calibrated micropipettes

  • Laminar flow hood or clean bench

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjustments can be made based on desired final concentration.

Calculation of Required Mass

To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )

Example Calculation for 1 mL of 10 mM Stock:

  • Mass (mg) = 10 mM x 1 mL x 423.47 g/mol / 1000

  • Mass (mg) = 4.2347 mg

For convenience, refer to the pre-calculated stock solution table below.

Stock Solution Preparation Table
Desired ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM 2.3614 mL11.8072 mL23.6144 mL
5 mM 0.4723 mL2.3614 mL4.7229 mL
10 mM 0.2361 mL1.1807 mL2.3614 mL

Data derived from supplier datasheets.[1][2]

Step-by-Step Procedure
  • Acclimatize: Allow the this compound powder vial to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a clean weighing dish or directly into a sterile vial.

  • Solvent Addition: Add the corresponding volume of fresh, high-purity DMSO to the vial containing the this compound powder.

  • Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The resulting solution should be clear.[1] If dissolution is slow, gentle warming or brief sonication can be applied.

  • Aliquotting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled vials.[4][5]

  • Storage: Store the aliquots under the appropriate conditions as detailed in the storage section below.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_storage Storage start Start: Acclimatize This compound Powder weigh 1. Weigh Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate Until Clear Solution add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at Recommended Temperature aliquot->store finish End: Ready for Use store->finish

Caption: Workflow for this compound Stock Solution Preparation.

Storage and Stability

Proper storage is critical to maintain the potency and stability of this compound.

Storage Conditions Table
FormTemperatureDurationSource
Powder -20°C3 years[1][2][4]
4°C2 years[1][2]
In DMSO -80°C1-2 years[1][2][4]
-20°C1 month - 1 year[1][2][4][5][7]

Key Recommendations:

  • Avoid Freeze-Thaw Cycles: Aliquotting is strongly recommended.[4][5]

  • Protect from Light: Store solutions in amber or opaque vials.

  • Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[2]

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.

  • This product is intended for research use only and has not been fully validated for medical applications.[1]

Mechanism of Action

This compound acts as an allosteric activator of glucokinase (GK). In pancreatic β-cells and hepatocytes, GK functions as a glucose sensor. By increasing GK's affinity for glucose, this compound promotes the phosphorylation of glucose to glucose-6-phosphate, which is the first and rate-limiting step in glycolysis. This enhanced glucose metabolism leads to increased ATP production, ultimately stimulating insulin secretion from β-cells and promoting glycogen (B147801) synthesis in the liver.

Glucokinase Activation Pathway

G cluster_cell Pancreatic β-Cell / Hepatocyte glucose_in Glucose gk Glucokinase (GK) glucose_in->gk Substrate g6p Glucose-6-Phosphate metabolism Increased Glycolysis & Metabolic Signaling g6p->metabolism gk->g6p Phosphorylation am2394 This compound am2394->gk Allosteric Activation response Insulin Secretion (β-Cell) Glycogen Synthesis (Liver) metabolism->response

Caption: this compound enhances Glucokinase-mediated glucose phosphorylation.

References

AM-2394 Application Notes: Utilizing a Potent Glucokinase Activator in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of AM-2394, a potent and structurally distinct glucokinase (GK) activator, in cell-based assays. This compound activates glucokinase with an EC50 of 60 nM and has been shown to increase the enzyme's affinity for glucose.[1][2] This makes it a valuable tool for studying glucose metabolism and screening for potential therapeutic agents for metabolic disorders.

Introduction to this compound

This compound is a small molecule glucokinase activator (GKA) that allosterically activates the enzyme, playing a crucial role in glucose sensing and metabolism in key metabolic tissues such as the pancreas and liver. Its ability to enhance glucose phosphorylation makes it a subject of interest in research focused on Type 2 diabetes and other metabolic diseases. This document outlines the necessary information for utilizing this compound in in vitro cell-based experiments, with a focus on solubility, stock solution preparation, and detailed experimental protocols.

Solubility and Stock Solution Preparation

Proper preparation of this compound solutions is critical for reproducible and accurate results in cell-based assays. The solubility of this compound can vary depending on the solvent. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

Table 1: this compound Solubility Data

SolventSolubility (In Vitro)Molar ConcentrationSource
DMSO≥ 30 mg/mL≥ 70.84 mM[3][4]
DMSO85 mg/mL200.72 mM[5]

Note: It is recommended to use fresh, anhydrous DMSO to ensure maximum solubility, as DMSO is hygroscopic and absorbed water can reduce the solubility of the compound.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 423.47 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh out 1 mg of this compound powder.

  • Dissolving: Add 236.14 µL of anhydrous DMSO to the 1 mg of this compound.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Cell-Based Assay Protocols

This compound's primary function is the activation of glucokinase, which leads to increased glucose phosphorylation. Therefore, relevant cell-based assays will typically measure downstream effects of this activation, such as glucose uptake, glycogen (B147801) synthesis, or insulin (B600854) secretion.

Glucokinase Activation Assay in Hepatocytes

This protocol is designed to assess the effect of this compound on glucose uptake in a hepatocyte cell line, such as HepG2.

dot

G cluster_workflow Experimental Workflow: Hepatocyte Glucose Uptake Assay A Seed HepG2 cells in a 96-well plate B Starve cells in glucose-free medium A->B C Treat cells with this compound at various concentrations B->C D Add fluorescent glucose analog (e.g., 2-NBDG) C->D E Incubate and lyse cells D->E F Measure fluorescence to quantify glucose uptake E->F

Caption: Workflow for assessing this compound-mediated glucose uptake in hepatocytes.

Protocol 2: Hepatocyte Glucose Uptake Assay

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Glucose-free DMEM

  • This compound stock solution (10 mM in DMSO)

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well in complete culture medium and incubate overnight.

  • Starvation: The next day, gently wash the cells twice with warm PBS. Replace the medium with glucose-free DMEM and incubate for 2-4 hours to starve the cells of glucose.

  • Compound Treatment: Prepare serial dilutions of this compound in glucose-free DMEM. A typical concentration range to test would be from 1 nM to 10 µM to determine the EC50. Add the diluted this compound or a vehicle control (DMSO) to the wells and incubate for 1 hour.

  • Glucose Uptake: Add 2-NBDG to each well at a final concentration of 100 µM.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Wash: Remove the 2-NBDG containing medium and wash the cells three times with cold PBS to remove extracellular fluorescence.

  • Lysis: Add 50 µL of cell lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.

  • Fluorescence Measurement: Measure the fluorescence of the cell lysates using a fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm.

Insulin Secretion Assay in Pancreatic β-Cells

This protocol outlines a method to evaluate the effect of this compound on glucose-stimulated insulin secretion (GSIS) in a pancreatic β-cell line, such as INS-1E or MIN6.

dot

G cluster_pathway Signaling Pathway: Glucose-Stimulated Insulin Secretion Glucose Glucose GK Glucokinase (GK) Glucose->GK AM2394 This compound AM2394->GK G6P Glucose-6-Phosphate GK->G6P Metabolism Metabolism G6P->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca2_influx Ca2+ Influx Depolarization->Ca2_influx Insulin_Secretion Insulin Secretion Ca2_influx->Insulin_Secretion

Caption: this compound enhances glucose-stimulated insulin secretion by activating glucokinase.

Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Materials:

  • INS-1E or MIN6 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (2.5 mM) and high glucose (16.7 mM)

  • This compound stock solution (10 mM in DMSO)

  • 24-well tissue culture plates

  • Insulin ELISA kit

Procedure:

  • Cell Seeding: Seed INS-1E or MIN6 cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and culture for 48 hours.

  • Pre-incubation: Gently wash the cells with PBS and then pre-incubate in KRB buffer with 2.5 mM glucose for 2 hours at 37°C to allow the cells to return to a basal state of insulin secretion.

  • Treatment and Stimulation: Aspirate the pre-incubation buffer. Add fresh KRB buffer containing either low (2.5 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound (e.g., 10 nM to 10 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Sample Collection: At the end of the incubation, collect the supernatant from each well. Centrifuge the supernatant to remove any detached cells.

  • Insulin Measurement: Measure the concentration of insulin in the collected supernatants using a commercially available Insulin ELISA kit, following the manufacturer's instructions.

  • Data Normalization: After collecting the supernatant, lyse the cells in the wells and measure the total protein content to normalize the insulin secretion data.

Data Interpretation and Troubleshooting

  • EC50 Determination: When analyzing the data from dose-response experiments, plot the measured response (e.g., fluorescence intensity, insulin concentration) against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the EC50 value.

  • Solubility Issues: If precipitation is observed when diluting the DMSO stock solution into aqueous media, try to use a lower final DMSO concentration (typically ≤ 0.5%). Sonication can also aid in the dissolution of the compound in the final assay medium.

  • Cell Viability: It is important to assess the cytotoxicity of this compound at the tested concentrations to ensure that the observed effects are not due to cellular toxicity. A standard MTT or LDH assay can be performed in parallel.

By following these detailed protocols, researchers can effectively utilize this compound as a tool to investigate the role of glucokinase activation in various cellular processes and its potential as a therapeutic strategy for metabolic diseases.

References

Application Notes and Protocols for AM-2394 Administration in Animal Models of Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-2394 is a potent and structurally distinct small molecule activator of glucokinase (GKA).[1][2][3][4][5][6] Glucokinase (GK) plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes, where it catalyzes the rate-limiting step of glucose metabolism—the phosphorylation of glucose to glucose-6-phosphate. By allosterically activating GK, this compound increases the enzyme's affinity for glucose, thereby enhancing glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake. These application notes provide a comprehensive overview of the administration of this compound in preclinical animal models of diabetes, with detailed protocols for its use.

Mechanism of Action

This compound activates glucokinase with an EC50 of 60 nM.[1][2][3][4][5][6] This activation increases the affinity of glucokinase for glucose by approximately 10-fold.[1][2][3][4][5][6] In pancreatic β-cells, the activation of glucokinase by this compound leads to an increased rate of glycolysis and ATP production. This rise in the ATP/ADP ratio results in the closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization, calcium influx, and ultimately, enhanced insulin secretion.

Glucokinase Activation Signaling Pathway in Pancreatic β-Cells

GK_Pathway cluster_cell Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Enters cell GK Glucokinase (GK) (Inactive) GLUT2->GK AM2394 This compound AM2394->GK Activates GK_active Glucokinase (GK) (Active) GK->GK_active G6P Glucose-6-Phosphate GK_active->G6P Phosphorylates Glucose Glycolysis Glycolysis G6P->Glycolysis Mitochondria Mitochondria (Oxidative Phosphorylation) Glycolysis->Mitochondria ATP ↑ ATP/ADP Ratio Mitochondria->ATP KATP KATP Channel Closure ATP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-Gated Ca²⁺ Channel Opening Depolarization->Ca_channel Ca_influx ↑ Intracellular [Ca²⁺] Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion

Caption: Glucokinase activation pathway in pancreatic β-cells.

Data Presentation

In Vivo Efficacy in ob/ob Mice

This compound has demonstrated significant efficacy in reducing glucose excursion in an oral glucose tolerance test (OGTT) in male ob/ob mice, a well-established model of type 2 diabetes.

Dosage (mg/kg, p.o.)Effect on Glucose Excursion during OGTTKey Finding
1ReducedEfficacious at low doses.
3Reduced (Maximal Efficacy)Optimal dose for glucose lowering in this model.[1][2][5]
10ReducedEfficacy maintained at higher doses.
30ReducedEfficacy maintained at higher doses.
Cross-Species Pharmacokinetic Parameters of this compound

This compound exhibits moderate clearance and good oral bioavailability across multiple animal species.[1]

SpeciesIV Dose (mg/kg)PO Dose (mg/kg)Cl (L/h/kg)Vdss (L/kg)IV t1/2 (h)Oral Cmax (µM)Oral tmax (h)F (%)
Mouse150.370.59-0.350.33-
Rat0.52------
Cynomolgus Monkey0.52------
Dog0.52------
Note: Some data points were not available in the provided search results.

Experimental Protocols

Animal Model
  • Species: Male ob/ob mice.

  • Rationale: This is a genetic model of obesity and type 2 diabetes, characterized by hyperphagia, obesity, hyperglycemia, and insulin resistance.[1]

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

Formulation and Administration of this compound
  • Vehicle Preparation (0.5% Methylcellulose (B11928114) in Water):

    • Heat approximately one-third of the total required volume of sterile water to 60-80°C.

    • Slowly add the methylcellulose powder to the heated water while stirring continuously to create a suspension.

    • Once the powder is fully dispersed, remove the solution from the heat and add the remaining two-thirds of the water as cold water or ice.

    • Continue to stir the solution until it becomes clear and homogenous. Store at 4°C. Note: The original study by Dransfield et al. used a vehicle of 0.5% methylcellulose, 1% Tween 80, adjusted to pH 2 with methanesulfonic acid. The above protocol is a general method for preparing a methylcellulose vehicle.

  • This compound Formulation:

    • Weigh the required amount of this compound based on the desired dosage and the number of animals.

    • Suspend the this compound powder in the prepared vehicle.

    • Ensure the suspension is homogenous before each administration.

  • Administration:

    • Route: Oral gavage (per os, PO).

    • Timing: Administer this compound 30 minutes prior to the initiation of the Oral Glucose Tolerance Test (OGTT).[1][5]

    • Volume: The administration volume should be appropriate for the size of the animal (typically 5-10 mL/kg for mice).

Oral Glucose Tolerance Test (OGTT) Protocol
  • Fasting: Fast the mice for 5-6 hours or overnight (with free access to water) before the experiment.

  • Baseline Blood Sample (t=0):

    • Take a small blood sample from the tail vein to measure the baseline blood glucose concentration.

  • This compound Administration:

    • Administer the prepared this compound suspension or vehicle control via oral gavage.

  • Glucose Challenge:

    • 30 minutes after compound administration, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Blood Sampling:

    • Collect blood samples from the tail vein at various time points after the glucose challenge, for example, at 15, 30, 60, 90, and 120 minutes.

    • Measure the blood glucose concentration at each time point using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Prep Acclimate Male ob/ob Mice Fasting Fast Mice (5-6 hours or overnight) Animal_Prep->Fasting Vehicle_Prep Prepare 0.5% Methylcellulose Vehicle Drug_Prep Formulate this compound Suspension Vehicle_Prep->Drug_Prep Dosing Administer this compound or Vehicle (PO) Drug_Prep->Dosing Baseline Collect Baseline Blood Sample (t=0) Fasting->Baseline Baseline->Dosing Wait Wait 30 minutes Dosing->Wait Glucose_Admin Administer Glucose (2 g/kg, PO) Wait->Glucose_Admin Blood_Sampling Collect Blood Samples (15, 30, 60, 90, 120 min) Glucose_Admin->Blood_Sampling Plotting Plot Blood Glucose vs. Time Blood_Sampling->Plotting AUC Calculate Area Under the Curve (AUC) Plotting->AUC Stats Statistical Analysis AUC->Stats

Caption: Experimental workflow for this compound administration and OGTT.

References

Application Notes and Protocols for the Assay of Glucokinase Activation by AM-2394

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the evaluation of AM-2394, a potent glucokinase (GK) activator. Included are detailed protocols for biochemical and cell-based assays to determine the potency and kinetic parameters of this compound, along with data presentation guidelines and diagrams of the relevant biological pathways and experimental workflows.

Introduction to Glucokinase and this compound

Glucokinase (GK), also known as hexokinase IV, is a key enzyme in glucose metabolism, primarily expressed in hepatocytes and pancreatic β-cells.[1] It functions as a glucose sensor, regulating glucose homeostasis by controlling the rate-limiting step of glucose phosphorylation.[2][3] Small molecule activators of GK, such as this compound, are of significant interest as potential therapeutics for type 2 diabetes. This compound is a structurally distinct glucokinase activator that has been shown to increase the affinity of GK for glucose.[2][4][5] This document outlines the methodologies to characterize the activation of GK by this compound.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the key quantitative data for the characterization of this compound's effect on glucokinase activity. Experimental protocols for obtaining this data are detailed in the subsequent sections.

Table 1: Potency of this compound on Glucokinase Activation

ParameterValueDescription
EC50 60 nMThe concentration of this compound that elicits a half-maximal response of glucokinase at a fixed glucose concentration (typically 5 mM).[1][2]

Table 2: Kinetic Parameters of Glucokinase in the Presence and Absence of this compound

ParameterWithout this compound (Control)With this compoundDescription
S0.5 (Glucose) ~7.5 mM0.73 mMThe glucose concentration at which half-maximal velocity is achieved. A lower S0.5 indicates a higher affinity for glucose.[1]
Vmax (relative) 1.01.2The maximum rate of the enzymatic reaction. Presented as a fold-change relative to the unactivated enzyme.[1]
Hill Coefficient (h) ~1.7Not ReportedA measure of the cooperativity of substrate binding.[1]

Signaling Pathway and Experimental Workflow Diagrams

Glucokinase Signaling Pathway

The following diagram illustrates the central role of glucokinase in pancreatic β-cells and hepatocytes, leading to insulin (B600854) secretion and glycogen (B147801) synthesis, respectively.

Glucokinase_Signaling_Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Transporter Glucose_p->GLUT2_p GK_p Glucokinase (GK) GLUT2_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p ATP -> ADP Glycolysis_p Glycolysis G6P_p->Glycolysis_p ATP_p ↑ ATP/ADP Ratio Glycolysis_p->ATP_p K_channel KATP Channel Closure ATP_p->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Ca2+ Influx Depolarization->Ca_channel Insulin_Vesicles Insulin Vesicle Exocytosis Ca_channel->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion AM2394_p This compound AM2394_p->GK_p Activates Glucose_l Glucose GLUT2_l GLUT2 Transporter Glucose_l->GLUT2_l GK_l Glucokinase (GK) GLUT2_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l ATP -> ADP Glycogen_Synthase Glycogen Synthase G6P_l->Glycogen_Synthase Glycolysis_l Glycolysis G6P_l->Glycolysis_l Glycogen Glycogen Synthesis Glycogen_Synthase->Glycogen Fatty_Acid_Synth Fatty Acid Synthesis Glycolysis_l->Fatty_Acid_Synth AM2394_l This compound AM2394_l->GK_l Activates Experimental_Workflow start Start prep_reagents Prepare Reagents: - Glucokinase - this compound dilutions - Glucose dilutions - ATP, NADP+ - G6PDH (coupling enzyme) start->prep_reagents plate_setup Set up 96-well plate with varying concentrations of Glucose and this compound prep_reagents->plate_setup add_gk Add Glucokinase to initiate reaction plate_setup->add_gk incubation Incubate at 30-37°C add_gk->incubation read_plate Measure absorbance (340nm) or fluorescence (Ex/Em 340/460 nm) kinetically in a plate reader incubation->read_plate data_analysis Data Analysis: - Calculate initial reaction velocities - Determine EC50, S0.5, and Vmax using non-linear regression read_plate->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Studying Pancreatic Beta-Cell Function with AM-2394

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-2394 is a potent, structurally distinct allosteric activator of glucokinase (GK), a critical enzyme in glucose metabolism.[1][2][3] In pancreatic beta-cells, GK acts as the primary glucose sensor, and its activation is the rate-limiting step for glucose-stimulated insulin (B600854) secretion (GSIS). This compound activates GK with an EC50 of 60 nM, thereby increasing the enzyme's affinity for glucose by approximately 10-fold.[1][2][3] This potentiation of GK activity enhances glucose sensing and metabolism in beta-cells, leading to a more robust insulin secretory response to glucose. These properties make this compound a valuable research tool for investigating the mechanisms of insulin secretion, beta-cell function in health and disease, and for the discovery of novel therapeutic agents for type 2 diabetes.

This document provides detailed application notes and experimental protocols for utilizing this compound to study pancreatic beta-cell function.

Mechanism of Action in Pancreatic Beta-Cells

This compound enhances glucose-stimulated insulin secretion through a well-defined intracellular signaling pathway. By allosterically activating glucokinase, this compound increases the rate of glucose phosphorylation to glucose-6-phosphate. This accelerates glycolysis and subsequently raises the intracellular ATP/ADP ratio. The elevated ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels on the beta-cell membrane, causing membrane depolarization. This depolarization activates voltage-dependent calcium channels, leading to an influx of extracellular calcium. The resulting increase in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules.

AM2394_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int KATP KATP Channel (Open) KATP_closed KATP Channel (Closed) KATP->KATP_closed Depolarization Membrane Depolarization KATP_closed->Depolarization VDCC Voltage-Dependent Ca2+ Channel (Closed) VDCC_open Voltage-Dependent Ca2+ Channel (Open) VDCC->VDCC_open Ca_int Increased Intracellular Ca2+ VDCC_open->Ca_int Ca_ext Ca2+ Ca_ext->VDCC_open Influx GK Glucokinase (GK) Glucose_int->GK AM2394 This compound AM2394->GK Allosteric Activation G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP Increased ATP/ADP Ratio Glycolysis->ATP_ADP ATP_ADP->KATP Inhibition Insulin_granules Insulin Granules Ca_int->Insulin_granules Triggers Exocytosis Insulin_secretion Insulin Secretion Insulin_granules->Insulin_secretion Depolarization->VDCC

Caption: Signaling pathway of this compound in pancreatic beta-cells.

Quantitative Data

The following tables summarize the known quantitative parameters of this compound and provide an illustrative example of how to present data from a glucose-stimulated insulin secretion (GSIS) assay.

Table 1: In Vitro Activity of this compound

ParameterValueReference
Glucokinase Activation (EC50)60 nM[1][2][3]
Increase in Glucose Affinity~10-fold[1][2]

Table 2: Illustrative Example of this compound Effect on GSIS from Isolated Mouse Islets

Glucose (mM)This compound (nM)Insulin Secretion (ng/islet/hr)Fold Increase vs. Vehicle
2.80 (Vehicle)0.2 ± 0.051.0
2.81000.3 ± 0.061.5
8.30 (Vehicle)1.5 ± 0.21.0
8.31003.5 ± 0.42.3
16.70 (Vehicle)4.0 ± 0.51.0
16.71007.5 ± 0.81.9

Note: The data in Table 2 are for illustrative purposes only and are intended to demonstrate how to present experimental results. Actual results may vary.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on pancreatic beta-cell function.

Static Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Pancreatic Islets

This protocol describes how to measure insulin secretion from isolated rodent or human pancreatic islets in response to different glucose concentrations in the presence or absence of this compound.

GSIS_Workflow Islet_Isolation Isolate Pancreatic Islets Islet_Culture Culture Islets Overnight Islet_Isolation->Islet_Culture Preincubation Pre-incubate in Low Glucose (e.g., 2.8 mM) Islet_Culture->Preincubation Incubation Incubate with Test Conditions: - Low/High Glucose - +/- this compound Preincubation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Insulin_Assay Measure Insulin Concentration (ELISA/RIA) Supernatant_Collection->Insulin_Assay Data_Analysis Analyze Data and Normalize (e.g., to insulin content) Insulin_Assay->Data_Analysis

Caption: Workflow for a static GSIS assay.

Materials:

  • Isolated pancreatic islets (rodent or human)

  • Culture medium (e.g., RPMI-1640 with 10% FBS, 1% penicillin/streptomycin)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA

  • This compound stock solution (in DMSO)

  • Glucose solutions (low and high concentrations)

  • Insulin immunoassay kit (ELISA or RIA)

  • 24-well plates

Procedure:

  • Islet Preparation: After isolation, culture islets overnight to allow for recovery.

  • Pre-incubation: Hand-pick islets of similar size into a 24-well plate (e.g., 10 islets per well). Wash the islets twice with KRBH containing a low glucose concentration (e.g., 2.8 mM). Pre-incubate the islets in low-glucose KRBH for 1 hour at 37°C.

  • Incubation: Carefully remove the pre-incubation buffer and replace it with KRBH containing the experimental conditions:

    • Low glucose (e.g., 2.8 mM) with vehicle (DMSO)

    • Low glucose with this compound (e.g., 100 nM)

    • High glucose (e.g., 16.7 mM) with vehicle (DMSO)

    • High glucose with this compound (e.g., 100 nM)

  • Incubate the plate for 1 hour at 37°C.

  • Sample Collection: After incubation, gently collect the supernatant from each well.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA or RIA kit according to the manufacturer's instructions.

  • (Optional) Insulin Content: To normalize insulin secretion, the remaining islets can be lysed to measure total insulin content.

  • Data Analysis: Express insulin secretion as ng/islet/hour. Calculate the stimulation index (insulin secretion at high glucose / insulin secretion at low glucose) for vehicle and this compound treated groups.

Intracellular Calcium Imaging in Beta-Cells

This protocol outlines the measurement of intracellular calcium concentration changes in response to glucose and this compound using a fluorescent calcium indicator.

Materials:

  • Isolated islets or beta-cell lines (e.g., INS-1, MIN6)

  • Glass-bottom imaging dishes

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Imaging buffer (e.g., HBSS)

  • This compound stock solution (in DMSO)

  • Glucose solutions

  • Fluorescence microscope with a perfusion system

Procedure:

  • Cell Seeding: Seed isolated islets or beta-cells onto glass-bottom imaging dishes and allow them to adhere.

  • Dye Loading: Incubate the cells with a fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) in imaging buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with imaging buffer to remove excess dye.

  • Imaging: Mount the dish on the fluorescence microscope. Perfuse the cells with imaging buffer containing a low glucose concentration to establish a baseline.

  • Stimulation: Switch the perfusion to a buffer containing a stimulatory glucose concentration, with or without this compound. Record the changes in fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is calculated.

Measurement of ATP/ADP Ratio

This protocol describes the determination of the intracellular ATP/ADP ratio, a key indicator of the beta-cell's metabolic state, in response to this compound.

Materials:

  • Isolated islets or beta-cell lines

  • Commercially available ATP/ADP ratio assay kit (luciferase-based)

  • This compound stock solution (in DMSO)

  • Glucose solutions

  • Luminometer

Procedure:

  • Cell Treatment: Culture islets or beta-cells and treat them with different glucose concentrations and this compound for a defined period.

  • Cell Lysis: Lyse the cells according to the protocol of the ATP/ADP ratio assay kit to release intracellular ATP and ADP.

  • ATP Measurement: In the first step, the ATP level is measured by adding a luciferase-based reagent that produces a luminescent signal proportional to the amount of ATP.

  • ADP Measurement: In the second step, ADP is converted to ATP, and the total ATP (initial ATP + converted ADP) is measured. The ADP level is calculated by subtracting the initial ATP level.

  • Data Analysis: Calculate the ATP/ADP ratio for each experimental condition.

Conclusion

This compound is a powerful tool for investigating the role of glucokinase in pancreatic beta-cell function. The protocols provided here offer a framework for characterizing the effects of this compound on key aspects of beta-cell physiology, from insulin secretion to intracellular signaling events. These studies will contribute to a better understanding of glucose homeostasis and may aid in the development of novel therapies for metabolic diseases.

References

Application Notes and Protocols for In Vivo Formulation of AM-2394 for Oral Gavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-2394 is a potent and structurally distinct small molecule activator of glucokinase (GK), an enzyme crucial for glucose homeostasis.[1][2][3] By increasing the affinity of GK for glucose, this compound enhances glucose uptake and metabolism, demonstrating potential in preclinical models of type 2 diabetes.[1][4][5][6] Effective in vivo evaluation of this compound necessitates a reliable and reproducible formulation for oral administration. This document provides detailed application notes and protocols for the preparation of this compound formulations suitable for oral gavage in rodent models, based on established solvent systems.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₂H₂₅N₅O₄[1]
Molecular Weight 423.47 g/mol [1]
Target Glucokinase (GK)[1]
EC₅₀ 60 nM[1][2][7]
Appearance White to off-white solid[2]
In Vitro Solubility ≥ 30 mg/mL in DMSO[1]
In Vivo Solubility ≥ 2.5 mg/mL in recommended vehicles[1][8]

Mechanism of Action: Glucokinase Activation

This compound functions as an allosteric activator of glucokinase. In pancreatic β-cells, glucokinase acts as a glucose sensor, and its activation is the rate-limiting step for glucose-stimulated insulin (B600854) secretion (GSIS).[9][10] In hepatocytes, GK activation promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen (B147801) synthesis and reduced hepatic glucose output.[10] this compound enhances the catalytic activity of GK, which in turn potentiates these downstream effects, leading to improved glucose tolerance.[5][6][10]

GKA_Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Blood_Glucose_P ↑ Blood Glucose GLUT2_P GLUT2 Transporter Blood_Glucose_P->GLUT2_P Glucose_P Intracellular Glucose GLUT2_P->Glucose_P GK_P Glucokinase (GK) Glucose_P->GK_P AM2394_P This compound AM2394_P->GK_P Activates G6P_P Glucose-6-Phosphate GK_P->G6P_P Glycolysis_P Glycolysis G6P_P->Glycolysis_P ATP_ADP ↑ ATP/ADP Ratio Glycolysis_P->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_Channel Voltage-Gated Ca²⁺ Channel Opening Depolarization->Ca_Channel Ca_Influx ↑ Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Blood_Glucose_L ↑ Blood Glucose GLUT2_L GLUT2 Transporter Blood_Glucose_L->GLUT2_L Glucose_L Intracellular Glucose GLUT2_L->Glucose_L GK_L Glucokinase (GK) Glucose_L->GK_L AM2394_L This compound AM2394_L->GK_L Activates G6P_L Glucose-6-Phosphate GK_L->G6P_L Glycogen ↑ Glycogen Synthesis G6P_L->Glycogen HGO ↓ Hepatic Glucose Output G6P_L->HGO

Caption: Glucokinase activation pathway by this compound.

Recommended Formulations for Oral Gavage

This compound is poorly soluble in water.[11] Therefore, co-solvent or suspension formulations are required for in vivo oral administration. The following vehicles have been reported to achieve a clear solution or homogeneous suspension with a solubility of at least 2.5 mg/mL.[1][8]

Formulation Compositions

Formulation IDVehicle CompositionAchieved SolubilityFormulation Type
F1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear Solution
F2 10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear Solution
F3 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLClear Solution
F4 0.5% - 1% Carboxymethylcellulose sodium (CMC-Na) in Saline or Water≥ 5 mg/mLHomogeneous Suspension

Note: DMSO (Dimethyl sulfoxide), PEG300 (Polyethylene glycol 300), Tween-80 (Polysorbate 80), SBE-β-CD (Sulfobutylether-β-cyclodextrin).

Experimental Protocols

Protocol 1: Preparation of Formulation F1 (Co-solvent System)

This is a commonly used vehicle for poorly soluble compounds in preclinical studies.[12][13]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes (15 mL or 50 mL)

  • Pipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure (Example for 10 mL of a 2 mg/mL solution):

  • Weigh Compound: Accurately weigh 20 mg of this compound powder and place it into a 15 mL sterile conical tube.

  • Dissolve in DMSO: Add 1.0 mL of DMSO to the tube. Vortex vigorously until the this compound is completely dissolved. This creates the initial stock solution.

  • Add PEG300: Add 4.0 mL of PEG300 to the DMSO solution. Vortex thoroughly until the solution is homogeneous.

  • Add Tween-80: Add 0.5 mL of Tween-80. Vortex again to ensure complete mixing. The solution may appear viscous.

  • Add Saline: Add 4.5 mL of sterile saline to bring the total volume to 10 mL. Vortex thoroughly. The final solution should be clear.

  • Quality Control: Visually inspect the final formulation for any precipitation or phase separation. If precipitation occurs, gentle warming (to 37°C) or sonication may be used to aid dissolution.[7]

  • Storage: Prepare this formulation fresh daily. If short-term storage is necessary, store at 2-8°C, protected from light, and allow it to return to room temperature before administration. Re-vortex and check for clarity before use.

Protocol 2: Preparation of Formulation F4 (Suspension)

This protocol is suitable for higher doses where a solution may not be feasible.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na), low viscosity

  • Sterile Saline or Purified Water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile container

Procedure (Example for 10 mL of a 5 mg/mL suspension):

  • Prepare Vehicle: Weigh 50 mg of CMC-Na and slowly add it to 10 mL of sterile saline or water while continuously stirring with a magnetic stirrer. Leave the solution to stir for 1-2 hours, or until the CMC-Na is fully hydrated and the solution is clear and viscous.

  • Weigh Compound: Accurately weigh 50 mg of this compound powder.

  • Trituration (if needed): To ensure a fine, uniform particle size, it is recommended to triturate the this compound powder in a mortar and pestle.

  • Create Slurry: Add a small amount (e.g., 0.5 mL) of the prepared CMC-Na vehicle to the this compound powder and mix to form a smooth, uniform paste. This prevents clumping.

  • Final Suspension: Gradually add the remaining CMC-Na vehicle to the paste while continuously mixing or stirring.

  • Homogenize: Continue to stir the suspension with a magnetic stirrer for at least 30 minutes to ensure homogeneity. A brief sonication or use of a tissue homogenizer can further improve the uniformity of the suspension.

  • Quality Control: Visually inspect for uniform, milky appearance. The suspension should be free of large aggregates.

  • Storage & Use: Store at 2-8°C. Stir or vortex the suspension vigorously before each animal is dosed to ensure uniform drug concentration.

Oral Gavage Administration Protocol (Mice)

This section outlines a standard procedure for administering the prepared this compound formulation to mice via oral gavage. This should only be performed by trained personnel.

Gavage_Workflow start Start prep_dose Prepare Formulation (See Protocol 4.1 or 4.2) start->prep_dose weigh Weigh Animal & Calculate Dose Volume load_syringe Load Syringe with Gavage Needle weigh->load_syringe prep_dose->weigh measure_needle Measure Gavage Needle Length (Mouth to Last Rib) load_syringe->measure_needle restrain Properly Restrain Animal (Vertical Hold) measure_needle->restrain insert_needle Gently Insert Needle into Esophagus restrain->insert_needle check_placement Check for Resistance (If present, restart) insert_needle->check_placement check_placement->restrain Resistance Felt administer Administer Formulation Slowly and Smoothly check_placement->administer No Resistance remove_needle Withdraw Needle Gently administer->remove_needle monitor Monitor Animal (5-10 min post-dose) remove_needle->monitor end_proc Return to Cage monitor->end_proc

Caption: Experimental workflow for oral gavage in mice.

Materials & Equipment:

  • Prepared this compound formulation

  • Appropriate sized syringes (e.g., 1 mL)

  • Oral gavage needles (feeding tubes): For adult mice (20-30g), a 20-22 gauge, 1.5-inch flexible or rigid needle with a rounded ball tip is typically used.[2][4][14]

  • Animal scale

Procedure:

  • Dose Calculation: Weigh the mouse and calculate the required volume of formulation. The maximum recommended gavage volume is typically 10 mL/kg.[14] For a 25g mouse, this is 0.25 mL.

  • Preparation: Ensure the formulation is at room temperature and properly mixed (vortexed). Draw the calculated volume into the syringe.

  • Restraint: Gently but firmly restrain the mouse by scruffing the loose skin over the shoulders to immobilize the head and body in a vertical position.[2][15] This alignment creates a straight path to the esophagus.[11]

  • Needle Insertion: Introduce the gavage needle into the diastema (gap between incisors and molars) and advance it gently along the roof of the mouth towards the back of the throat. The mouse should swallow as the tube enters the esophagus.[4]

  • Verification: The needle should pass smoothly without resistance. If any resistance is felt, the needle may be in the trachea; do not force it .[2][15] Withdraw and attempt re-insertion.

  • Administration: Once the needle is correctly positioned, administer the formulation slowly and steadily.

  • Withdrawal: After dosing, gently remove the needle in the same angle it was inserted.

  • Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for 5-10 minutes post-procedure.[4][11]

Safety and Handling

  • Follow all institutional guidelines (IACUC) for animal handling and experimental procedures.[4]

  • When handling DMSO, wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can facilitate the absorption of other substances through the skin.

  • Prepare formulations in a well-ventilated area or a chemical fume hood.

  • All materials used for formulation and administration should be sterile to prevent contamination.

References

Application Notes and Protocols: Measuring the Effect of AM-2394 on Hepatic Glucose Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-2394 is a potent, structurally distinct small molecule activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][2][3][4][5][6][7] Glucokinase acts as a glucose sensor in hepatocytes and pancreatic β-cells, playing a crucial role in regulating glucose homeostasis.[1] In the liver, GK catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first step in both glycogen (B147801) synthesis and glycolysis. Activation of hepatic GK is expected to increase glucose uptake and glycogen storage, and consequently reduce hepatic glucose production (HGP), which is a major contributor to hyperglycemia in type 2 diabetes. These application notes provide detailed protocols for evaluating the effect of this compound on hepatic glucose production, both in vitro and in vivo.

Mechanism of Action

This compound is an allosteric activator of glucokinase.[1] It enhances the enzyme's affinity for glucose by approximately 10-fold, thereby increasing the rate of glucose phosphorylation at physiological glucose concentrations.[1][2][3] This leads to a subsequent increase in intracellular glucose-6-phosphate, which in turn stimulates glycogen synthesis and glycolysis, and suppresses the pathways of hepatic glucose production: gluconeogenesis and glycogenolysis.

Data Presentation

Table 1: In Vitro Activity of this compound on Glucokinase
ParameterValueConditionsReference
EC50 60 nMRecombinant human glucokinase, 5 mM glucose[1][2][3][5][6]
Fold Increase in Glucose Affinity ~10-foldRecombinant human glucokinase[1][2][3]
Vmax 1.2 (relative to unactivated GK)Mouse glucokinase[1]
S0.5 (glucose) 0.73 mMMouse glucokinase[1]
Table 2: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
Dose (mg/kg, p.o.)Effect on Glucose ExcursionPlasma Exposure (135 min, µM)Reference
1ReductionNot reported[1][2]
3 Maximal Efficacy 1.2[1][2]
10Reduction3.6[1][2]
30Reduction38[1]

Signaling Pathway

The activation of glucokinase by this compound in hepatocytes initiates a cascade of events that collectively lead to a reduction in hepatic glucose output.

This compound Signaling Pathway in Hepatocytes cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm AM-2394_ext This compound AM-2394_int This compound AM-2394_ext->AM-2394_int Transport Glucose_ext Glucose Glucose_int Glucose Glucose_ext->Glucose_int GLUT2 Transporter GK_active Glucokinase (Active) AM-2394_int->GK_active Allosteric Activation Glucose_int->GK_active Substrate GK_inactive Glucokinase (Inactive) GK_inactive->GK_active G6P Glucose-6-Phosphate GK_active->G6P Phosphorylation Glycogen_Synth Glycogen Synthesis G6P->Glycogen_Synth Stimulates Glycolysis Glycolysis G6P->Glycolysis Stimulates Gluconeogenesis Gluconeogenesis G6P->Gluconeogenesis Inhibits (indirectly) HGP Hepatic Glucose Production Glycogen_Synth->HGP Reduces Glycolysis->HGP Reduces Gluconeogenesis->HGP Contributes to Glycogenolysis Glycogenolysis Glycogenolysis->Glucose_int Releases Glycogenolysis->HGP Contributes to cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Hepatocyte_Isolation Isolate Primary Hepatocytes Gluconeogenesis_Assay Gluconeogenesis Assay Hepatocyte_Isolation->Gluconeogenesis_Assay Glycogenolysis_Assay Glycogenolysis Assay Hepatocyte_Isolation->Glycogenolysis_Assay Data_Analysis_vitro Analyze Glucose Output (IC50, Emax) Gluconeogenesis_Assay->Data_Analysis_vitro Glycogenolysis_Assay->Data_Analysis_vitro Data_Analysis_vivo Calculate Hepatic Glucose Production Rate Data_Analysis_vitro->Data_Analysis_vivo Inform In Vivo Dose Selection Animal_Model Select Animal Model (e.g., ob/ob mice) Tracer_Study Isotope Tracer Infusion Study Animal_Model->Tracer_Study AM2394_Admin Administer this compound Tracer_Study->AM2394_Admin Blood_Sampling Collect Blood Samples AM2394_Admin->Blood_Sampling Mass_Spec GC/LC-MS Analysis Blood_Sampling->Mass_Spec Mass_Spec->Data_Analysis_vivo

References

Troubleshooting & Optimization

AM-2394 Aqueous Stability: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, peer-reviewed data on the specific stability of AM-2394 in aqueous solutions is limited. This technical support guide provides best-practice recommendations and standardized protocols based on the chemical nature of this compound and general principles of pharmaceutical stability testing. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store aqueous solutions of this compound?

A1: Due to the lack of specific stability data, it is recommended to prepare aqueous solutions of this compound fresh for each experiment. If short-term storage is necessary, it is advisable to store the solution at 2-8°C and protect it from light. Long-term storage of aqueous solutions is not recommended without conducting a comprehensive stability study. For stock solutions, DMSO is a common solvent, and these can be stored at -20°C or -80°C for extended periods.[1][2]

Q2: What are the potential degradation pathways for this compound in an aqueous solution?

A2: Based on its chemical structure, which includes a urea (B33335) moiety and ether linkages, this compound may be susceptible to hydrolysis, particularly under acidic or basic conditions. The pyridine (B92270) rings in the structure could also be prone to oxidation. Photodegradation is another potential pathway that should be considered.

Q3: What are the visual indicators of this compound degradation in solution?

A3: Visual signs of degradation can include a change in color, the appearance of cloudiness, or the formation of precipitates in a solution that was previously clear. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for accurately assessing stability.

Q4: Which analytical methods are suitable for assessing the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric (MS) detection is the most appropriate technique.[3][4] This method should be able to separate the intact this compound from any potential degradation products. Gas chromatography (GC) could also be a viable method for analysis.[3][5][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results with this compound. Degradation of this compound in the aqueous solution.Prepare fresh solutions for each experiment. If using a stored solution, perform an analytical check to confirm the concentration and purity before use.
Precipitate forms in the aqueous solution upon storage. Poor solubility or degradation leading to insoluble products.Re-evaluate the solvent and buffer composition. Ensure the concentration is below the solubility limit. Perform a stability study to identify conditions where the compound is stable.
Loss of biological activity of this compound. Chemical degradation of the compound.Conduct a forced degradation study to understand the stability profile. Adjust experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

  • Photostability: Expose the solution of this compound (100 µg/mL in a suitable solvent) to a photostability chamber according to ICH Q1B guidelines. A control sample should be protected from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Analyze all samples by a validated stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage of remaining this compound and the formation of any degradation products.

  • Summarize the data in a table.

Data Presentation: Forced Degradation of this compound
Stress Condition Time (hours) This compound Remaining (%) Degradation Product 1 (%) Degradation Product 2 (%)
0.1 N HCl, 60°C 0
4
8
12
24
0.1 N NaOH, 60°C 0
4
8
12
24
Water, 60°C 0
4
8
12
24
3% H₂O₂, RT 0
4
8
12
24
Photostability 0
24

Visualizations

Glucokinase_Activation_Pathway High Glucose High Glucose Glucokinase (GK) Glucokinase (GK) High Glucose->Glucokinase (GK) Activates This compound This compound This compound->Glucokinase (GK) Allosterically Activates Glucose-6-Phosphate Glucose-6-Phosphate Glucokinase (GK)->Glucose-6-Phosphate Catalyzes Glycolysis Glycolysis Glucose-6-Phosphate->Glycolysis Glycogen Synthesis (Liver) Glycogen Synthesis (Liver) Glucose-6-Phosphate->Glycogen Synthesis (Liver) Insulin Secretion (Pancreas) Insulin Secretion (Pancreas) Glycolysis->Insulin Secretion (Pancreas)

Caption: Simplified signaling pathway of Glucokinase activation by this compound.

Forced_Degradation_Workflow A Prepare this compound Stock Solution (1 mg/mL in DMSO) B Acid Hydrolysis (0.1 N HCl, 60°C) A->B C Base Hydrolysis (0.1 N NaOH, 60°C) A->C D Neutral Hydrolysis (Water, 60°C) A->D E Oxidation (3% H2O2, RT) A->E F Photostability (ICH Q1B) A->F G Sample at 0, 4, 8, 12, 24h B->G C->G D->G E->G F->G H Neutralize Acid/Base Samples G->H I HPLC-UV/MS Analysis H->I J Calculate % Remaining this compound I->J K Identify & Quantify Degradants J->K

Caption: Experimental workflow for a forced degradation study of this compound.

Troubleshooting_Aqueous_Stability Start Inconsistent Experimental Results? Prep_Fresh Prepare Fresh Solution for Each Experiment Start->Prep_Fresh Yes Check_Purity Check Purity/Concentration of Stored Solution Start->Check_Purity No, using stored solution Still_Inconsistent Still Inconsistent? Prep_Fresh->Still_Inconsistent Check_Purity->Still_Inconsistent Forced_Degradation Perform Forced Degradation Study Still_Inconsistent->Forced_Degradation Yes Identify_Pathways Identify Degradation Pathways Forced_Degradation->Identify_Pathways Optimize_Conditions Optimize Experimental Conditions (pH, Temp, Light) Identify_Pathways->Optimize_Conditions

Caption: Troubleshooting guide for this compound aqueous stability issues.

References

potential off-target effects of AM-2394

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AM-2394. As a potent glucokinase (GK) activator, the primary experimental observations should relate to its on-target effects on glucose metabolism. However, researchers should be aware of potential class-wide effects associated with glucokinase activators (GKAs). This guide is intended for researchers, scientists, and drug development professionals to address specific issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound?

This compound is a potent and structurally distinct glucokinase activator (GKA) with an EC50 of 60 nM.[1][2][3] Its primary mechanism of action is the allosteric activation of glucokinase, the enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate.[4][5] This activation increases the affinity of glucokinase for glucose by approximately 10-fold, leading to enhanced glucose uptake and metabolism.[1][2][4] In preclinical models, this compound has been shown to lower glucose levels in an oral glucose tolerance test (OGTT).[1][4]

Q2: Are there any known specific off-target interactions for this compound?

Currently, there is no publicly available data detailing a comprehensive off-target kinase selectivity profile or specific binding to other receptors for this compound. The available literature primarily focuses on its potent on-target activity as a glucokinase activator.

Q3: What are the potential class-wide off-target effects of glucokinase activators (GKAs) that I should be aware of when using this compound?

While specific off-target data for this compound is unavailable, the broader class of glucokinase activators has been associated with several potential off-target or mechanism-based adverse effects. Researchers should be mindful of these potential effects in their experimental systems. These include:

  • Hypoglycemia: Due to the potentiation of glucose metabolism, excessive activation of glucokinase can lead to abnormally low blood glucose levels.

  • Hyperlipidemia: An increase in plasma triglycerides is a noted side effect of some GKAs. This is thought to be a consequence of increased hepatic glucose metabolism leading to an increase in de novo lipogenesis.

  • Hepatic Steatosis: Prolonged and excessive stimulation of hepatic glucose uptake and conversion to fatty acids can potentially lead to the accumulation of fat in the liver.

Troubleshooting Guide

This section provides guidance on how to assess and troubleshoot potential off-target effects when using this compound in your experiments.

Issue 1: Unexpected Hypoglycemia in Animal Models

Potential Cause: Over-activation of glucokinase leading to excessive glucose disposal.

Troubleshooting Steps:

  • Dose-Response Evaluation: Conduct a thorough dose-response study to identify the minimal effective dose of this compound that achieves the desired glucose-lowering effect without inducing hypoglycemia.

  • Blood Glucose Monitoring: Implement frequent blood glucose monitoring in animal studies, especially during the initial phases of the experiment and at the expected peak plasma concentration of the compound.

  • Fed vs. Fasted States: Characterize the hypoglycemic risk in both fed and fasted states. The risk of hypoglycemia is often higher in the fasted state.

Experimental Protocol: Blood Glucose Monitoring in Mice

  • Animals: Use appropriate mouse models for your study (e.g., normal C57BL/6J mice or a diabetic model like db/db mice).

  • Acclimatization: Allow mice to acclimate to the experimental conditions for at least one week.

  • Dosing: Administer this compound via the desired route (e.g., oral gavage). Prepare the dosing solution in a suitable vehicle.

  • Blood Sampling: Collect a small blood sample (e.g., 5-10 µL) from the tail vein at baseline (pre-dose) and at several time points post-dose (e.g., 0.5, 1, 2, 4, 6, and 24 hours).

  • Glucose Measurement: Use a calibrated handheld glucometer for immediate blood glucose measurement.

  • Data Analysis: Plot the blood glucose levels over time for each dose group and compare to the vehicle control group.

Issue 2: Observation of Elevated Plasma Lipids

Potential Cause: Increased hepatic de novo lipogenesis as a downstream consequence of enhanced glycolysis.

Troubleshooting Steps:

  • Lipid Panel Analysis: Measure plasma levels of triglycerides, total cholesterol, HDL, and LDL in animals treated with this compound compared to a vehicle control group.

  • Duration of Treatment: Assess whether the hyperlipidemic effect is acute or develops over a more extended period of treatment.

  • Hepatic Gene Expression Analysis: Analyze the expression of key genes involved in lipogenesis (e.g., SREBP-1c, FAS, ACC) in liver tissue to confirm the activation of this pathway.

Experimental Protocol: Plasma Triglyceride Measurement

  • Sample Collection: Collect blood samples from animals at the end of the study period. For terminal studies, blood can be collected via cardiac puncture. For interim analysis, blood can be collected from the retro-orbital sinus or tail vein.

  • Plasma Separation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Triglyceride Assay: Use a commercially available colorimetric or fluorometric assay kit to measure the concentration of triglycerides in the plasma samples according to the manufacturer's instructions.

  • Data Analysis: Compare the plasma triglyceride levels between the this compound treated group and the vehicle control group.

Data Summary

While specific quantitative off-target data for this compound is not available, the table below summarizes the potential class-wide effects of glucokinase activators.

Potential Off-Target/Mechanism-Based EffectOrgan SystemPotential ConsequenceRecommended Monitoring
Hypoglycemia Pancreas, LiverLow blood glucoseBlood glucose levels
Hyperlipidemia LiverElevated plasma triglyceridesPlasma lipid panel
Hepatic Steatosis LiverFat accumulation in the liverLiver histology, liver enzyme levels (ALT, AST)

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway of glucokinase and a general workflow for assessing potential off-target effects.

Glucokinase_Signaling_Pathway cluster_blood Bloodstream cluster_cell Hepatocyte / Pancreatic β-cell Glucose Glucose Glucokinase Glucokinase (GK) Glucose->Glucokinase Enters Cell G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Synthesis G6P->Glycogen Insulin Insulin Secretion (β-cell specific) G6P->Insulin Potential for Overstimulation Lipogenesis De Novo Lipogenesis Glycolysis->Lipogenesis Potential Off-Target Effect Pathway AM2394 This compound AM2394->Glucokinase Allosteric Activation

Caption: Glucokinase signaling pathway and potential off-target effects.

Experimental_Workflow cluster_glucose Hypoglycemia Assessment cluster_lipids Lipid Profile Assessment cluster_liver Hepatotoxicity Assessment start Start: In Vivo Study with this compound dosing Administer this compound and Vehicle Control start->dosing monitoring Monitor Animal Health and Behavior dosing->monitoring glucose_sampling Serial Blood Glucose Sampling monitoring->glucose_sampling lipid_sampling Terminal Blood Collection for Plasma monitoring->lipid_sampling liver_collection Collect Liver Tissue monitoring->liver_collection glucose_analysis Analyze Glucose Levels glucose_sampling->glucose_analysis end End: Data Interpretation and Conclusion glucose_analysis->end lipid_analysis Measure Triglycerides and Cholesterol lipid_sampling->lipid_analysis lipid_analysis->end histology Histological Analysis (H&E, Oil Red O) liver_collection->histology gene_expression Gene Expression Analysis (qRT-PCR) liver_collection->gene_expression histology->end gene_expression->end

Caption: Experimental workflow for assessing potential off-target effects.

References

avoiding hypoglycemia with AM-2394 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the in vivo use of AM-2394, with a specific focus on monitoring and mitigating the potential for hypoglycemia.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and structurally distinct small molecule activator of glucokinase (GK).[1][2][3][4][5] Glucokinase is a key enzyme that acts as a glucose sensor in the body, primarily in the liver and pancreatic β-cells.[6] By activating GK, this compound enhances glucose phosphorylation, which in turn stimulates insulin (B600854) secretion and increases glucose uptake by tissues, ultimately leading to lower plasma glucose levels.[7] It increases the affinity of glucokinase for glucose by approximately 10-fold.[1][2][6]

Q2: Is hypoglycemia a common side effect of this compound in vivo?

A2: Based on available preclinical data, hypoglycemia has not been reported as a common side effect of this compound when used at tested therapeutic doses in diabetic animal models.[1][6] Studies in ob/ob mice, a model for type 2 diabetes, have shown a dose-dependent reduction in glucose excursion during an oral glucose tolerance test (OGTT) without reports of hypoglycemic events.[1][2][6] However, as a glucokinase activator, this compound's mechanism of action inherently carries a theoretical risk of hypoglycemia, especially under certain experimental conditions.

Q3: What factors could potentially increase the risk of hypoglycemia with this compound?

A3: While not reported, the following factors could theoretically increase the risk of hypoglycemia:

  • High Doses: Exceeding the maximally effective dose could lead to excessive glucokinase activation and a subsequent sharp drop in blood glucose.

  • Fasting State: Administering this compound to fasted animals without subsequent glucose administration may increase the risk of hypoglycemia.

  • Animal Model: The metabolic state of the animal model is crucial. Non-diabetic or healthy animals may be more susceptible to hypoglycemia compared to hyperglycemic or diabetic models.

  • Co-administration with other anti-diabetic agents: Combining this compound with other glucose-lowering drugs, such as insulin or sulfonylureas, could have an additive or synergistic effect, increasing the risk of hypoglycemia.

Q4: What are the recommended in vivo doses for this compound?

A4: In studies with male ob/ob mice, doses of 1, 3, 10, and 30 mg/kg administered orally have been shown to reduce glucose excursion during an OGTT.[1][2][6] The maximal efficacy was observed at a dose of 3 mg/kg.[1][2][6] It is crucial to perform dose-response studies in your specific animal model to determine the optimal dose.

Troubleshooting Guide: Managing Hypoglycemia Risk

Potential Issue Possible Cause Recommended Action
Unexpectedly low blood glucose readings Dose may be too high for the specific animal model or experimental conditions.- Immediately administer a glucose source (e.g., oral gavage of dextrose solution, intraperitoneal injection of glucose).- Reduce the dose of this compound in subsequent experiments.- Review the health and metabolic status of the animal model.
Signs of hypoglycemia in animals (lethargy, seizures, etc.) Severe hypoglycemia.- Provide immediate glucose supplementation as described above.- Monitor blood glucose levels closely until they return to a safe range.- Euthanize the animal if it does not recover to prevent further suffering.- Re-evaluate the experimental protocol, including dosage and feeding schedule.
Variable blood glucose response between animals Inconsistent dosing, differences in food intake, or underlying health variations in the animal cohort.- Ensure accurate and consistent administration of this compound.- Standardize the feeding and fasting schedule for all animals.- Acclimatize animals properly before the experiment.- Increase the sample size to account for biological variability.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

This protocol is based on published in vivo studies with this compound.[1][2][6]

1. Animal Model:

  • Male ob/ob mice.

2. Acclimatization:

  • House animals in a controlled environment for at least one week prior to the experiment.

  • Provide ad libitum access to standard chow and water.

3. Dosing:

  • Prepare a formulation of this compound suitable for oral administration (e.g., in 10% DMSO and 90% corn oil).[2]

  • Fast animals for a predetermined period (e.g., 4-6 hours) before the experiment.

  • Administer this compound orally (per os, PO) at the desired doses (e.g., 1, 3, 10, 30 mg/kg).[1][2][6] A vehicle control group should be included.

4. Glucose Challenge:

  • 30 minutes after this compound administration, administer a glucose solution (e.g., 2 g/kg) orally.[6]

5. Blood Glucose Monitoring:

  • Collect blood samples from the tail vein at baseline (time 0, before glucose administration) and at regular intervals post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure blood glucose levels using a calibrated glucometer.

6. Data Analysis:

  • Plot blood glucose levels over time for each treatment group.

  • Calculate the area under the curve (AUC) for glucose excursion to quantify the effect of this compound.

Data Presentation

Table 1: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

Dose (mg/kg, PO)Effect on Glucose ExcursionMaximal EfficacyReference
1Reduction[1][6]
3Robust ReductionYes[1][2][6]
10Reduction[1][6]
30Reduction[1][6]

Table 2: Pharmacokinetic Properties of this compound

PropertyObservationReference
Oral Bioavailability Good in multiple animal models[1][2][6][7]
Plasma Clearance Moderate[1][2][6]
EC50 60 nM[1][2][6][7]

Visualizations

G cluster_blood Bloodstream cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose High Blood Glucose GLUT2 GLUT2 Glucose->GLUT2 Enters β-cell GlucoseUptake Glucose Uptake ↑ Glucose->GlucoseUptake Enters Hepatocyte GK_P Glucokinase (GK) GLUT2->GK_P G6P_P Glucose-6-Phosphate GK_P->G6P_P Phosphorylation Metabolism Metabolism G6P_P->Metabolism ATP_ADP ATP/ADP Ratio ↑ Metabolism->ATP_ADP Insulin Insulin Secretion ATP_ADP->Insulin Insulin->GlucoseUptake Stimulates AM2394_P This compound AM2394_P->GK_P Activates GK_L Glucokinase (GK) G6P_L Glucose-6-Phosphate GK_L->G6P_L Phosphorylation Glycogen Glycogen Synthesis G6P_L->Glycogen GlucoseUptake->GK_L AM2394_L This compound AM2394_L->GK_L Activates

Caption: Mechanism of action of this compound in pancreatic β-cells and hepatocytes.

G start Start acclimatize Acclimatize ob/ob mice start->acclimatize fast Fast animals (4-6 hours) acclimatize->fast dose Administer this compound or Vehicle (PO) fast->dose wait Wait 30 minutes dose->wait glucose Administer Glucose (2 g/kg, PO) wait->glucose monitor Monitor Blood Glucose (0, 15, 30, 60, 90, 120 min) glucose->monitor analyze Analyze Data (AUC) monitor->analyze end End analyze->end

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT) with this compound.

G issue Low Blood Glucose Detected cause1 Dose too high? issue->cause1 cause2 Fasting state appropriate? issue->cause2 cause3 Interaction with other drugs? issue->cause3 action1 Administer Glucose issue->action1 Immediate Response action2 Reduce Dose cause1->action2 action3 Adjust Fasting Protocol cause2->action3 action4 Review Co-administered Agents cause3->action4

Caption: Logical relationship for troubleshooting unexpected hypoglycemia.

References

Technical Support Center: Glucokinase Activator Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in long-term studies with glucokinase activators (GKAs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Diminishing Glycemic Control Over Time

Q1: We observed a promising initial reduction in HbA1c, but the effect waned after several months of chronic dosing with our GKA. What are the potential mechanisms for this loss of efficacy?

A1: This phenomenon of declining efficacy is a significant challenge observed with some first-generation GKAs.[1][2][3] Potential mechanisms to investigate include:

  • Pancreatic β-cell Exhaustion: Persistent, chronic activation of glucokinase in β-cells can lead to glucolipotoxicity, impairing glucose-responsive insulin (B600854) secretion over time.[4] This is particularly relevant for dual-acting GKAs that target both the liver and pancreas.[5][6]

  • Hepatic Adaptive Response: The liver may adapt to chronic GK activation by altering gene expression. This can include the induction of glucose-6-phosphatase (G6pc), which counteracts the effect of GK, and the repression of the glucokinase (Gck) gene itself.[3][7] This adaptive mechanism aims to maintain intracellular phosphometabolite homeostasis.[7]

  • Patient/Model Characteristics: The loss of efficacy can be more pronounced in subjects with a long duration of diabetes and severely impaired β-cell function.[2][4] The pancreatic effects of the GKA may not be evident if β-cells are already significantly compromised.[2]

Troubleshooting Steps:

  • Assess β-cell Function: Longitudinally monitor β-cell function using methods like the Homeostatic Model Assessment of β-cell function (HOMA-β).[8] A decline in HOMA-β may suggest β-cell exhaustion.

  • Analyze Hepatic Gene Expression: In preclinical models, perform transcriptomic analysis of liver tissue to assess the expression levels of Gck and G6pc at various time points during the study.

  • Consider a "Chronotherapeutic" Approach: Intermittent GKA treatment timed with feeding periods may promote glucose disposal when most needed, potentially avoiding hepatic steatosis and preserving efficacy.[7]

  • Evaluate Hepatoselective GKAs: Consider investigating newer generation, liver-specific GKAs, which are designed to minimize the risk of pancreatic overstimulation and subsequent β-cell stress.[1][9]

Issue 2: Increased Incidence of Hypoglycemia

Q2: Our long-term study is being hampered by a higher-than-expected incidence of hypoglycemic events. How can we mitigate this risk?

A2: Hypoglycemia is a known risk associated with GKAs, particularly those that are highly potent and disrupt the normal threshold for glucose-stimulated insulin secretion (GSIS).[4][10][11] The risk is especially pronounced with dual-acting GKAs that overstimulate pancreatic GK.[12][13]

Troubleshooting Steps:

  • Characterize GKA Potency: Evaluate the GKA's effect on the glucose S0.5 (the glucose concentration at which the enzyme exhibits half-maximal activity). A significant lowering of the S0.5 can lead to insulin secretion even at low glucose levels, increasing hypoglycemia risk.[11]

  • Dose-Response Evaluation: Conduct thorough dose-ranging studies to identify the minimum effective dose that provides glycemic control without causing significant hypoglycemia. Medium and high doses of GKAs are more strongly associated with an increased risk of hypoglycemia.[9]

  • Investigate Hepatoselective GKAs: Liver-specific GKAs are designed to avoid direct stimulation of pancreatic β-cells, thereby mitigating the risk of hypoglycemia.[1] Preclinical and clinical studies with compounds like TTP399 have shown a lower incidence of hypoglycemia.[1]

  • Continuous Glucose Monitoring (CGM): In clinical trials, employ CGM to better understand the frequency and timing of hypoglycemic events, which can help in refining the dosing regimen.[8]

Issue 3: Adverse Metabolic and Hepatic Effects

Q3: We are observing elevated plasma triglycerides and an increase in liver enzymes in our long-term GKA study. What is the underlying cause and how should we proceed?

A3: These adverse effects are linked to the mechanism of action of GKAs in the liver.[7]

  • Hypertriglyceridemia: Excessive activation of hepatic glucokinase leads to an accumulation of glucose-6-phosphate. This surplus substrate can be shunted into the de novo lipogenesis pathway, leading to increased production of fatty acids and triglycerides.[7][14] This can result in a 6-19% increase in plasma triglyceride levels.[2]

  • Elevated Liver Enzymes and Steatosis: The increased hepatic fat accumulation can lead to liver steatosis (fatty liver) and subsequent increases in liver enzymes like ALT and AST.[7][9][13]

Troubleshooting Steps:

  • Monitor Lipid Profiles and Liver Function: Implement regular monitoring of plasma triglycerides, total cholesterol, and liver enzymes (ALT, AST) throughout the study.

  • Histological Analysis of Liver Tissue: In preclinical studies, perform histological examinations of liver tissue to assess the degree of steatosis.

  • Evaluate GKA Selectivity: Compare the effects of dual-acting versus hepatoselective GKAs. While dual-acting GKAs may show robust efficacy, hepatoselective agents may offer an improved safety profile regarding these metabolic side effects.[9]

  • Assess Newer Generation Compounds: Newer GKAs like dorzagliatin (B607184) have undergone extensive clinical trials and may have a more favorable safety profile.[1][11] However, even with these, some studies have noted an increase in triglycerides.[1] It is crucial to evaluate the overall risk-benefit profile.

Data Presentation: Summary of Clinical Trial Outcomes

Table 1: Efficacy of Glucokinase Activators in Type 2 Diabetes Mellitus (T2DM) Clinical Trials.

Glucokinase ActivatorTrial PhaseDurationChange in HbA1c from BaselineChange in 2-hr Postprandial Glucose (2-h PPG)Reference
Dorzagliatin (add-on to metformin)Phase III (DAWN)24 weeksSignificant reduction vs. placeboSignificant reduction[1]
Dorzagliatin (monotherapy)Phase III (SEED)24 weeksSignificant reduction vs. placebo-[1]
TTP399 (800 mg, add-on to metformin)AGATA Trial6 months-0.9% (placebo-subtracted)-[1]
MK-0941 -30 weeksInitial response lost by week 30-[2][4]
Generic GKAs (Meta-Analysis) --WMD: -0.3%WMD: -2.434 mmol/L[10][15]

WMD: Weighted Mean Difference

Table 2: Safety and Tolerability of Glucokinase Activators in Long-Term Studies.

Adverse EventAssociated GKAsRisk ProfilePotential MitigationReference
Hypoglycemia MK-0941, AMG 151, Dual-acting GKAsIncreased risk, especially at medium to high doses.[4][9]Use of hepatoselective GKAs, dose optimization.[4][9][10][12]
Hypertriglyceridemia Dorzagliatin, MK-0941Significantly higher risk associated with some GKAs.[4][7]Monitor lipid profiles, consider GKA selectivity.[4][7][9]
Elevated Liver Enzymes (ALT/AST) General GKA classIncreases observed at 24 weeks, may subside by 52 weeks.[9][13]Regular liver function monitoring.[9][13]
Lack of Sustained Efficacy MK-0941, AZD1656Efficacy declined during chronic therapy.[2][3][4]Investigate newer generation GKAs (e.g., Dorzagliatin).[2][4][11]

Experimental Protocols

Protocol 1: Assessment of Pancreatic β-cell Function using Homeostatic Model Assessment (HOMA)

  • Objective: To quantitatively assess changes in β-cell function and insulin resistance over the course of a long-term GKA study.

  • Procedure:

    • Collect fasting blood samples at baseline and regular intervals (e.g., every 4-8 weeks) throughout the study.

    • Measure fasting plasma glucose (FPG) and fasting plasma insulin (FPI) from each sample.

    • Calculate HOMA2-β (for β-cell function) and HOMA2-IR (for insulin resistance) using the HOMA2 calculator, available from the University of Oxford.

  • Data Interpretation: A progressive decline in HOMA2-β may indicate β-cell exhaustion or glucotoxicity. An increase in HOMA2-IR would suggest worsening insulin resistance.[1]

Protocol 2: Oral Glucose Tolerance Test (OGTT) for Assessing Glycemic Control

  • Objective: To evaluate the effect of the GKA on postprandial glucose handling and insulin secretion.

  • Procedure:

    • After an overnight fast (8-10 hours), collect a baseline blood sample (t=0).

    • Administer a standard 75g oral glucose load.

    • Collect blood samples at specified intervals, typically 30, 60, 90, and 120 minutes post-glucose load.

    • Measure plasma glucose and insulin at each time point.

  • Data Interpretation: Compare the area under the curve (AUC) for glucose and insulin between the GKA-treated group and the control group. A lower glucose AUC and a potentially modified insulin AUC in the treated group would indicate improved glycemic control. This test is crucial for evaluating changes in 2-hour postprandial plasma glucose (2-h PPG).[1][10]

Mandatory Visualizations

GKA_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_P High Blood Glucose GK_P Glucokinase (GK) Activation Glucose_P->GK_P GKA_P Dual-Acting GKA GKA_P->GK_P Allosteric Activation G6P_P Glucose-6-P Increase GK_P->G6P_P ATP_P ATP/ADP Ratio Increase G6P_P->ATP_P K_ATP KATP Channel Closure ATP_P->K_ATP Ca_Influx Ca2+ Influx K_ATP->Ca_Influx Insulin Insulin Secretion Ca_Influx->Insulin GK_L Glucokinase (GK) Activation Insulin->GK_L Indirect Activation Glucose_L High Blood Glucose Glucose_L->GK_L GKA_L GKA (Dual or Hepatoselective) GKA_L->GK_L Allosteric Activation G6P_L Glucose-6-P Increase GK_L->G6P_L Glycogen Glycogen Synthesis G6P_L->Glycogen Increase HGP Hepatic Glucose Production G6P_L->HGP Decrease DNL De Novo Lipogenesis G6P_L->DNL Increase Triglycerides Triglycerides DNL->Triglycerides

Caption: Dual mechanism of action for Glucokinase Activators (GKAs).

GKA_Challenges_Workflow cluster_challenges Observed Challenges cluster_causes Potential Underlying Causes cluster_solutions Troubleshooting / Next Steps Start Long-Term GKA Dosing Loss_Efficacy Loss of Efficacy (Waning HbA1c control) Start->Loss_Efficacy Hypo Hypoglycemia Start->Hypo Metabolic Metabolic Side Effects (↑ Triglycerides, ↑ ALT/AST) Start->Metabolic Beta_Cell β-cell Exhaustion/ Glucolipotoxicity Loss_Efficacy->Beta_Cell Hepatic_Adapt Hepatic Adaptive Response (↑ G6pc) Loss_Efficacy->Hepatic_Adapt Overstimulation Pancreatic GK Overstimulation Hypo->Overstimulation DNL_Cause ↑ Hepatic De Novo Lipogenesis Metabolic->DNL_Cause Assess_Beta Assess β-cell Function (HOMA2) Beta_Cell->Assess_Beta Gene_Expression Analyze Hepatic Gene Expression Hepatic_Adapt->Gene_Expression Dose_Opt Dose Optimization Overstimulation->Dose_Opt Hepatoselective Evaluate Hepatoselective GKAs Overstimulation->Hepatoselective Monitor_Lipids Monitor Lipids & Liver Function DNL_Cause->Monitor_Lipids Assess_Beta->Hepatoselective

References

Technical Support Center: Optimizing Compound-X Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working to determine the optimal concentration of Compound-X , a novel inhibitor of the PI3K/AKT/mTOR signaling pathway. The principles and methodologies described herein are broadly applicable to other novel small molecules.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of a new compound like Compound-X?

A1: The initial step is to perform a dose-response experiment to determine the compound's inhibitory or cytotoxic effects on your chosen cell line.[1] This will help you establish a concentration range that is effective without causing excessive, non-specific cell death. A common approach is to start with a broad range of concentrations, for example, from nanomolar to micromolar, to identify the active range.[1]

Q2: How should I select an appropriate cell line for my experiments?

A2: The choice of cell line should be driven by your research question.[1] For Compound-X, an inhibitor of the PI3K/AKT/mTOR pathway, it is advisable to use a cell line where this pathway is known to be dysregulated (e.g., PTEN-null or PIK3CA-mutant cancer cell lines).[2] It is also important to consider the cell line's growth characteristics, such as doubling time, and its sensitivity to other drugs.[1]

Q3: What are the critical factors to consider regarding compound stability and solubility?

A3: Many small molecules have limited aqueous solubility. It is crucial to identify a suitable solvent, typically DMSO, and to ensure the compound remains stable in your culture medium.[1] The final concentration of the solvent in the culture medium should be kept low (usually less than 0.5%) to prevent solvent-induced cytotoxicity.[1] Always include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) in your experiments.

Q4: How long should I expose the cells to Compound-X?

A4: The optimal exposure time depends on the compound's mechanism of action and the biological process under investigation.[1] A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to find the ideal duration to observe the desired effect, such as inhibition of cell proliferation or induction of apoptosis.[1]

Q5: What are the key parameters I should derive from a dose-response curve?

A5: The key parameters to determine from a dose-response curve are the IC50 (or EC50), the maximal effect (Emax), and the Hill slope.[3]

  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that results in a 50% reduction in the measured response.

  • Emax (Maximal effect): The maximum response that can be achieved with the compound.[3]

  • Hill Slope: Describes the steepness of the curve. A value greater than 1.0 may suggest positive cooperativity, while a value less than 1.0 can indicate negative cooperativity.[3][4]

Troubleshooting Guide

IssuePotential CausesRecommended Solutions
No observable effect of the compound 1. The concentration range is too low. 2. The compound is inactive in the chosen cell line. 3. The incubation time is too short. 4. The compound is unstable or has degraded.1. Test a higher and wider concentration range. 2. Verify target expression in your cell line (e.g., using Western blot) or test a different, more sensitive cell line.[5] 3. Increase the incubation time.[1] 4. Prepare fresh compound dilutions from a new stock for each experiment.
Excessive cell death, even at low concentrations 1. The compound is highly cytotoxic. 2. The cells are particularly sensitive. 3. The solvent concentration is too high, causing toxicity.1. Use a lower concentration range. 2. Reduce the incubation time.[1] 3. Ensure the final solvent concentration is non-toxic (typically <0.5% DMSO). Include a solvent-only control.[1]
High variability between replicate wells 1. Inconsistent cell seeding. 2. Uneven compound distribution. 3. "Edge effects" in the microplate. 4. Inaccurate pipetting.1. Ensure the cell suspension is thoroughly mixed before and during seeding.[5] 2. Mix the plate gently after adding the compound. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.[3][5] 4. Ensure pipettes are calibrated and use proper pipetting techniques.[5]
The dose-response curve is not sigmoidal 1. The concentration range is too narrow or not centered around the IC50. 2. The compound may have a biphasic (U-shaped) effect. 3. Cell health issues are leading to inconsistent responses.1. Expand the range of concentrations tested in both directions.[3] 2. This may be a true biological effect that requires further investigation.[3] 3. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

Data Presentation

Table 1: IC50 Values of Compound-X in Various Cancer Cell Lines after 72-hour treatment.

Cell LineCancer TypePI3K/AKT Pathway StatusIC50 (nM)
MCF-7Breast CancerPIK3CA Mutant50
PC-3Prostate CancerPTEN Null75
A549Lung CancerWild-Type500
U87-MGGlioblastomaPTEN Null65

Table 2: Example Dose-Response Data for Compound-X on MCF-7 Cells (72h).

Concentration (nM)Log Concentration% Viability (Mean)Std. Deviation
0 (Vehicle)N/A1004.5
1098.25.1
10185.14.8
501.749.53.9
100225.33.2
5002.710.12.5
100035.61.9

Mandatory Visualizations

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation CompoundX Compound-X CompoundX->PI3K

PI3K/AKT signaling pathway and Compound-X's mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_assay Dose-Response Assay cluster_analysis Data Analysis & Follow-up A 1. Culture Cells (Logarithmic Growth Phase) C 3. Seed Cells in 96-well Plates A->C B 2. Prepare Compound-X Dilutions (Broad Range: 1nM - 10µM) D 4. Treat Cells with Compound-X (Include Vehicle Control) B->D C->D E 5. Incubate for 24, 48, 72 hours D->E F 6. Measure Viability (e.g., MTT or CellTiter-Glo Assay) E->F G 7. Plot Dose-Response Curve (% Viability vs. Log[Concentration]) F->G H 8. Calculate IC50 Value G->H I 9. Confirm Target Engagement (Western Blot for p-AKT) H->I

Experimental workflow for optimizing Compound-X concentration.

Troubleshooting_Flowchart start Unexpected Dose-Response Curve Result q1 Is the curve flat (No effect)? start->q1 q2 High variability between replicates? q1->q2 No ans1_yes Increase concentration range & incubation time. Verify target expression. q1->ans1_yes Yes q3 Curve not sigmoidal? q2->q3 No ans2_yes Check cell seeding consistency. Review pipetting technique. Avoid plate edge effects. q2->ans2_yes Yes ans3_yes Expand concentration range. Check for compound instability or biphasic effects. q3->ans3_yes Yes end_node Re-run Experiment q3->end_node No ans1_yes->end_node ans2_yes->end_node ans3_yes->end_node

Troubleshooting flowchart for dose-response curve analysis.

Experimental Protocols

Protocol 1: Determining IC50 using MTT Assay

This protocol assesses the cytotoxic effects of a compound on a cell line by measuring metabolic activity.[2]

Materials:

  • Selected cancer cell line

  • Complete culture medium

  • 96-well flat-bottom plates

  • Compound-X stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)[1]

  • DMSO

Procedure:

  • Cell Seeding:

    • Culture cells to 70-80% confluency, then harvest.

    • Perform a cell count and ensure viability is >90%.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[6]

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of Compound-X in complete culture medium. A common range to test is 0.01 µM to 10 µM.[2]

    • Include a "vehicle control" (medium with the highest concentration of DMSO) and a "no-cell control" (medium only for background).[2]

    • Carefully remove the old medium from the wells and add 100 µL of the compound-containing medium.[1]

  • Incubation:

    • Incubate the plate for the desired time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT reagent to each well and incubate for 3-4 hours until a purple precipitate is visible.[1]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.[6]

  • Data Acquisition:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell control" wells from all other readings.

    • Calculate percent viability: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[2]

Protocol 2: Cell Viability using CellTiter-Glo® Luminescent Assay

This is a homogeneous method to determine the number of viable cells in culture based on quantitation of ATP.[7][8]

Materials:

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Assay Setup:

    • Follow steps 1-3 from the MTT Assay protocol, using opaque-walled plates suitable for luminescence.

  • Reagent Addition:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[8][9]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8][10]

  • Signal Development:

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.[8][9]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]

  • Data Acquisition:

    • Record luminescence using a luminometer.

  • Data Analysis:

    • Similar to the MTT assay, calculate percent viability relative to the vehicle control and plot the results to determine the IC50.

Protocol 3: Target Engagement via Western Blot for Phospho-AKT

This protocol confirms that Compound-X inhibits the PI3K/AKT pathway by measuring the levels of phosphorylated AKT (a downstream marker of PI3K activity).

Materials:

  • 6-well plates

  • Compound-X

  • 1X PBS

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and nitrocellulose membranes

  • Primary antibodies (anti-phospho-AKT Ser473, anti-total-AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of Compound-X (e.g., 0.1x, 1x, and 10x the IC50 value) for a short duration (e.g., 2-6 hours). Include a vehicle control.

    • Aspirate media, wash cells with ice-cold 1X PBS.[11]

    • Lyse cells by adding ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[11]

    • Sonicate for 10-15 seconds to shear DNA and reduce viscosity.[11]

  • Protein Quantification:

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

    • Separate proteins by size using SDS-PAGE gel electrophoresis.[12]

    • Electrotransfer the separated proteins to a nitrocellulose membrane.[11][12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C with gentle agitation.[11]

    • Wash the membrane three times with TBST for 5-10 minutes each.[13]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with an antibody for total AKT as a loading control.

References

Technical Support Center: Managing Dyslipidemia as a Side Effect of Glucokinase Activators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dyslipidemia as a side effect during experiments with glucokinase activators (GKAs).

Frequently Asked Questions (FAQs)

Q1: We are observing elevated triglyceride levels in our animal models treated with a glucokinase activator. Is this a known side effect?

A1: Yes, an increase in plasma and hepatic triglycerides is a well-documented side effect of treatment with glucokinase activators.[1][2][3][4][5][6] This phenomenon has been observed in various preclinical rodent models and in some human clinical trials.[1][6][7][8] The effect is considered to be target-mediated, as it has been noted with structurally distinct GKAs.[2]

Q2: What is the underlying mechanism for GKA-induced dyslipidemia?

A2: Glucokinase (GK) activation in the liver increases the conversion of glucose to glucose-6-phosphate (G6P), a key step in glycolysis.[8][9] This enhanced glycolytic flux leads to an increase in the substrates available for de novo lipogenesis (the synthesis of fatty acids and triglycerides). The process is primarily mediated by the activation of two key transcription factors:

  • Carbohydrate Response Element-Binding Protein (ChREBP): Activated by glucose metabolites, ChREBP stimulates the expression of genes involved in both glycolysis and lipogenesis.[10][11][12]

  • Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): While primarily activated by insulin, SREBP-1c works synergistically with ChREBP to maximally induce lipogenic gene expression in the presence of increased glucose metabolism facilitated by GK activation.[9][10][13]

This coordinated action leads to increased production and accumulation of triglycerides in the liver (hepatic steatosis) and their subsequent secretion into the bloodstream as very-low-density lipoproteins (VLDL), contributing to hypertriglyceridemia.[3][14]

Q3: Can the dyslipidemia side effect be mitigated or avoided in our experiments?

A3: Several strategies can be explored to manage GKA-induced dyslipidemia in a research setting:

  • Hepatoselective Glucokinase Activators: The use of liver-specific GKAs is a promising approach. These compounds are designed to preferentially activate glucokinase in the liver while having minimal effects on the pancreas, potentially reducing the risk of hypoglycemia.[1][2][15][16][17][18] Some studies with hepatoselective GKAs, such as PF-04991532 and TTP399, have shown a reduction in hyperglycemia with no significant increase in hepatic triglycerides, although elevations in plasma triglycerides may still occur.[1][15][16][17]

  • Co-administration with Lipid-Lowering Agents:

    • Fibrates (e.g., Fenofibrate): Fibrates are PPARα activators that can reduce triglycerides by increasing lipolysis and the elimination of triglyceride-rich particles.[19][20][21][22] While direct preclinical studies of co-administration with GKAs are limited, this is a rational combination to investigate. However, be aware of the potential for increased risk of myopathy when combining fibrates with statins.[19][20]

    • Omega-3 Fatty Acids: Supplementation with omega-3 fatty acids, particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), has been shown to lower triglyceride levels.[11][23][24][25] This could be another avenue for mitigating GKA-induced hypertriglyceridemia.

  • Dietary Manipulation: In preclinical studies, the diet of the animal models can significantly influence the extent of dyslipidemia. For instance, some GKAs have been shown to exacerbate hepatic lipid accumulation in mice fed a high-fat diet.[5] Careful consideration and control of the dietary regimen are crucial.

Q4: We are seeing high variability in our lipid measurements between animals in the same treatment group. What could be the cause and how can we troubleshoot this?

A4: High variability in lipid measurements is a common challenge in preclinical studies.[26][27][28][29][30] Potential sources of variability and troubleshooting steps include:

  • Fasting State: Ensure a consistent and adequate fasting period (typically overnight) for all animals before blood collection, as post-prandial lipid levels can be highly variable.

  • Sample Handling and Processing: Inconsistent sample handling, such as delayed plasma separation or repeated freeze-thaw cycles, can affect lipid stability. Standardize your sample collection and processing protocol.

  • Assay Performance: Validate your lipid measurement assays for accuracy and precision. Include quality control samples in each run to monitor assay performance.

  • Biological Variability: Individual differences in metabolism can contribute to variability. Ensure that your study groups are adequately sized to account for this and that animals are randomized appropriately.

  • Diet and Housing: Ensure all animals have consistent access to the same diet and are housed under identical environmental conditions.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpectedly high hepatic triglyceride levels - On-target effect of the GKA- Confirm the finding with histological analysis (Oil Red O staining).- Consider testing a lower dose of the GKA.- Evaluate a hepatoselective GKA if available.- Consider a co-treatment study with a lipid-lowering agent (e.g., fenofibrate).
- High-fat diet exacerbating the effect- If appropriate for the study design, switch to a standard chow diet.
Elevated plasma triglycerides but normal hepatic triglycerides - Increased VLDL secretion from the liver- This can be an effect of some GKAs, particularly hepatoselective ones.[1][15]- Measure VLDL secretion rates to confirm the mechanism.- Consider co-administration with an agent that enhances triglyceride clearance (e.g., omega-3 fatty acids).
Inconsistent lipid profile results within a treatment group - Inconsistent fasting times- Strictly enforce and document fasting times for all animals.
- Sample quality issues- Review and standardize blood collection and plasma/serum processing protocols. Avoid hemolysis.
- Assay variability- Run quality controls with each assay plate. Re-assay samples with high intra-assay variability.

Data on GKA-Induced Lipid Changes

Table 1: Effects of Selected Glucokinase Activators on Lipid Profiles in Preclinical Models

Glucokinase ActivatorAnimal ModelTreatment DurationPlasma TriglyceridesHepatic TriglyceridesReference
GKA50 CD-1 Mice4 daysNo significant changeSignificant increase at 60 mg/kg[4]
AZD1656 High-Fat Diet-Fed Mice4 weeksSignificant decreaseSignificant increase[5]
PF-04991532 (Hepatoselective) Goto-Kakizaki Rats28 daysDose-dependent increaseNo significant change[1][15]
Dorzagliatin T2DM Rat Model27 daysData not availableData not available[2]
TTP399 (Hepatoselective) Wistar Rats, MiceNot specifiedNo significant changeData not available[17]

Table 2: Clinical Observations of GKA Effects on Triglycerides

Glucokinase ActivatorStudy PopulationKey Finding on TriglyceridesReference
PF-04991532 Type 2 Diabetes PatientsIncrease in plasma triglycerides with no measurement of hepatic triglycerides.[15]
Dorzagliatin Type 2 Diabetes PatientsSignificant increase in triglyceride levels.[7]
TTP399 Type 2 Diabetes PatientsNo statistically significant changes in triglycerides.[17]
Various GKAs (Meta-analysis) Type 2 Diabetes PatientsOverall, GKA treatment was associated with a greater elevation in triglyceride concentration.[7]

Experimental Protocols

Protocol 1: Quantification of Hepatic Triglycerides

This protocol is adapted from established methods for the colorimetric quantification of triglycerides in liver tissue.

Materials:

  • Frozen liver tissue (~50-100 mg)

  • Isopropanol (B130326)

  • Homogenizer (e.g., Ultra-Turrax)

  • Centrifuge

  • Commercial colorimetric triglyceride assay kit (e.g., from Sigma-Aldrich, Wako)

  • Spectrophotometer

Procedure:

  • Weigh the frozen liver tissue sample.

  • Add isopropanol to the tissue at a ratio of 1 ml per 50 mg of tissue.

  • Homogenize the tissue in isopropanol until it is fully dispersed.

  • Centrifuge the homogenate at 10,000 rpm for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted triglycerides.

  • Use the supernatant in a commercial colorimetric triglyceride assay kit, following the manufacturer's instructions.

  • Measure the absorbance using a spectrophotometer at the wavelength specified in the kit's protocol.

  • Calculate the triglyceride concentration based on the standard curve and normalize it to the initial tissue weight (e.g., mg of triglycerides per gram of liver tissue).

Protocol 2: Oil Red O Staining for Hepatic Lipid Accumulation

This protocol outlines the steps for visualizing neutral lipid droplets in frozen liver sections.

Materials:

  • Fresh or snap-frozen liver tissue

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Microscope slides

  • 10% Formalin or 4% Paraformaldehyde

  • Propylene (B89431) glycol or 60% Isopropanol

  • Oil Red O staining solution

  • 85% Propylene glycol or 60% Isopropanol (for differentiation)

  • Hematoxylin (B73222) counterstain

  • Aqueous mounting medium

  • Microscope

Procedure:

  • Embed the fresh or snap-frozen liver tissue in OCT compound.

  • Cut frozen sections at a thickness of 8-10 µm using a cryostat and mount them on microscope slides.

  • Air dry the sections on the slides.

  • Fix the sections in 10% formalin for 5-10 minutes.

  • Rinse the slides with running tap water.

  • Briefly rinse the sections with 60% isopropanol or place them in propylene glycol for 2 minutes.

  • Stain the sections with a freshly prepared Oil Red O working solution for 15-20 minutes at room temperature or 6 minutes at 60°C.

  • Differentiate the sections by briefly rinsing with 60% isopropanol or in 85% propylene glycol for 1 minute to remove excess stain.

  • Rinse with distilled water.

  • Lightly counterstain the nuclei with hematoxylin for 1-2 minutes.

  • Rinse with tap water, followed by distilled water.

  • Mount the slides with an aqueous mounting medium.

  • Visualize under a light microscope. Lipid droplets will appear as red-orange structures, and nuclei will be blue.

Visualizations

GKA_Lipid_Metabolism cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Glucose Glucose GK Glucokinase (GK) Glucose->GK GKA Glucokinase Activator GKA->GK Allosteric Activation VLDL VLDL Plasma_TG Increased Plasma Triglycerides VLDL->Plasma_TG G6P Glucose-6-Phosphate (G6P) GK->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ChREBP ChREBP G6P->ChREBP Activates AcetylCoA Acetyl-CoA Glycolysis->AcetylCoA DNL De Novo Lipogenesis AcetylCoA->DNL DNL->VLDL Secretion Hepatic_TG Increased Hepatic Triglycerides (Steatosis) DNL->Hepatic_TG ChREBP->DNL Upregulates Lipogenic Genes SREBP1c SREBP-1c SREBP1c->DNL Upregulates Lipogenic Genes

Caption: Signaling pathway of GKA-induced dyslipidemia.

GKA_Troubleshooting_Workflow Start Experiment with GKA Observe_Dyslipidemia Observe Dyslipidemia? (e.g., Elevated Triglycerides) Start->Observe_Dyslipidemia No_Effect Continue Experiment Observe_Dyslipidemia->No_Effect No Confirm_Dyslipidemia Confirm with Histology (Oil Red O Staining) Observe_Dyslipidemia->Confirm_Dyslipidemia Yes Mitigation_Strategy Select Mitigation Strategy Confirm_Dyslipidemia->Mitigation_Strategy Hepatoselective_GKA Switch to Hepatoselective GKA Mitigation_Strategy->Hepatoselective_GKA Hepatoselectivity Co_administration Co-administer Lipid-Lowering Agent (e.g., Fibrate, Omega-3) Mitigation_Strategy->Co_administration Co-treatment Dose_Reduction Reduce GKA Dose Mitigation_Strategy->Dose_Reduction Dose Response Evaluate_Outcome Evaluate Lipid Profile Hepatoselective_GKA->Evaluate_Outcome Co_administration->Evaluate_Outcome Dose_Reduction->Evaluate_Outcome

Caption: Troubleshooting workflow for GKA-induced dyslipidemia.

References

dealing with declining efficacy of GKAs over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Glucokinase Activators (GKAs) in experimental settings. This resource directly addresses common issues, with a focus on the phenomenon of declining GKA efficacy over time.

Frequently Asked Questions (FAQs)

Q1: What are Glucokinase Activators (GKAs) and what is their primary mechanism of action?

A1: Glucokinase Activators (GKAs) are small-molecule compounds designed to enhance the activity of the glucokinase (GK) enzyme. GK is a crucial enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose uptake and glycogen (B147801) synthesis in the liver.[1][2] GKAs typically bind to an allosteric site on the GK enzyme, increasing its affinity for glucose and/or its maximal reaction rate (Vmax).[3] This leads to increased glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and enhanced hepatic glucose disposal, ultimately lowering blood glucose levels.

Q2: Why does the glucose-lowering effect of some GKAs diminish over time?

A2: The declining efficacy of certain GKAs during chronic treatment is a significant challenge.[4][5] Several mechanisms are proposed to contribute to this phenomenon:

  • Adaptive Metabolic Response: Prolonged activation of glucokinase can disrupt the normal balance of intracellular glucose metabolites. This can trigger a compensatory response, including the repression of the glucokinase gene (Gck) and the induction of the glucose-6-phosphatase gene (G6pc), which counteracts the GKA's effect by reducing glucose phosphorylation and increasing glucose production, respectively.

  • Hepatic Steatosis: Some GKAs have been associated with an increase in hepatic triglyceride production, leading to fatty liver.[1] This can impair hepatic insulin sensitivity and glucose metabolism.

  • Disruption of Hepatic Glucose Metabolism: Chronic treatment with some GKAs can lead to increased activity of glucose-6-phosphatase (G6Pase) and a decrease in overall hepatic glucose utilization.

  • Lack of Sustained Insulin Secretion: GKAs that fail to maintain long-term efficacy may not sustain adequate insulin secretion from pancreatic β-cells over time.

Q3: Are all GKAs prone to declining efficacy?

A3: Not necessarily. Preclinical and clinical data suggest that the long-term efficacy profile can vary between different GKA compounds. For instance, TMG-123 has shown durable glucose-lowering effects in animal models without significantly increasing triglycerides.[1][2] In contrast, the clinical development of MK-0941 was halted due to a loss of glycemic control and an increase in triglycerides over time.[4][5] Dorzagliatin (B607184), another GKA, has demonstrated sustained glycemic control in Phase 3 clinical trials.[6][7]

Q4: What are the common adverse effects associated with GKAs observed in clinical trials?

A4: Besides the decline in efficacy, other notable adverse effects of some GKAs include an increased incidence of hypoglycemia, elevations in plasma triglycerides, and increases in blood pressure.[4][5] For example, in a clinical trial with MK-0941, there were significant increases in the incidence of hypoglycemia and triglycerides.[4][5] Meta-analyses of Dorzagliatin trials also noted a modest increase in triglycerides and total cholesterol compared to placebo.[8][9]

Troubleshooting Guides

In Vitro Experiments

Problem 1: Inconsistent or weaker-than-expected stimulation of insulin secretion in pancreatic β-cell lines (e.g., INS-1, MIN6).

Potential Cause Troubleshooting Steps
Suboptimal Glucose Concentration The activity of GKAs is highly dependent on the glucose concentration in the assay buffer. Confirm that the glucose concentration is within the optimal range for your specific GKA (typically 2-10 mmol/L). Run a glucose dose-response curve in the presence of your GKA to determine the optimal concentration.[10]
Cell Health and Passage Number Use cells within a low and consistent passage number. High-passage cells can exhibit altered metabolic function and reduced responsiveness. Regularly monitor cell viability and morphology.[10]
GKA Concentration and Stability Prepare fresh serial dilutions of your GKA from a validated stock solution for each experiment. Ensure proper storage of the stock solution (typically at -20°C or -80°C) to maintain its activity.[10]
Assay Incubation Time Optimize and standardize the incubation time with the GKA. Both insufficient and excessive incubation times can affect the apparent EC50.

Problem 2: Increased apoptosis observed in cell viability assays after GKA treatment, contradicting expected anti-apoptotic effects.

Potential Cause Troubleshooting Steps
Off-target Effects or Compound Toxicity At high concentrations, some compounds may exhibit off-target effects or direct cytotoxicity. Perform a dose-response curve for apoptosis to determine if the effect is concentration-dependent.
Inappropriate Glucose Concentration The protective effects of GKAs against apoptosis are often observed under conditions of glucotoxicity (chronic high glucose). If your culture medium has low glucose, the pro-survival signaling pathways may not be activated.
Assay Artifacts Some viability assay reagents can interfere with the compound or be toxic to cells over long incubation times. Use a secondary, orthogonal viability assay to confirm the results (e.g., measure caspase activity in addition to a metabolic assay like MTT).
In Vivo Experiments

Problem 3: Initial glucose-lowering effect of a GKA in an animal model (e.g., db/db mice, Zucker Diabetic Fatty rats) diminishes after several weeks of treatment.

Potential Cause Troubleshooting Steps
Development of Metabolic Adaptation This is a key challenge with some GKAs. To investigate this, at the end of the study, measure key hepatic enzymes involved in glucose metabolism. An increase in Glucose-6-Phosphatase (G6Pase) activity and a decrease in Glucokinase (GK) expression would support this mechanism.
Increased Hepatic Triglyceride Accumulation At the end of the study, measure hepatic and plasma triglyceride levels. A significant increase in the GKA-treated group compared to the vehicle control could indicate the development of hepatic steatosis, which can contribute to insulin resistance.
Altered Insulin Secretion Perform an Oral Glucose Tolerance Test (OGTT) with plasma insulin measurements at multiple time points during the chronic study (e.g., at baseline, after 4 weeks, and at the end of the study). A failure to maintain an adequate insulin response to the glucose challenge over time could indicate β-cell exhaustion.

Problem 4: High variability in blood glucose measurements during an Oral Glucose Tolerance Test (OGTT).

Potential Cause Troubleshooting Steps
Inconsistent Fasting Period Ensure a consistent and appropriate fasting period for all animals before the OGTT. For mice, a 6-hour fast is often sufficient to lower blood glucose without inducing a starvation response.[11]
Stress-induced Hyperglycemia Handling stress can significantly impact blood glucose levels. Acclimatize the animals to the experimental procedures, including handling and blood sampling techniques, before the actual study.
Variable Glucose Administration Ensure accurate and consistent oral gavage of the glucose solution. Improper gavage technique can lead to variable glucose absorption.
Anesthesia Effects If anesthesia is used, be aware that some anesthetics can influence glucose tolerance. If possible, perform the OGTT in conscious animals.[12]

Quantitative Data Summary

Table 1: Comparison of Efficacy and Triglyceride Effects of Different GKAs in Clinical Trials

GKAStudy PhaseTreatment DurationBaseline HbA1c (%)Placebo-Adjusted Change in HbA1c (%)Change in TriglyceridesCitation(s)
Dorzagliatin Phase 3 (monotherapy)24 weeks~8.4-0.57Modest increase (MD 0.43 mmol/L vs placebo)[7][9]
Dorzagliatin Phase 3 (add-on to metformin)24 weeks~8.2-0.66-[6]
MK-0941 Phase 2 (add-on to insulin)14 weeks9.0-0.8Modest median percent increase (up to 19% vs placebo)[4][5]
MK-0941 Phase 2 (add-on to insulin)30 weeks9.0Efficacy not sustained-[4][5]

MD: Mean Difference

Table 2: Preclinical Efficacy of TMG-123 in Animal Models

Animal ModelTreatment DurationChange in HbA1cEffect on TriglyceridesCitation(s)
Goto-Kakizaki rats4 weeksSignificant reductionNo effect on liver or plasma TG[1][2]
Diet-Induced Obesity mice4 weeksSignificant reductionNo effect on liver or plasma TG[1][2]
Diet-Induced Obesity mice24 weeksSustained reductionNo effect on hepatic or plasma TG[1]

Experimental Protocols

Assessment of Hepatic Glucose-6-Phosphatase (G6Pase) Activity

Objective: To measure the activity of G6Pase in liver tissue or cultured hepatocytes to investigate the mechanisms of declining GKA efficacy.

Methodology:

  • Sample Preparation:

    • For liver tissue: Homogenize fresh or frozen liver samples in a suitable buffer (e.g., 50 mM cacodylate buffer, pH 6.5).

    • For cultured hepatocytes: After treatment, wash cells with buffer and lyse them using a detergent-based lysis buffer (e.g., 0.05% Triton X-100).

  • Microsome Isolation (Optional but recommended for higher purity):

    • Perform differential centrifugation of the liver homogenate to isolate the microsomal fraction, where G6Pase is located.

  • Enzymatic Reaction:

    • Incubate the liver homogenate, microsomal fraction, or cell lysate with a saturating concentration of glucose-6-phosphate (G6P) (e.g., 10 mM) in a suitable buffer at 37°C for a defined period (e.g., 10-40 minutes).

  • Measurement of Inorganic Phosphate (B84403) (Pi) or Glucose:

    • Pi Measurement (Taussky-Shorr method): Stop the reaction with an acid (e.g., trichloroacetic acid). The amount of inorganic phosphate (Pi) released from G6P is measured colorimetrically using a reagent like ammonium (B1175870) molybdate (B1676688) and ferrous sulfate. Read the absorbance at 660 nm.

    • Glucose Measurement: The amount of glucose produced can be measured using a commercial glucose assay kit.

  • Data Analysis:

    • Calculate the G6Pase activity, typically expressed as nmol of Pi or glucose produced per minute per mg of protein.

    • Compare the G6Pase activity between GKA-treated and vehicle-treated groups.

In Situ Liver Perfusion Study

Objective: To directly assess hepatic glucose utilization and metabolism in response to a GKA.

Methodology:

  • Animal Preparation:

    • Anesthetize the animal (e.g., rat or mouse).

    • Perform a laparotomy to expose the liver and associated blood vessels.

  • Cannulation:

    • Cannulate the portal vein for the inflow of the perfusion buffer.

    • Cannulate the inferior vena cava or hepatic vein for the outflow of the perfusate.

  • Perfusion:

    • Perfuse the liver with a Krebs-Henseleit bicarbonate buffer (or similar) saturated with 95% O2 / 5% CO2 and maintained at 37°C.

    • The perfusion buffer should contain glucose and may contain the GKA being tested.

  • Sample Collection:

    • Collect the outflowing perfusate at regular intervals.

  • Analysis:

    • Measure the concentrations of glucose, lactate, pyruvate, and other relevant metabolites in the inflow and outflow perfusate.

    • The difference in metabolite concentrations between the inflow and outflow reflects hepatic uptake or release.

    • Calculate the rate of hepatic glucose utilization.

Signaling Pathways and Experimental Workflows

GKA_Efficacy_Decline cluster_0 Chronic GKA Administration cluster_1 Hepatocyte cluster_2 Overall Effect GKA Glucokinase Activator (GKA) GK Glucokinase (GK) Activation GKA->GK Allosteric Activation G6P ↑ Glucose-6-Phosphate (G6P) GK->G6P ↑ Glucose Phosphorylation Glycolysis ↑ Glycolysis & Lipogenesis G6P->Glycolysis ChREBP ChREBP Activation G6P->ChREBP Metabolite Signaling Triglycerides ↑ Triglyceride Synthesis Glycolysis->Triglycerides Gck_repression Gck Gene Repression ChREBP->Gck_repression G6pc_induction G6pc Gene Induction ChREBP->G6pc_induction GK_protein ↓ GK Protein Gck_repression->GK_protein G6Pase ↑ G6Pase Protein G6pc_induction->G6Pase Declined_Efficacy Declining Glycemic Control GK_protein->Declined_Efficacy ↓ Net GK Activity G6Pase->Declined_Efficacy ↑ Glucose Production Steatosis Hepatic Steatosis Triglycerides->Steatosis Steatosis->Declined_Efficacy ↑ Insulin Resistance

Caption: Proposed mechanism for the declining efficacy of some GKAs.

GKA_In_Vivo_Workflow cluster_0 Pre-treatment cluster_1 Chronic Treatment Phase cluster_2 End-of-Study Analysis Animal_Model Select Diabetic Animal Model (e.g., db/db mice, GK rats) Baseline Baseline Measurements: - Blood Glucose - HbA1c - Body Weight - OGTT Animal_Model->Baseline Treatment Administer GKA or Vehicle Daily Baseline->Treatment Monitoring Weekly Monitoring: - Blood Glucose - Body Weight Treatment->Monitoring Final_Measurements Final Measurements: - Blood Glucose - HbA1c - Body Weight Treatment->Final_Measurements End of Treatment Period Interim_OGTT Interim OGTT (e.g., Week 4) Monitoring->Interim_OGTT Interim_OGTT->Final_Measurements Final_OGTT Final OGTT with Insulin Measurement Final_Measurements->Final_OGTT Tissue_Collection Tissue Collection: - Liver - Pancreas Final_OGTT->Tissue_Collection Biochemical_Analysis Biochemical Analysis: - Plasma & Hepatic Triglycerides - Hepatic G6Pase Activity - Hepatic Gck Expression Tissue_Collection->Biochemical_Analysis

Caption: Experimental workflow for in vivo GKA efficacy studies.

References

troubleshooting inconsistent results in AM-2394 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AM-2394, a potent glucokinase (GK) activator. The information is tailored for researchers, scientists, and drug development professionals to address common issues and ensure consistency in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a structurally distinct, small-molecule glucokinase activator (GKA).[1][2][3][4] Its primary mechanism of action is to allosterically bind to the glucokinase enzyme, increasing its affinity for glucose.[1][4][5] This enhances the rate of glucose phosphorylation to glucose-6-phosphate, a key regulatory step in glucose metabolism in the liver and pancreas.[5][6]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, stock solutions can be stored at -80°C for up to 2 years or at -20°C for 1 year. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[7]

Q3: What are the known off-target effects or potential liabilities of glucokinase activators like this compound?

A3: As a class, glucokinase activators have been associated with potential risks of hypoglycemia, particularly at higher doses, due to the potentiation of insulin (B600854) secretion.[5][8] Some studies have also indicated a potential for inducing dyslipidemia (changes in blood lipid levels) and fatty liver with chronic use.[5] A diminishing long-term efficacy has also been observed with some GKAs.[5]

Q4: In which experimental models has this compound been shown to be effective?

A4: this compound has demonstrated robust efficacy in animal models of type 2 diabetes, specifically in ob/ob mice. It has been shown to significantly lower glucose excursion during an oral glucose tolerance test (OGTT) at doses as low as 3 mg/kg.[1][2]

Troubleshooting Guide for Inconsistent Results

In Vitro Assays (e.g., Glucokinase Activity Assays)
Observed Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent pipetting of this compound, substrate, or enzyme.Use calibrated pipettes and practice consistent pipetting technique. Prepare a master mix for reagents where possible to minimize well-to-well variation.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for critical samples. Fill these wells with buffer or media to maintain a more uniform temperature and humidity across the plate.[9]
Lower than expected glucokinase activation Degradation of this compound stock solution.Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles.[10]
Suboptimal assay conditions (e.g., pH, temperature, substrate concentration).Refer to established protocols for glucokinase assays and ensure all buffer components and conditions are optimal. Verify the quality and concentration of all reagents.
Inconsistent EC50 values across experiments Lot-to-lot variability of this compound.If possible, use the same lot of this compound for a series of related experiments. When switching to a new lot, perform a bridging experiment to compare its activity to the previous lot.[11][12]
Variations in incubation times.Ensure precise and consistent incubation times for all experiments. Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents.
In Vivo Experiments (e.g., Oral Glucose Tolerance Test - OGTT)
Observed Issue Potential Cause Recommended Solution
High variability in blood glucose levels between animals in the same treatment group Inconsistent gavage technique leading to variable drug absorption.Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure consistent delivery of this compound.
Variations in fasting times.Strictly adhere to the specified fasting period for all animals before the OGTT.[13][14]
Animal stress affecting blood glucose levels.Handle animals gently and allow for an acclimatization period before the experiment to minimize stress-induced hyperglycemia.
Lack of significant effect of this compound on glucose tolerance Improper formulation or solubility of this compound.Ensure this compound is fully dissolved in the vehicle. Sonication may be required. Prepare the formulation fresh on the day of the experiment.[2]
Incorrect timing of this compound administration relative to the glucose challenge.Administer this compound at the recommended time point before the glucose challenge (e.g., 30 minutes prior as per established protocols).[1][2]
Unexpected hypoglycemia in treated animals Dose of this compound is too high for the specific animal model or strain.Perform a dose-response study to determine the optimal dose that provides efficacy without inducing significant hypoglycemia.[5]

Data Presentation

Pharmacokinetic Properties of this compound
ParameterMouseRatCynomolgus MonkeyDog
Clearance (CL) ModerateModerateGoodGood
Volume of Distribution (Vd) ModerateModerateGoodGood
Oral Bioavailability (%F) GoodGoodGoodGood

Note: This table summarizes the general pharmacokinetic profile of this compound as described in the literature. Specific values can be found in the referenced publications.

Experimental Protocols

In Vitro Glucokinase Activation Assay
  • Reagent Preparation :

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, DTT, and ATP at the desired pH.

    • Prepare a solution of recombinant human glucokinase.

    • Prepare a glucose stock solution.

  • Assay Procedure :

    • Add the reaction buffer to the wells of a microplate.

    • Add serial dilutions of the this compound stock solution to the wells.

    • Add the glucokinase enzyme to each well.

    • Initiate the reaction by adding glucose.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.

    • Stop the reaction and measure the formation of glucose-6-phosphate using a coupled enzyme assay that produces a detectable signal (e.g., NADPH fluorescence or absorbance).

  • Data Analysis :

    • Calculate the rate of reaction for each this compound concentration.

    • Plot the reaction rate against the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
  • Animal Preparation :

    • Acclimatize male ob/ob mice to the experimental conditions for at least one week.

    • Fast the mice overnight (e.g., 16 hours) before the experiment, with free access to water.[13][14]

  • Drug Administration :

    • Prepare a formulation of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[2]

    • Administer this compound or vehicle control via oral gavage at the desired dose (e.g., 1, 3, 10, 30 mg/kg).[2]

  • Glucose Challenge :

    • Thirty minutes after drug administration, administer a glucose solution (e.g., 2 g/kg) via oral gavage.[1][2]

  • Blood Sampling :

    • Collect blood samples from the tail vein at baseline (0 minutes, before glucose administration) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis :

    • Measure blood glucose concentrations at each time point.

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of this compound.

Mandatory Visualizations

Glucokinase_Signaling_Pathway_Pancreatic_Beta_Cell cluster_extracellular Extracellular cluster_cell Pancreatic Beta-Cell Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int Glucokinase Glucokinase Glucose_int->Glucokinase Phosphorylation G6P Glucose-6-Phosphate Glucokinase->G6P Glycolysis Glycolysis G6P->Glycolysis Mitochondria Mitochondria Glycolysis->Mitochondria Pyruvate ATP_ADP_Ratio Increased ATP/ADP Ratio Mitochondria->ATP_ADP_Ratio Oxidative Phosphorylation KATP_Channel KATP Channel Closure ATP_ADP_Ratio->KATP_Channel Depolarization Membrane Depolarization KATP_Channel->Depolarization Ca_Channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion AM2394 This compound AM2394->Glucokinase Activates

Caption: Glucokinase signaling in pancreatic β-cells.

Glucokinase_Signaling_Pathway_Hepatocyte cluster_extracellular Extracellular cluster_cell Hepatocyte Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int Glucokinase Glucokinase Glucose_int->Glucokinase Phosphorylation G6P Glucose-6-Phosphate Glucokinase->G6P Glycogen_Synthase Glycogen Synthase (Active) G6P->Glycogen_Synthase Activates Glycolysis Glycolysis G6P->Glycolysis Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Pyruvate Pyruvate Glycolysis->Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Lipogenesis De Novo Lipogenesis Pyruvate->Lipogenesis AM2394 This compound AM2394->Glucokinase Activates

Caption: Glucokinase signaling in hepatocytes.

Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Check_Reagents Verify Reagent Quality and Preparation Start->Check_Reagents Check_Protocol Review Experimental Protocol and Execution Start->Check_Protocol Check_Equipment Calibrate and Validate Equipment Start->Check_Equipment Reagent_OK Reagents OK Check_Reagents->Reagent_OK No Issues Reagent_Issue Address Reagent Issues: - Prepare fresh solutions - Check lot variability Check_Reagents->Reagent_Issue Issues Found Protocol_OK Protocol OK Check_Protocol->Protocol_OK No Issues Protocol_Issue Address Protocol Issues: - Standardize techniques - Ensure consistent timing Check_Protocol->Protocol_Issue Issues Found Equipment_OK Equipment OK Check_Equipment->Equipment_OK No Issues Equipment_Issue Address Equipment Issues: - Recalibrate - Perform maintenance Check_Equipment->Equipment_Issue Issues Found Analyze_Data Re-analyze Data Reagent_OK->Analyze_Data Protocol_OK->Analyze_Data Equipment_OK->Analyze_Data Reagent_Issue->Analyze_Data Protocol_Issue->Analyze_Data Equipment_Issue->Analyze_Data Consult_Support Consult Technical Support Analyze_Data->Consult_Support If issues persist

Caption: Logical workflow for troubleshooting.

References

Technical Support Center: AM-2394 and Glucokinase Activators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the impact of the glucokinase activator (GKA), AM-2394, on liver triglyceride levels. While specific preclinical or clinical data on the effects of this compound on hepatic triglycerides are not publicly available, this resource addresses the known class effects of GKAs on lipid metabolism and offers practical advice for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent, structurally distinct, allosteric glucokinase activator (GKA).[1][2] Glucokinase (GK) is an enzyme that acts as a glucose sensor, primarily in the liver and pancreatic β-cells, by catalyzing the phosphorylation of glucose to glucose-6-phosphate.[1] By activating GK, this compound increases the affinity of the enzyme for glucose, which in the liver is expected to enhance glucose uptake, glycolysis, and glycogen (B147801) synthesis, thereby contributing to lower blood glucose levels.[1]

Q2: Why is there a concern about the impact of glucokinase activators like this compound on liver triglyceride levels?

The activation of hepatic glucokinase can lead to an increase in the intracellular pool of glucose-6-phosphate. This can be shunted into various metabolic pathways, including de novo lipogenesis (DNL), the process of synthesizing fatty acids, which are then esterified to form triglycerides. The potential for increased DNL and subsequent accumulation of triglycerides in the liver (hepatic steatosis) is a recognized concern for the GKA class of drugs.[1]

Q3: Has the impact of this compound on liver triglycerides been reported?

Currently, there is no publicly available data from preclinical or clinical studies that specifically quantifies the effect of this compound on liver triglyceride levels. The initial discovery paper for this compound focused on its glucose-lowering effects in an ob/ob mouse model and did not report on lipid parameters.[1]

Q4: What are the potential signs of adverse liver effects to monitor during in vivo experiments with this compound?

When conducting animal studies with this compound, it is crucial to monitor for signs of hepatotoxicity and altered lipid metabolism. Key parameters to observe include:

  • Elevated liver enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are common biomarkers for liver injury.

  • Hepatomegaly: An increase in liver weight, often associated with steatosis.

  • Changes in plasma lipids: Monitor for elevated levels of triglycerides and cholesterol.

  • Histopathological changes: Examination of liver tissue for signs of steatosis, inflammation, and fibrosis.

Troubleshooting Guide for In Vivo Studies

Observed Issue Potential Cause Recommended Action
Unexpectedly high liver triglyceride levels in the this compound treated group. This may be an on-target effect of glucokinase activation leading to increased de novo lipogenesis.- Confirm the finding with a larger cohort of animals.- Perform a dose-response study to see if the effect is dose-dependent.- Analyze the expression of key lipogenic genes (e.g., SREBP-1c, FASN, ACC) in liver tissue.- Consider co-administration with an inhibitor of lipogenesis to investigate the underlying mechanism.
Significant increase in plasma ALT and AST levels. This could indicate liver injury, potentially secondary to high levels of hepatic triglycerides (lipo-toxicity).- Correlate the timing of the rise in liver enzymes with the administration of this compound.- Conduct a thorough histopathological analysis of the liver tissue to assess for necrosis, inflammation, and steatosis.- Evaluate lower doses of this compound to determine if a therapeutic window with minimal liver toxicity exists.
Variability in liver triglyceride measurements between animals in the same treatment group. This could be due to differences in food intake, genetic background of the animals, or inconsistencies in the experimental procedure.- Ensure consistent feeding and fasting protocols for all animals.- Use a genetically homogenous animal strain.- Standardize the tissue collection and triglyceride extraction procedures.

Experimental Protocols

Protocol: Assessment of Liver Triglyceride Levels in a Rodent Model

This protocol outlines a general procedure for evaluating the impact of a glucokinase activator like this compound on liver triglyceride levels in a rodent model of metabolic disease (e.g., ob/ob mice or diet-induced obese mice).

1. Animal Model and Treatment:

  • Model: Male ob/ob mice, 8-10 weeks old.

  • Acclimation: Acclimate animals for at least one week before the start of the experiment.

  • Groups:

    • Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)

    • This compound (e.g., 3, 10, 30 mg/kg, administered orally once daily)

  • Duration: 14-28 days.

2. Sample Collection:

  • At the end of the treatment period, fast animals overnight.

  • Collect blood via cardiac puncture for plasma lipid analysis.

  • Euthanize the animals and immediately excise the liver. Weigh the liver and snap-freeze a portion in liquid nitrogen for molecular analysis. Fix another portion in 10% neutral buffered formalin for histology.

3. Liver Triglyceride Extraction and Quantification:

  • Homogenize a pre-weighed portion of the frozen liver tissue in a suitable buffer.

  • Extract lipids using a standard method, such as the Folch or Bligh-Dyer method.

  • Dry the lipid extract and resuspend it in a solvent compatible with the quantification assay.

  • Quantify triglyceride content using a commercially available colorimetric or fluorometric assay kit. Normalize the results to the initial tissue weight.

4. Plasma Lipid Analysis:

  • Centrifuge the collected blood to separate the plasma.

  • Measure plasma triglyceride and cholesterol levels using an automated clinical chemistry analyzer or commercially available assay kits.

5. Histopathology:

  • Embed the formalin-fixed liver tissue in paraffin (B1166041) and section it.

  • Stain sections with Hematoxylin and Eosin (H&E) to assess overall liver morphology and Oil Red O to visualize neutral lipid accumulation.

Data Presentation

Table 1: Example Data Table for Liver and Plasma Lipid Parameters

Treatment GroupDose (mg/kg)Liver Weight (g)Liver Triglycerides (mg/g tissue)Plasma Triglycerides (mg/dL)Plasma Cholesterol (mg/dL)
Vehicle-
This compound3
This compound10
This compound30

Note: This table is a template. No public data for this compound is available to populate it.

Signaling Pathways and Workflows

GKA_Signaling_Pathway cluster_blood Bloodstream cluster_hepatocyte Hepatocyte cluster_output Potential Outcomes Glucose_blood Glucose GK Glucokinase (GK) Glucose_blood->GK uptake AM2394 This compound AM2394->GK activates G6P Glucose-6-Phosphate GK->G6P phosphorylates Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Synthesis G6P->Glycogen DNL De Novo Lipogenesis G6P->DNL potential increase Glucose_lowering Lower Blood Glucose Pyruvate Pyruvate Glycolysis->Pyruvate FattyAcids Fatty Acids DNL->FattyAcids AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA AcetylCoA->FattyAcids via FASN, ACC Triglycerides Triglycerides FattyAcids->Triglycerides VLDL VLDL Secretion Triglycerides->VLDL Hepatic_Steatosis Hepatic Steatosis (Increased Liver Triglycerides)

Caption: Signaling pathway of this compound as a glucokinase activator in hepatocytes.

Experimental_Workflow start Start: Animal Model Selection (e.g., ob/ob mice) treatment Treatment Phase (Vehicle vs. This compound) 14-28 days start->treatment sample_collection Sample Collection (Blood, Liver Tissue) treatment->sample_collection analysis Analysis sample_collection->analysis plasma_analysis Plasma Analysis (Triglycerides, Cholesterol, ALT, AST) liver_tg Liver Triglyceride Quantification histology Liver Histopathology (H&E, Oil Red O) gene_expression Gene Expression Analysis (e.g., SREBP-1c, FASN) data_interp Data Interpretation & Reporting plasma_analysis->data_interp liver_tg->data_interp histology->data_interp gene_expression->data_interp end End data_interp->end

Caption: Experimental workflow for assessing the impact of this compound on liver triglycerides.

References

best practices for storing AM-2394 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling AM-2394 stock solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For in vitro use, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3][4] It is soluble in DMSO at concentrations of ≥ 30 mg/mL.[1][3][5] Some sources indicate solubility up to 85 mg/mL in fresh, anhydrous DMSO.[2] For in vivo experiments, a common solvent system is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

Q2: My this compound is not dissolving well in DMSO. What could be the issue?

A2: Difficulty in dissolving this compound in DMSO can be due to the hygroscopic nature of DMSO, which means it readily absorbs moisture from the air.[2][3] This absorbed water can reduce the solubility of the compound.[2] To troubleshoot this, it is critical to use fresh, anhydrous DMSO.[2]

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: For long-term storage, it is recommended to store this compound stock solutions at -80°C, where they can be stable for up to two years.[1][2][6] For shorter-term storage, -20°C is also acceptable, with stability for up to one year.[1][6] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][7]

Q4: Can I store my this compound stock solution at 4°C?

A4: Storing this compound stock solutions at 4°C is not recommended for any significant length of time. While the powdered form of this compound shows stability at 4°C for up to two years, solutions are significantly less stable at this temperature.[1] For optimal stability of the dissolved compound, freezing at -20°C or -80°C is necessary.[1][2][6]

Q5: How many times can I freeze and thaw my this compound stock solution?

A5: To maintain the potency and integrity of this compound, it is strongly advised to avoid multiple freeze-thaw cycles.[2][7] The best practice is to prepare aliquots of your stock solution that are appropriately sized for your experiments. This allows you to thaw only the amount you need for a single experiment.

Data Summary

This compound Storage and Solubility Data
ParameterConditionRecommendationStability/SolubilityCitations
Form Powder-20°C3 years[1][2][4]
4°C2 years[1][3]
Stock Solution -80°C in solventLong-term storageUp to 2 years[1][2][6]
-20°C in solventShort-term storageUp to 1 year[1][6]
Solvent (in vitro) DMSORecommended solvent≥ 30 mg/mL[1][3][5]
Fresh DMSOFor optimal solubilityUp to 85 mg/mL[2]
EthanolAlternative solventSoluble to 10 mM with gentle warming
Solvent (in vivo) 10% DMSO, 40% PEG300, 5% Tween-80, 45% salineRecommended for animal studies≥ 2.5 mg/mL[1]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO
  • Pre-experiment Preparation:

    • Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.

    • Use a fresh, unopened bottle of anhydrous DMSO to ensure optimal solubility.

  • Calculation:

    • The molecular weight of this compound is 423.47 g/mol .[1]

    • To prepare a 10 mM stock solution, you will need 4.2347 mg of this compound per 1 mL of DMSO.

    • Adjust the amounts based on your desired final volume. For example, for 1 mL of a 10 mM solution, weigh out 4.2347 mg of this compound.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the powdered this compound.

    • Vortex or sonicate the solution gently until the compound is completely dissolved. Ensure there are no visible particulates.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use, sterile microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs to avoid wasting the compound.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage or at -20°C for shorter-term use.

Visual Guides

G cluster_prep Stock Solution Preparation cluster_storage Storage and Handling start Start: this compound Powder weigh Weigh appropriate amount of this compound start->weigh add_solvent Add fresh, anhydrous DMSO weigh->add_solvent dissolve Vortex/sonicate until fully dissolved add_solvent->dissolve check Visually inspect for particulates dissolve->check check->dissolve Particulates Present complete_stock 10 mM Stock Solution Ready check->complete_stock Clear Solution aliquot Aliquot into single-use tubes complete_stock->aliquot storage Store at -80°C (long-term) or -20°C (short-term) aliquot->storage thaw Thaw one aliquot for experiment storage->thaw use Use in experiment thaw->use

Caption: Workflow for this compound Stock Solution Preparation and Storage.

References

Validation & Comparative

A Comparative Guide to Glucokinase Activators: AM-2394 vs. Dorzagliatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two allosteric glucokinase activators (GKAs), AM-2394 and Dorzagliatin (B607184). Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2] GKAs enhance the activity of this enzyme, representing a promising therapeutic strategy for type 2 diabetes (T2DM).[1] This document summarizes key experimental data, outlines methodologies, and visualizes relevant pathways to facilitate a comprehensive understanding of these two compounds.

Mechanism of Action

Both this compound and Dorzagliatin are allosteric activators of glucokinase. They bind to a site on the enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose.[2][3][4] This enhanced activity leads to increased glucose phosphorylation in pancreatic β-cells, resulting in greater glucose-stimulated insulin (B600854) secretion (GSIS), and in the liver, it promotes glucose uptake and glycogen (B147801) synthesis.[1][3]

Dorzagliatin is described as a dual-acting GKA, effectively targeting glucokinase in both the pancreas and the liver. This dual action contributes to improved glycemic control by both enhancing insulin secretion and reducing hepatic glucose output.[3] this compound also functions by increasing the affinity of glucokinase for glucose, by approximately 10-fold, suggesting a similar dual-acting potential.[5][6]

Efficacy Data

The available efficacy data for this compound is from preclinical studies, while Dorzagliatin has undergone extensive clinical trials. A direct head-to-head comparison is therefore not currently possible. The following tables summarize the available quantitative data for each compound.

This compound: Preclinical Efficacy Data
ParameterValueSpeciesModelKey Findings
EC50 60 nMIn vitroEnzyme assayPotent activation of glucokinase.[5][7][8]
Oral Glucose Tolerance Test (OGTT) 3 mg/kg (maximal efficacy)Mouseob/obRobust reduction in plasma glucose excursion.[5][6] Doses of 1, 3, 10, and 30 mg/kg all reduced glucose excursion.[5][6]
Pharmacokinetics -Multiple animal models-Exhibits moderate clearance and good oral bioavailability.[5][6]
Dorzagliatin: Clinical Efficacy Data
ParameterEfficacy MetricPatient PopulationStudy Details
HbA1c Reduction (Monotherapy) -1.07% (vs. -0.50% for placebo)Drug-naïve T2DMPhase 3, 24-week, randomized, double-blind, placebo-controlled trial (75 mg twice daily).[9][10]
HbA1c Reduction (Add-on to Metformin) -1.02%T2DM with inadequate glycemic control on metformin (B114582)Phase 3 DAWN study.[11][12]
Fasting Plasma Glucose (FPG) Reduction Significant decreaseDrug-naïve T2DMPhase 3 monotherapy trial.[10] A meta-analysis showed a mean difference of -9.22 mg/dL vs. placebo.[13]
2-hour Postprandial Glucose (2h-PPG) Reduction Significant decreaseDrug-naïve T2DMPhase 3 monotherapy trial.[10] A meta-analysis showed a mean difference of -48.70 mg/dL vs. placebo.[13]
β-cell Function (HOMA2-β) Significant improvementT2DMPhase 3 SEED trial.[12] A meta-analysis showed a mean difference of 2.69 vs. placebo.[13]
Insulin Resistance (HOMA2-IR) DecreaseT2DMA meta-analysis showed a mean difference of -0.07 vs. placebo.[13]
Diabetes Remission 65.2% remission rate at 52 weeksNewly diagnosed, unmedicated T2DM patients who completed the SEED study and stopped medication.DREAM observational study.[14]

Experimental Protocols

Glucokinase Activity Assay (In Vitro)

The in vitro potency of glucokinase activators is typically determined using an enzyme activity assay. A common method is the NADP+-coupled assay.

Principle: The activity of glucokinase is measured by quantifying the production of glucose-6-phosphate (G6P). G6P is then used as a substrate by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

General Protocol:

  • Recombinant human glucokinase is incubated in a reaction buffer containing glucose, ATP, magnesium chloride, and the test compound (e.g., this compound or Dorzagliatin) at various concentrations.

  • The reaction is initiated by the addition of ATP.

  • The coupling enzyme, G6PDH, and its substrate, NADP+, are included in the reaction mixture.

  • The rate of NADPH formation is measured over time, which is directly proportional to the glucokinase activity.

  • The half-maximal effective concentration (EC50) is calculated by plotting the enzyme activity against the compound concentration.

Oral Glucose Tolerance Test (OGTT) (In Vivo)

The OGTT is a standard preclinical experiment to assess the effect of a compound on glucose tolerance.

Principle: This test measures the ability of an organism to clear a glucose load from the bloodstream. The area under the curve (AUC) of the blood glucose concentration over time is used as a measure of glucose tolerance.

General Protocol (as described for this compound in ob/ob mice):

  • Male ob/ob mice are fasted overnight.

  • The test compound (this compound) is administered orally (per os, PO) at various doses (e.g., 1, 3, 10, 30 mg/kg).[5][6]

  • After a specific time (e.g., 30 minutes), a glucose solution is administered orally.[5][6]

  • Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.

  • Blood glucose levels are measured, and the glucose excursion curve is plotted.

  • The AUC is calculated to quantify the effect of the compound on glucose tolerance.

Clinical Trial Protocol for Dorzagliatin (Monotherapy)

The efficacy of Dorzagliatin has been evaluated in numerous clinical trials. The following provides a general outline of a Phase 3 monotherapy trial design.

Principle: To assess the efficacy and safety of Dorzagliatin as a monotherapy in patients with type 2 diabetes compared to a placebo.

General Protocol (based on the SEED study):

  • Patient Population: Drug-naïve patients diagnosed with T2DM.[10]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[10]

  • Intervention: Patients are randomized to receive either Dorzagliatin (e.g., 75 mg twice daily) or a matching placebo for a specified duration (e.g., 24 weeks).[10]

  • Primary Efficacy Endpoint: The change in HbA1c from baseline to the end of the treatment period.[10]

  • Secondary Efficacy Endpoints: Changes in fasting plasma glucose (FPG) and 2-hour postprandial glucose (2h-PPG).[10]

  • Safety Assessments: Monitoring of adverse events, including hypoglycemia, and changes in lipid profiles and body weight throughout the study.[13][15]

Visualizations

Glucokinase_Activation_Pathway Signaling Pathway of Glucokinase Activators cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_pancreas Blood Glucose GLUT2_pancreas GLUT2 Transporter Glucose_pancreas->GLUT2_pancreas Enters cell GK_pancreas Glucokinase (GK) GLUT2_pancreas->GK_pancreas Phosphorylation G6P_pancreas Glucose-6-Phosphate GK_pancreas->G6P_pancreas Metabolism Glycolysis & ATP Production G6P_pancreas->Metabolism K_ATP K-ATP Channel Closure Metabolism->K_ATP Ca_influx Ca2+ Influx K_ATP->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion GKA This compound / Dorzagliatin GKA->GK_pancreas Allosteric Activation Glucose_liver Blood Glucose GLUT2_liver GLUT2 Transporter Glucose_liver->GLUT2_liver Enters cell GK_liver Glucokinase (GK) GLUT2_liver->GK_liver Phosphorylation G6P_liver Glucose-6-Phosphate GK_liver->G6P_liver HGO Hepatic Glucose Output GK_liver->HGO Decreases Glycogen Glycogen Synthesis G6P_liver->Glycogen Increases GKA_liver This compound / Dorzagliatin GKA_liver->GK_liver Allosteric Activation

Caption: Signaling Pathway of Glucokinase Activators.

OGTT_Workflow Experimental Workflow for Oral Glucose Tolerance Test Fasting Overnight Fasting of Animal Models (e.g., ob/ob mice) Compound_Admin Oral Administration of this compound or Vehicle Fasting->Compound_Admin Wait Waiting Period (e.g., 30 minutes) Compound_Admin->Wait Glucose_Admin Oral Administration of Glucose Solution Wait->Glucose_Admin Blood_Sampling Serial Blood Sampling (e.g., 0, 15, 30, 60, 120 min) Glucose_Admin->Blood_Sampling Glucose_Measurement Measurement of Blood Glucose Concentration Blood_Sampling->Glucose_Measurement Data_Analysis Data Analysis: Plot Glucose Excursion & Calculate AUC Glucose_Measurement->Data_Analysis

Caption: Experimental Workflow for Oral Glucose Tolerance Test.

Clinical_Trial_Logic Logical Flow of a Randomized Controlled Trial Patient_Recruitment Recruit T2DM Patients Randomization Randomization Patient_Recruitment->Randomization Group_A Treatment Group (e.g., Dorzagliatin) Randomization->Group_A Group_B Control Group (e.g., Placebo) Randomization->Group_B Treatment_Period Double-Blind Treatment Period (e.g., 24 Weeks) Group_A->Treatment_Period Group_B->Treatment_Period Endpoint_Measurement Measure Primary & Secondary Endpoints (e.g., HbA1c, FPG) Treatment_Period->Endpoint_Measurement Efficacy_Safety_Analysis Analyze Efficacy and Safety Data Endpoint_Measurement->Efficacy_Safety_Analysis Conclusion Draw Conclusions on Drug Efficacy and Safety Efficacy_Safety_Analysis->Conclusion

References

A Head-to-Head Comparison of Glucokinase Activators: AM-2394 vs. GKA50

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent small-molecule glucokinase activators (GKAs), AM-2394 and GKA50. Both compounds are allosteric activators of glucokinase (GK), a critical enzyme in glucose homeostasis, making them significant research tools and potential therapeutic agents for type 2 diabetes. This document summarizes their performance based on available preclinical data, details the experimental protocols for key assays, and visualizes the relevant biological pathways and workflows.

Mechanism of Action

Both this compound and GKA50 are allosteric activators of glucokinase.[1][2] They bind to a site on the GK enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and enhances its maximal catalytic rate (Vmax).[1][2] This activation of glucokinase in pancreatic β-cells enhances glucose-stimulated insulin (B600854) secretion (GSIS). In the liver, it promotes glucose uptake and glycogen (B147801) synthesis.[3][4]

Quantitative Data Comparison

The following tables summarize the key in vitro and in vivo performance parameters of this compound and GKA50 based on data from separate preclinical studies. It is important to note that the absence of direct head-to-head studies necessitates careful interpretation of these comparative data, as experimental conditions may have varied.

Table 1: In Vitro Efficacy and Potency

ParameterThis compoundGKA50Reference(s)
Glucokinase Activation (EC50) 60 nM33 nM (at 5 mM glucose)[2][5]
Effect on GK Affinity for Glucose (S0.5) Decreased by ~10-fold (to 0.73 mM)Increases affinity (specific fold-change not detailed)[6]
Effect on GK Maximal Velocity (Vmax) 1.2 (relative to unactivated GK)Increases Vmax[6][7]
INS-1 Cell Insulin Secretion (EC50) Not Reported65 nM[5]
INS-1 Cell Proliferation (EC50) Not Reported1-2 µM[5]

Table 2: In Vivo Efficacy

ParameterThis compoundGKA50Reference(s)
Animal Model ob/ob miceHigh-fat fed female rats[2][5]
Route of Administration Oral (p.o.)Oral (p.o.)[2][5]
Effective Dose 3 mg/kg (maximal efficacy in OGTT)1-30 mg/kg (significant glucose lowering in OGTT)[2][5]
Observed Effect Robust reduction in plasma glucose during an oral glucose tolerance test (OGTT)Significant glucose lowering in an oral glucose tolerance test (OGTT)[2][5]

Table 3: Pharmacokinetic Properties of this compound *

SpeciesOral Cmax (µM)tmax (h)IV t1/2 (h)Oral Bioavailability (F%)
Mouse0.350.332.025
Rat----
Cynomolgus Monkey----
Dog----
Detailed pharmacokinetic data for GKA50 is not extensively available in the public domain.[2]

Signaling Pathways and Experimental Workflows

Glucokinase Activation and Downstream Signaling

The activation of glucokinase by this compound and GKA50 in pancreatic β-cells is the initial step in a cascade that leads to insulin secretion. The following diagram illustrates this key signaling pathway.

GKA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Transport Glucokinase Glucokinase (GK) GLUT2->Glucokinase Glucose G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation GKA This compound / GKA50 GKA->Glucokinase Allosteric Activation Glycolysis Glycolysis G6P->Glycolysis ATP ATP/ADP Ratio ↑ Glycolysis->ATP KATP KATP Channel ATP->KATP Closes Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_ion Ca2+ Influx Ca_channel->Ca_ion Insulin_Vesicles Insulin Vesicles Ca_ion->Insulin_Vesicles Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Glucokinase activator signaling pathway in pancreatic β-cells.
Experimental Workflow: In Vitro Glucokinase Activation Assay

The following diagram outlines a typical workflow for assessing the potency of a glucokinase activator in a biochemical assay.

GK_Activation_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant Glucokinase - Glucose - ATP - Coupling Enzymes (e.g., G6PDH) - NADP+ - Test Compound (this compound or GKA50) start->reagents incubation Incubate GK with Glucose and Test Compound reagents->incubation reaction Initiate Reaction with ATP incubation->reaction detection Measure NADPH production (Fluorometric or Spectrophotometric) reaction->detection analysis Data Analysis: - Plot dose-response curve - Calculate EC50 detection->analysis end End analysis->end

Workflow for an in vitro glucokinase activation assay.

Detailed Experimental Protocols

Glucokinase Activation Assay

This assay determines the half-maximal effective concentration (EC50) of the glucokinase activator.

  • Reagent Preparation : Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.1) containing recombinant human glucokinase, a fixed concentration of glucose (e.g., 5 mM), and coupling enzymes such as glucose-6-phosphate dehydrogenase (G6PDH).

  • Compound Dilution : Create a serial dilution of the test compound (this compound or GKA50) in the reaction buffer.

  • Incubation : Add the diluted test compound and NADP+ to a 96-well plate.

  • Reaction Initiation : Initiate the enzymatic reaction by adding ATP to each well.

  • Detection : Monitor the rate of NADPH formation, which is proportional to glucokinase activity, by measuring the increase in fluorescence (Ex/Em = 340/460 nm) or absorbance at 340 nm over time.

  • Data Analysis : Plot the rate of reaction against the concentration of the test compound and fit the data to a four-parameter logistic equation to determine the EC50.

Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo assay evaluates the effect of the compound on glucose disposal.

  • Animal Acclimatization and Fasting : Acclimate male ob/ob mice to the experimental conditions. Fast the mice overnight (approximately 16 hours) with free access to water.

  • Compound Administration : Administer the test compound (e.g., this compound at 1, 3, 10, or 30 mg/kg) or vehicle control via oral gavage.[8]

  • Baseline Blood Glucose : After a set time post-dosing (e.g., 30 minutes), collect a baseline blood sample from the tail vein and measure the glucose concentration.

  • Glucose Challenge : Administer a glucose solution (e.g., 2 g/kg) via oral gavage.

  • Blood Glucose Monitoring : Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure the blood glucose levels.

  • Data Analysis : Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group. A reduction in the AUC indicates improved glucose tolerance.

Cell Proliferation Assay (INS-1 Cells)

This assay assesses the effect of the compound on pancreatic β-cell proliferation.

  • Cell Seeding : Seed INS-1 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound (e.g., GKA50) for a specified duration (e.g., 24-72 hours).

  • Proliferation Reagent : Add a proliferation reagent (e.g., WST-1 or MTT) to each well and incubate for a few hours.

  • Absorbance Measurement : Measure the absorbance of the colored formazan (B1609692) product at the appropriate wavelength. The absorbance is directly proportional to the number of viable, proliferating cells.

  • Data Analysis : Normalize the absorbance values to the vehicle control and plot them against the compound concentration to determine the effect on cell proliferation.

Apoptosis Assay in Pancreatic β-Cells

This assay quantifies the effect of the compound on β-cell apoptosis.

  • Cell Culture and Treatment : Culture pancreatic β-cells (e.g., INS-1) and induce apoptosis using a known stimulus (e.g., chronic high glucose or cytokines) in the presence or absence of the test compound.

  • Apoptosis Staining : Stain the cells with markers of apoptosis, such as Annexin V (to detect early apoptosis) and propidium (B1200493) iodide (PI) or another viability dye (to distinguish from necrotic cells). Alternatively, use a TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Flow Cytometry or Fluorescence Microscopy : Analyze the stained cells using flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells in each treatment group.

  • Data Analysis : Compare the percentage of apoptotic cells in the compound-treated groups to the control groups to determine the anti-apoptotic effect of the compound.

Conclusion

Both this compound and GKA50 are potent glucokinase activators that have demonstrated significant glucose-lowering effects in preclinical models. GKA50 appears to have a slightly lower EC50 for glucokinase activation in vitro. This compound has been characterized with more extensive publicly available pharmacokinetic data across multiple species. The pro-proliferative and anti-apoptotic effects of GKA50 on pancreatic β-cells have also been documented. The choice between these two compounds for research purposes may depend on the specific experimental context, such as the desired in vitro potency versus the need for a well-characterized in vivo tool. The provided experimental protocols offer a foundation for the further investigation and comparison of these and other glucokinase activators.

References

A Comparative Analysis of AM-2394 with Secondary Glucokinase Activators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the glucokinase activator (GKA) AM-2394 with other notable GKAs: Dorzagliatin, TTP399, and ARRY-403. This document outlines key performance data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to support research and development decisions in the field of metabolic diseases.

Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver. Small molecule activators of GK have emerged as a promising therapeutic class for type 2 diabetes. This guide focuses on this compound, a potent GKA, and validates its performance by comparing it against secondary GKAs that have been subject to significant preclinical and clinical investigation.

Comparative Performance of Glucokinase Activators

The efficacy of a glucokinase activator is determined by several key kinetic parameters, including its potency (EC50), its effect on the enzyme's affinity for glucose (S0.5), and the maximal velocity of the reaction it induces (Vmax). A summary of these parameters for this compound and its comparators is presented below.

CompoundEC50S0.5 (mM)Vmax (Fold Increase)Mechanism of Action
This compound 60 nM[1][2][3][4]0.73 mM[1]1.2[1]Dual-acting (Pancreas and Liver)
Dorzagliatin Varies with glucose concentration (e.g., ~100-200 nM at 5 mM glucose)Reduces S0.5 of wild-type and mutant GKHigher than MK-0941Dual-acting (Pancreas and Liver)
TTP399 762 nM (at 5 mM glucose), 304 nM (at 15 mM glucose)[5]Not explicitly reportedNot explicitly reportedLiver-selective
ARRY-403 (AMG-151) 79 nM (at 5 mM glucose)[6]0.93 mM (at 5 µM ARRY-403)[6]1.34[6]Dual-acting (Pancreas and Liver)

Signaling Pathways and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Glucokinase_Activation_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_P Glucose GLUT2_P GLUT2 Transporter Glucose_P->GLUT2_P Uptake GK_P Glucokinase (GK) GLUT2_P->GK_P G6P_P Glucose-6-Phosphate GK_P->G6P_P Phosphorylation Metabolism_P Glycolysis & ATP Production G6P_P->Metabolism_P Insulin_Secretion Insulin Secretion Metabolism_P->Insulin_Secretion GKA_P Dual-acting GKA (this compound, Dorzagliatin, ARRY-403) GKA_P->GK_P Activation Glucose_L Glucose GLUT2_L GLUT2 Transporter Glucose_L->GLUT2_L Uptake GK_L Glucokinase (GK) GLUT2_L->GK_L G6P_L Glucose-6-Phosphate GK_L->G6P_L Phosphorylation Glycogen Glycogen Synthesis G6P_L->Glycogen Glycolysis_L Glycolysis G6P_L->Glycolysis_L GKA_L Dual-acting & Liver-selective GKA (this compound, Dorzagliatin, ARRY-403, TTP399) GKA_L->GK_L Activation

Glucokinase activation pathway in pancreas and liver.

Experimental_Workflow cluster_InVitro cluster_CellBased Start Start: GKA Comparison InVitro In Vitro Assays Start->InVitro CellBased Cell-Based Assays Start->CellBased GK_Activity Glucokinase Activity Assay (Determine EC50, Vmax, S0.5) InVitro->GK_Activity Glucose_Uptake Cellular Glucose Uptake Assay CellBased->Glucose_Uptake DataAnalysis Data Analysis & Comparison Conclusion Conclusion DataAnalysis->Conclusion GK_Activity->DataAnalysis Glucose_Uptake->DataAnalysis

Workflow for comparative analysis of GKAs.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.

In Vitro Glucokinase Activity Assay

This assay determines the kinetic parameters of glucokinase activators.

Principle: The activity of glucokinase is measured using a coupled enzymatic reaction. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P), which is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), reducing NADP+ to NADPH. The rate of NADPH production, measured by the increase in absorbance at 340 nm or fluorescence, is proportional to the glucokinase activity.

Materials:

  • Recombinant human glucokinase

  • Assay Buffer: 25 mM HEPES, pH 7.4, 50 mM KCl, 1 mM MgCl2, 1 mM DTT

  • ATP

  • D-Glucose

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Test compounds (this compound and other GKAs) dissolved in DMSO

  • 96-well microplate

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, ATP, NADP+, and G6PDH.

  • Add varying concentrations of the test compound (GKA) to the wells of the microplate.

  • Add the glucokinase enzyme to each well.

  • Initiate the reaction by adding a solution of D-Glucose at various concentrations.

  • Immediately measure the increase in absorbance at 340 nm or fluorescence (Ex/Em = 340/460 nm) kinetically over a period of 15-30 minutes at 30°C.

  • The initial reaction velocity is calculated from the linear portion of the kinetic curve.

  • For EC50 determination: Use a fixed, subsaturating concentration of glucose (e.g., 5 mM) and vary the concentration of the GKA.

  • For S0.5 and Vmax determination: Use a fixed concentration of the GKA and vary the concentration of glucose.

  • Data is plotted and fitted to the appropriate enzyme kinetic models (e.g., Michaelis-Menten for S0.5 and Vmax, and a four-parameter logistic equation for EC50).

Cellular Glucose Uptake Assay

This assay measures the ability of a glucokinase activator to enhance glucose uptake in a cellular context.

Principle: A fluorescently-labeled, non-metabolizable glucose analog (e.g., 2-NBDG) is used to measure glucose uptake. Cells are treated with the GKA, and the amount of 2-NBDG taken up by the cells is quantified by measuring the intracellular fluorescence.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Test compounds (this compound and other GKAs)

  • Insulin (positive control)

  • 96-well black, clear-bottom microplate

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • The following day, wash the cells with KRB buffer and starve them in serum-free medium for 2-4 hours.

  • Treat the cells with varying concentrations of the test GKA or vehicle (DMSO) for a predetermined incubation period (e.g., 1-2 hours).

  • Add 2-NBDG to each well and incubate for 30-60 minutes.

  • Terminate the assay by washing the cells with ice-cold KRB buffer to remove extracellular 2-NBDG.

  • Measure the intracellular fluorescence using a fluorescence plate reader (Ex/Em ≈ 485/535 nm).

  • The fluorescence intensity is proportional to the amount of glucose taken up by the cells. Data can be normalized to cell number or protein concentration.

Conclusion

This comparative guide provides a quantitative and methodological framework for evaluating this compound in the context of other significant glucokinase activators. The data indicates that this compound is a potent, dual-acting GKA with comparable efficacy to other compounds in its class, such as ARRY-403. Its distinct chemical structure and kinetic profile warrant further investigation for its potential as a therapeutic agent for type 2 diabetes. The provided experimental protocols offer a standardized approach for researchers to validate these findings and explore the nuances of glucokinase activation.

References

AM-2394: A Potent Glucokinase Activator with Uncharacterized Cross-Reactivity against Other Hexokinases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide addresses the current knowledge on the cross-reactivity of AM-2394, a potent glucokinase (GK) activator, with other human hexokinase isoforms.

This compound has been identified as a structurally distinct glucokinase (GK, also known as hexokinase IV) activator with an EC50 of 60 nM.[1][2][3][4] It enhances the affinity of GK for glucose by approximately 10-fold, demonstrating its potential in the context of metabolic diseases like type 2 diabetes.[2][3] However, a critical aspect for its therapeutic evaluation, its selectivity profile against other hexokinase isoforms—namely hexokinase I (HK1), hexokinase II (HK2), and hexokinase III (HK3)—is not publicly available in the reviewed literature.

This guide provides an overview of the known activity of this compound, outlines the significance of hexokinase isoform selectivity, and presents a generalized experimental protocol for assessing such cross-reactivity.

Understanding Hexokinase Isoforms

The human hexokinase family consists of four main isoforms (HK1, HK2, HK3, and GK/HK4) that catalyze the first essential step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate. While they all perform the same fundamental reaction, they exhibit distinct kinetic properties, tissue distribution, and regulatory mechanisms, making isoform-selective modulation a key consideration in drug development.

IsoformPrimary Tissue DistributionKey Characteristics
Hexokinase I (HK1) Ubiquitous, predominant in brain and red blood cellsHigh affinity for glucose, inhibited by product (glucose-6-phosphate).
Hexokinase II (HK2) Insulin-sensitive tissues (skeletal muscle, heart, adipose tissue)High affinity for glucose, inhibited by product, plays a major role in insulin-mediated glucose uptake.
Hexokinase III (HK3) Less characterized, found in various tissues at low levelsHigh affinity for glucose, substrate-inhibited at high glucose concentrations.
Glucokinase (GK/HK4) Pancreatic β-cells, liver, gut, and brainLow affinity for glucose, not inhibited by product, acts as a glucose sensor.

This compound Activity on Glucokinase (GK/HK4)

This compound is a potent allosteric activator of glucokinase.[4][5] The primary reported activity is an EC50 of 60 nM, signifying the concentration at which it elicits half of its maximal activation of the enzyme.[1][2][3][4]

Table 1: Reported Potency of this compound against Glucokinase (HK4)

CompoundTargetParameterValue
This compoundGlucokinase (GK/HK4)EC5060 nM

Data sourced from multiple public references.

Currently, there is no publicly available data on the activity (either activation or inhibition) of this compound against HK1, HK2, or HK3. To establish the selectivity profile of this compound, its effect on the activity of these other isoforms would need to be determined experimentally.

Experimental Protocol: Assessing Hexokinase Cross-Reactivity

To evaluate the cross-reactivity of this compound, a series of in vitro enzymatic assays would be performed. The following is a generalized protocol for determining the effect of a compound on the activity of different hexokinase isoforms.

Objective: To determine the potency of this compound as an activator or inhibitor of human hexokinase isoforms (HK1, HK2, HK3, and GK/HK4).

Materials:

  • Recombinant human hexokinase isoforms (HK1, HK2, HK3, and GK/HK4)

  • This compound

  • ATP (Adenosine triphosphate)

  • Glucose

  • NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • 96- or 384-well microplates

  • Spectrophotometric microplate reader

Methodology:

  • Enzyme Activity Assay: The activity of each hexokinase isoform is measured using a coupled enzymatic assay. Hexokinase phosphorylates glucose to glucose-6-phosphate (G6P). G6PDH then oxidizes G6P, which is coupled to the reduction of NADP+ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm, which is directly proportional to the hexokinase activity.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A dilution series is then made to test a range of concentrations.

  • Assay Procedure:

    • To each well of the microplate, add the assay buffer, a specific concentration of glucose, ATP, NADP+, and G6PDH.

    • Add the desired concentration of this compound or vehicle control (e.g., DMSO).

    • Initiate the reaction by adding the respective hexokinase isoform.

    • Immediately begin kinetic reading of the absorbance at 340 nm at a controlled temperature (e.g., 30°C).

  • Data Analysis:

    • The rate of reaction (change in absorbance over time) is calculated for each concentration of this compound.

    • For activation, the data is plotted as percent activation versus compound concentration, and an EC50 value is determined using a suitable nonlinear regression model.

    • For inhibition, the data is plotted as percent inhibition versus compound concentration, and an IC50 value is determined.

Workflow for Assessing Hexokinase Cross-Reactivity

G cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Compound This compound Stock (in DMSO) Serial_Dilution Serial Dilution Series Compound->Serial_Dilution Plate_Setup 96-well Plate Setup: Reagents + this compound/Vehicle Serial_Dilution->Plate_Setup Enzymes Recombinant Hexokinases (HK1, HK2, HK3, GK) Reaction_Start Add Hexokinase Isoform to Initiate Reaction Enzymes->Reaction_Start Reagents Assay Reagents (ATP, Glucose, NADP+, G6PDH) Plate_Setup->Reaction_Start Kinetic_Read Kinetic Measurement (Absorbance at 340 nm) Reaction_Start->Kinetic_Read Rate_Calculation Calculate Reaction Rates Kinetic_Read->Rate_Calculation Dose_Response Generate Dose-Response Curves Rate_Calculation->Dose_Response Potency Determine EC50/IC50 Values for each Isoform Dose_Response->Potency Selectivity Assess Selectivity Profile Potency->Selectivity

Caption: Workflow for determining the cross-reactivity of this compound against hexokinase isoforms.

Conclusion

This compound is a well-documented potent activator of glucokinase. However, the absence of data on its activity towards other hexokinase isoforms represents a significant gap in its pharmacological characterization. The experimental workflow detailed above provides a standard method for generating this crucial selectivity data. For researchers considering the use of this compound, it is important to be aware of this lack of information and, if isoform selectivity is critical for their research, to consider performing the necessary cross-reactivity studies.

References

Assessing the Specificity of AM-2394 for Glucokinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the glucokinase activator (GKA) AM-2394 with other notable GKAs, focusing on its specificity and performance based on available experimental data. Glucokinase (GK), or hexokinase IV, plays a pivotal role in glucose homeostasis, primarily in the pancreas and liver, making it a key target for type 2 diabetes therapies. The allosteric activation of GK by small molecules aims to enhance glucose sensing and metabolism.

Performance Comparison of Glucokinase Activators

This compound is a potent, structurally distinct glucokinase activator.[1][2][3] The following table summarizes its in vitro potency and compares it with other well-characterized GKAs. The half-maximal effective concentration (EC50) is a standard measure of a compound's potency.

CompoundEC50 (nM)Target Organism/SystemKey Mechanistic Features
This compound 60[1][2][3]Not specifiedIncreases the affinity of glucokinase for glucose by approximately 10-fold.[1][2]
Dorzagliatin (B607184) Not explicitly stated in enzyme assays[4]HumanDual-acting (pancreas and liver); restores glucose sensitivity and improves β-cell function.[4]
MK-0941 65 (at 10 mM glucose)[5], 240 (at 2.5 mM glucose)[5]Recombinant human glucokinaseAllosteric activator; ≥100-fold selectivity over other hexokinase isoforms.[5][6]
TTP399 304 (at 15 mM glucose), 762 (at 5 mM glucose)HumanHepatoselective; does not activate glucokinase in pancreatic β-cells.[7][8]
AZD1656 Not explicitly stated in provided resultsNot specifiedDual-acting (pancreas and liver).[9]

Specificity of this compound

In Vivo Efficacy of this compound

In a key preclinical study, this compound was evaluated in an oral glucose tolerance test (OGTT) in a mouse model of type 2 diabetes (ob/ob mice). The compound demonstrated a robust, dose-dependent reduction in glucose excursion, with maximal efficacy observed at a dose of 3 mg/kg.[2] This highlights the potential of this compound to improve glucose control in a diabetic state.

CompoundAnimal ModelDosingKey In Vivo Findings
This compound ob/ob mice1, 3, 10, 30 mg/kg (oral)Dose-dependent reduction in glucose excursion during an OGTT, with maximal efficacy at 3 mg/kg.[2]
MK-0941 HFD mice, db/db mice, healthy dogs1-30 mg/kg (oral, single dose) in miceSignificant dose-dependent reduction in blood glucose.[5]
TTP399 ob/ob mice75 or 150 mg/kg/day for 4 weeksImproved glucose homeostasis.[10]
AZD1656 Zucker rats10 mg/kg/day for 28 daysSignificant reduction in pre-dose glucose levels.

Signaling Pathways and Experimental Workflows

Glucokinase Activation Signaling Pathway

Glucokinase activators are allosteric modulators that bind to a site on the glucokinase enzyme distinct from the glucose-binding site. This binding event induces a conformational change in the enzyme, leading to an increased affinity for glucose and enhanced catalytic activity. In pancreatic β-cells, the resulting increase in glucose-6-phosphate production elevates the ATP/ADP ratio, which closes ATP-sensitive potassium channels, leading to cell membrane depolarization, calcium influx, and ultimately, insulin (B600854) secretion. In hepatocytes, enhanced glucokinase activity promotes glucose uptake and conversion to glycogen (B147801) for storage.

Glucokinase_Activation_Pathway Glucokinase Activation Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Transporter Glucose_p->GLUT2_p Uptake GK_p Glucokinase (GK) GLUT2_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation AM2394_p This compound AM2394_p->GK_p Activates Glycolysis_p Glycolysis G6P_p->Glycolysis_p ATP_ADP_p ↑ ATP/ADP Ratio Glycolysis_p->ATP_ADP_p K_ATP_p KATP Channel Closure ATP_ADP_p->K_ATP_p Depolarization_p Membrane Depolarization K_ATP_p->Depolarization_p Ca_p ↑ Intracellular Ca2+ Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p Glucose_l Glucose GLUT2_l GLUT2 Transporter Glucose_l->GLUT2_l Uptake GK_l Glucokinase (GK) GLUT2_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation AM2394_l This compound AM2394_l->GK_l Activates Glycogen_l Glycogen Synthesis G6P_l->Glycogen_l

Caption: Glucokinase activation by this compound in pancreatic β-cells and hepatocytes.

Experimental Workflow for Assessing Glucokinase Activator Potency

The potency of glucokinase activators is typically determined using a coupled-enzyme assay. This assay measures the rate of glucose-6-phosphate production by glucokinase, which is then used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH. The increase in NADPH is monitored by fluorescence or absorbance.

GKA_Assay_Workflow Workflow for Glucokinase Activator Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_prep Prepare serial dilutions of this compound Dispense Dispense compound dilutions into microplate Compound_prep->Dispense Reagent_prep Prepare assay buffer with GK, G6PDH, NADP+, ATP, and Glucose Add_reagents Add assay buffer to initiate reaction Reagent_prep->Add_reagents Dispense->Add_reagents Incubate Incubate at a controlled temperature (e.g., 30°C) Add_reagents->Incubate Measure Measure NADPH production (fluorescence or absorbance) kinetically Incubate->Measure Plot Plot reaction rate vs. This compound concentration Measure->Plot Calculate Fit data to a dose-response curve to determine EC50 Plot->Calculate

Caption: A generalized workflow for determining the EC50 of a glucokinase activator.

Experimental Protocols

Biochemical Glucokinase Activation Assay

This protocol is a generalized method for determining the in vitro potency (EC50) of a glucokinase activator.

1. Reagents and Materials:

  • Recombinant human glucokinase (GK)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)

  • Adenosine triphosphate (ATP)

  • D-Glucose

  • Magnesium chloride (MgCl2)

  • Dithiothreitol (DTT)

  • HEPES buffer (pH 7.1)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compound (e.g., this compound)

  • Microplate reader (fluorescence or absorbance)

  • 384-well microplates

2. Assay Procedure:

  • Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a concentration gradient.

  • Prepare an assay buffer containing HEPES, MgCl2, and DTT.

  • Prepare a reaction mixture containing the assay buffer, GK, G6PDH, NADP+, and ATP.

  • Dispense a small volume of the diluted test compound or DMSO (vehicle control) into the wells of a 384-well plate.

  • Initiate the reaction by adding the reaction mixture containing glucose to each well.

  • Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 30°C).

  • Monitor the increase in NADPH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) or absorbance (~340 nm) over time (e.g., 30-60 minutes) in a kinetic mode.

3. Data Analysis:

  • Calculate the initial reaction velocity (rate) from the linear portion of the kinetic read.

  • Normalize the rates to the vehicle control.

  • Plot the normalized rates against the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Oral Glucose Tolerance Test (OGTT) in a Mouse Model

This protocol outlines a general procedure for assessing the in vivo efficacy of a glucokinase activator.

1. Animals and Housing:

  • Use a relevant mouse model of type 2 diabetes (e.g., ob/ob mice).

  • Acclimatize the animals to the housing conditions with controlled temperature, humidity, and light-dark cycles.

  • Provide standard chow and water ad libitum.

2. Experimental Procedure:

  • Fast the mice overnight (e.g., 16 hours) with free access to water.

  • Administer the test compound (e.g., this compound) or vehicle control orally (p.o.) at the desired doses.

  • After a specific pre-treatment period (e.g., 30-60 minutes), collect a baseline blood sample (t=0) from the tail vein.

  • Administer a glucose solution (e.g., 2 g/kg) orally.

  • Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure blood glucose concentrations using a glucometer.

3. Data Analysis:

  • Plot the mean blood glucose concentrations over time for each treatment group.

  • Calculate the area under the curve (AUC) for the blood glucose excursion from t=0 to t=120 minutes for each animal.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the AUC values between the treatment groups and the vehicle control. A significant reduction in the AUC indicates improved glucose tolerance.

References

A Comparative Analysis of AM-2394 and First-Generation Glucokinase Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel glucokinase activator (GKA) AM-2394 against first-generation GKAs. The information presented herein is supported by experimental data to assist researchers in evaluating its potential for metabolic disease research and drug development.

Glucokinase (GK) is a critical enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2] Small molecule activators of GK have been pursued as a therapeutic strategy for type 2 diabetes. While first-generation GKAs demonstrated the potential of this mechanism, their clinical development was often hampered by issues such as hypoglycemia, hyperlipidemia, and a decline in efficacy over time.[1][3] this compound is a structurally distinct GKA developed to address these limitations.[4][5]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo performance parameters of this compound compared to representative first-generation GKAs.

Table 1: In Vitro Potency of Glucokinase Activators

CompoundEC50 (nM)Fold-Increase in Glucose Affinity
This compound 60[4][5]~10[4][5]
RO-28-1675 (First-Generation)54[6]Not explicitly stated

Table 2: Pharmacokinetic Properties of Glucokinase Activators in Preclinical Species

CompoundSpeciesOral Bioavailability (%)Clearance
This compound MouseGood[4]Moderate[4]
RatGood[4]Moderate[4]
Cynomolgus MonkeyGood[4]Moderate[4]
DogGood[4]Moderate[4]
RO-28-1675 (First-Generation)Mouse92.8[6]Not explicitly stated

Table 3: In Vivo Efficacy of Glucokinase Activators

CompoundAnimal ModelDoseEffect
This compound ob/ob mice3 mg/kgRobust reduction in plasma glucose during an oral glucose tolerance test (OGTT)[4]
RO-28-1675 (First-Generation)C57BL/6J mice50 mg/kgReduced blood glucose levels[6]
AZD1656 (First-Generation)Human (Type 2 Diabetes)10-200 mg (titrated)Significant reduction in HbA1c at 4 months, but efficacy diminished over time[7]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of glucokinase activators and a typical experimental workflow for their evaluation.

Glucokinase_Activation_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_pancreas Glucose GLUT2_pancreas GLUT2 Glucose_pancreas->GLUT2_pancreas Uptake GK_pancreas Glucokinase (GK) GLUT2_pancreas->GK_pancreas G6P_pancreas Glucose-6-Phosphate GK_pancreas->G6P_pancreas Phosphorylation GKA This compound / GKA GKA->GK_pancreas Allosteric Activation Metabolism Metabolism G6P_pancreas->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP KATP Channel Closure ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Glucose_liver Glucose GLUT2_liver GLUT2 Glucose_liver->GLUT2_liver Uptake GK_liver Glucokinase (GK) GLUT2_liver->GK_liver G6P_liver Glucose-6-Phosphate GK_liver->G6P_liver Phosphorylation HGP Hepatic Glucose Production ↓ GK_liver->HGP GKA_liver This compound / GKA GKA_liver->GK_liver Allosteric Activation Glycogen Glycogen Synthesis ↑ G6P_liver->Glycogen

Caption: Glucokinase activator signaling pathway.

OGTT_Workflow cluster_setup Experimental Setup cluster_procedure OGTT Procedure cluster_analysis Data Analysis Animal_model Select Animal Model (e.g., ob/ob mice) Acclimatization Acclimatization Period Animal_model->Acclimatization Fasting Overnight Fasting (16-18 hours) Acclimatization->Fasting Baseline_glucose Measure Baseline Blood Glucose (Time 0 min) Fasting->Baseline_glucose Drug_admin Oral Administration of This compound or Vehicle Baseline_glucose->Drug_admin Wait Wait 30 minutes Drug_admin->Wait Glucose_admin Oral Gavage of Glucose Solution (2g/kg) Wait->Glucose_admin Blood_sampling Collect Blood Samples at 15, 30, 60, 120 min Glucose_admin->Blood_sampling Glucose_measurement Measure Blood Glucose Concentration Blood_sampling->Glucose_measurement Plot_data Plot Glucose Concentration vs. Time Glucose_measurement->Plot_data AUC_calc Calculate Area Under the Curve (AUC) Plot_data->AUC_calc Comparison Compare AUC between Treatment and Vehicle Groups AUC_calc->Comparison

Caption: Oral Glucose Tolerance Test (OGTT) workflow.

Experimental Protocols

In Vitro Glucokinase Activation Assay

This protocol is a representative method for determining the EC50 of a glucokinase activator.

1. Reagents and Materials:

  • Human recombinant glucokinase

  • ATP, D-glucose, MgCl2, DTT, HEPES buffer (pH 7.1)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • NADP+

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

2. Assay Procedure:

  • Prepare a reaction buffer containing 25 mM HEPES (pH 7.1), 50 mM KCl, 5 mM MgCl2, and 2.5 mM DTT.

  • Add the reaction buffer, G6PDH (1 U/mL), NADP+ (1 mM), and ATP (1 mM) to the wells of a 384-well plate.

  • Add varying concentrations of the test compound (e.g., this compound) to the wells. Include a DMSO vehicle control.

  • Add a fixed, sub-saturating concentration of glucose (e.g., 5 mM) to the wells.

  • Initiate the reaction by adding human recombinant glucokinase to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Measure the rate of NADPH formation by monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the percentage of activation for each compound concentration relative to the DMSO control.

  • Plot the percentage of activation against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

This protocol details a standard procedure for assessing the in vivo efficacy of a glucokinase activator.[8][9][10]

1. Animals:

  • Male ob/ob mice (or other relevant diabetic model)

  • Age-matched lean control mice

2. Acclimatization and Fasting:

  • House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.

  • Fast the mice overnight for 16-18 hours with free access to water.[8][9]

3. Experimental Procedure:

  • Record the body weight of each mouse.

  • At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose levels.

  • Immediately after the baseline sample, orally administer the test compound (e.g., this compound, formulated in an appropriate vehicle) or the vehicle alone.

  • After 30 minutes, administer a 2 g/kg body weight bolus of glucose solution via oral gavage.[9]

  • Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge.

  • Measure the blood glucose concentration in each sample using a glucometer.

4. Data Analysis:

  • Plot the mean blood glucose concentration at each time point for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes for each mouse.

  • Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUC values between the compound-treated group and the vehicle-treated group. A significant reduction in AUC indicates improved glucose tolerance.

References

Safety Operating Guide

Essential Safety and Handling of AM-2394: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

When working with novel research compounds such as AM-2394, a potent glucokinase activator, ensuring the safety of all laboratory personnel is paramount.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for handling research chemicals of unknown toxicity provide a strong framework for minimizing risk. This guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safe and effective use of this compound in a research setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards.[3][4][5][6]

PPE CategoryItemSpecification & Use
Hand Protection Nitrile GlovesDouble-gloving is recommended to provide an extra layer of protection against potential contamination. Regularly inspect gloves for any signs of degradation or puncture.
Silver Shield/4H® GlovesFor tasks with a higher risk of splash or for chemicals with unknown skin absorption hazards, wearing a highly resistant glove like Silver Shield under a nitrile glove is advised.[4]
Eye Protection Safety GogglesMust meet ANSI Z87.1 standards and provide protection against chemical splashes.[3][4]
Body Protection Lab CoatA flame-resistant lab coat should be worn at all times in the laboratory to protect against spills and splashes.[4][6]
Respiratory Chemical Fume HoodAll handling of solid or powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
Foot Protection Closed-toe ShoesImpervious, closed-toe shoes are mandatory to protect against spills and falling objects.[4][6]

Experimental Workflow and Handling

Proper experimental protocol and workflow are critical for minimizing exposure and ensuring the integrity of the research. The following diagram illustrates a standard workflow for handling this compound, from initial preparation to final disposal.

Figure 1: Safe Handling Workflow for this compound prep Preparation (In Fume Hood) weigh Weighing (In Fume Hood) prep->weigh 1. dissolve Dissolution (In Fume Hood) weigh->dissolve 2. experiment Experimental Use dissolve->experiment 3. decon Decontamination experiment->decon 4. dispose Waste Disposal decon->dispose 5.

A logical workflow for handling this compound safely.

Experimental Protocols:

  • Preparation : Before handling this compound, ensure that all necessary PPE is donned correctly and that the chemical fume hood is functioning properly.

  • Weighing and Dissolution : All weighing and preparation of this compound solutions should be performed within a chemical fume hood to minimize the risk of inhalation.

  • Experimental Use : When conducting experiments, maintain a safe distance from the compound and use appropriate containment measures.

  • Decontamination : After use, thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent.

  • Waste Disposal : All waste materials, including gloves, pipette tips, and empty vials, should be disposed of in accordance with institutional and local regulations for chemical waste.

By adhering to these guidelines, researchers can safely handle this compound and other novel compounds, fostering a secure and productive laboratory environment.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.